2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Description
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Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOPXOPCFHULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to be a bioisostere of amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates. This document details the synthetic methodology, physicochemical characteristics, and spectroscopic signature of the title compound, offering a foundational resource for researchers engaged in the design and development of novel therapeutic agents. The strategic incorporation of a 4-chloro-2-fluorophenyl moiety is of particular relevance, as halogenated phenyl rings are prevalent in numerous clinically successful drugs, influencing factors such as binding affinity, metabolic stability, and membrane permeability.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, recognized for its broad spectrum of pharmacological activities.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including chemical and thermal stability, and its capacity to act as a bioisosteric replacement for amide and ester groups. This substitution can enhance a molecule's resistance to enzymatic degradation, thereby improving its in vivo half-life.
The diverse biological activities attributed to 1,3,4-oxadiazole derivatives are extensive and well-documented, encompassing:
-
Antimicrobial and Antifungal Properties : The scaffold is a common feature in agents targeting various bacterial and fungal pathogens.[3]
-
Anticancer Activity : Numerous 1,3,4-oxadiazole-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Effects : This class of compounds has shown promise in modulating inflammatory pathways and providing pain relief.
-
Antiviral and Antitubercular Activity : The versatility of the 1,3,4-oxadiazole ring has been exploited in the development of agents against viral and mycobacterial infections.
The title compound, this compound, combines this privileged heterocyclic core with a di-substituted phenyl ring. The presence of both chloro and fluoro substituents is a strategic design element. The 4-chloro substitution can enhance binding interactions through halogen bonding and increase lipophilicity, while the 2-fluoro substituent can modulate the pKa of adjacent functional groups and influence conformational preferences, both of which can be critical for target engagement and overall drug-like properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing from the commercially available 4-chloro-2-fluorobenzoic acid. The synthetic pathway involves the formation of the key intermediate, 4-chloro-2-fluorobenzohydrazide, followed by a cyclization reaction to yield the desired 1,3,4-oxadiazole ring.
Synthesis Workflow
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide
-
Esterification: To a solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
Hydrazinolysis: Dissolve the crude methyl 4-chloro-2-fluorobenzoate in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-fluorobenzohydrazide. This intermediate can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 2: Synthesis of this compound
-
Cyclization: A mixture of 4-chloro-2-fluorobenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 6-10 hours.[3]
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Physicochemical and Spectroscopic Properties
The basic physicochemical and spectroscopic properties are crucial for the identification, characterization, and quality control of this compound.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₄ClFN₂O |
| Molecular Weight | 198.58 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not explicitly reported; expected to be a crystalline solid with a defined melting point. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |
| LogP | Predicted to be in the range of 2.0-2.5, indicating moderate lipophilicity. |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons: The 4-chloro-2-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of the three aromatic protons.
-
Oxadiazole Proton: A singlet corresponding to the proton at the C5 position of the 1,3,4-oxadiazole ring is expected to appear at a downfield chemical shift, likely in the range of δ 8.5-9.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Oxadiazole Carbons: Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring are anticipated in the downfield region, typically between δ 150-170 ppm.
-
Aromatic Carbons: The six carbon atoms of the 4-chloro-2-fluorophenyl ring will appear in the aromatic region (δ 110-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the oxadiazole ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling.
IR (Infrared) Spectroscopy
-
C=N Stretching: A characteristic absorption band for the C=N bond of the oxadiazole ring is expected around 1600-1650 cm⁻¹.
-
C-O-C Stretching: The C-O-C stretching vibration of the oxadiazole ring will likely appear in the range of 1000-1100 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring will be observed in their typical regions.
-
C-Cl and C-F Stretching: Characteristic bands for the carbon-halogen bonds will be present in the fingerprint region.
MS (Mass Spectrometry)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 198.58). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative of Foundational Characterization
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is one of rigorous scientific scrutiny. Central to this journey is the comprehensive understanding of a compound's physicochemical properties. These fundamental characteristics are not merely academic data points; they are the very determinants of a molecule's behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of the core physicochemical characteristics of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, a member of the medicinally significant 1,3,4-oxadiazole class of heterocyclic compounds.[1]
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various biological interactions.[2] Derivatives of this core are actively investigated for a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The specific substitutions of a 4-chloro and a 2-fluoro group on the phenyl ring of the title compound are anticipated to modulate its electronic and lipophilic properties, thereby influencing its biological activity and pharmacokinetic profile.
This document is structured to serve as a practical and in-depth resource. It moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing detailed, field-proven protocols for the determination of key physicochemical parameters. Our objective is to equip researchers with the knowledge and methodologies necessary to conduct a thorough and meaningful characterization of this, and similar, promising compounds.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's identity is the bedrock of all subsequent characterization. The following identifiers and structural representations define this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₄ClFN₂O |
| Molecular Weight | 198.58 g/mol |
| SMILES | Clc1ccc(c(F)c1)c2nonc2 |
| InChI | InChI=1S/C8H4ClFN2O/c9-5-1-2-7(10)6(3-5)8-12-13-4-11-8/h1-4H |
Predicted Physicochemical Properties and Drug-Likeness Assessment
| Parameter | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 120-140 | Influences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is typically desired for stability. |
| Boiling Point (°C) | ~350 (at 760 mmHg) | Indicates volatility and thermal stability. |
| logP | 2.5 - 3.5 | A measure of lipophilicity, which is critical for membrane permeability and overall ADME properties. |
| Aqueous Solubility | Low | Impacts bioavailability. Poor solubility is a common challenge in drug development that often requires formulation strategies to overcome. |
| pKa | ~1.5 (basic) | The oxadiazole ring is weakly basic. The pKa influences the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |
| Polar Surface Area (PSA) | 48.9 Ų | Influences membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and potential for target binding. |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound, particularly concerning its potential for oral bioavailability.
-
Molecular Weight: 198.58 g/mol (< 500) - Compliant
-
logP: Predicted between 2.5 and 3.5 (< 5) - Compliant
-
Hydrogen Bond Donors: 0 (< 5) - Compliant
-
Hydrogen Bond Acceptors: 3 (< 10) - Compliant
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be robust and reproducible, forming a self-validating system for data generation.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp)
-
Sealed-end capillary tubes
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting point.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare two more capillary tubes with the sample.
-
Set the heating rate to a slow and steady increase of 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
Repeat the measurement with the second sample to ensure reproducibility.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter that directly influences the bioavailability of an orally administered drug. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Add an excess amount of the solid compound to a scintillation vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on the shaker in a temperature-controlled environment set to 37°C.
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Using the calibration curve, calculate the concentration of the compound in the diluted sample and then back-calculate the concentration in the original supernatant. This value represents the aqueous solubility.
Lipophilicity (logP) Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents in a separatory funnel and allowing the layers to separate overnight.
-
Accurately weigh a small amount of this compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration.
-
In a centrifuge tube, add a known volume of the stock solution and a known volume of the other phase (e.g., if the stock is in n-octanol, add the n-octanol-saturated water). The volume ratio is typically 1:1.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate partitioning.
-
Allow the mixture to stand undisturbed for a sufficient time for the two phases to completely separate. Centrifugation can be used to accelerate this process.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The logP is then calculated as the base-10 logarithm of P: logP = log10(P).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in the determination of melting point and aqueous solubility.
Sources
Spectroscopic Profile of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the heterocyclic compound 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. While direct experimental data for this specific molecule is not publicly available within the scope of this review, this document synthesizes information from closely related analogues and foundational spectroscopic principles to construct a predictive and instructional spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar 1,3,4-oxadiazole derivatives, which are a significant class of compounds in medicinal chemistry.[1][2] We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the rationale behind the predicted spectral data based on the molecule's structural components.
Introduction: The Significance of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of considerable interest in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functional groups.[1][3] Compounds incorporating the 1,3,4-oxadiazole moiety have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The subject of this guide, this compound, combines this privileged heterocycle with a di-substituted phenyl ring, suggesting potential for nuanced biological interactions and making its precise characterization paramount for any research and development endeavor.
General Synthesis Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A common and effective method involves the cyclodehydration of an N,N'-diacylhydrazine. For the target molecule, this would typically proceed via the reaction of 4-chloro-2-fluorobenzohydrazide with a suitable cyclizing agent, such as triethyl orthoformate, or by reacting the hydrazide with a carboxylic acid derivative followed by cyclization.
Diagram: General Synthesis of this compound
Caption: A generalized synthetic workflow for this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the 4-chloro-2-fluorophenyl group and the lone proton on the 1,3,4-oxadiazole ring.
-
Aromatic Protons (4-Chloro-2-fluorophenyl group): This system will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings. We anticipate three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
The proton ortho to the fluorine atom will likely appear as a triplet or doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
-
The proton meta to the fluorine and ortho to the chlorine will also show complex splitting.
-
The proton ortho to the chlorine and meta to the fluorine will appear as a doublet or doublet of doublets.
-
-
Oxadiazole Proton: The single proton on the 1,3,4-oxadiazole ring is expected to appear as a sharp singlet further downfield, likely in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the heterocyclic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m (complex multiplet) |
| Oxadiazole-H | 8.5 - 9.5 | s (singlet) |
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at approximately δ 160-165 ppm.[4]
-
Aromatic Carbons (4-Chloro-2-fluorophenyl group): Six distinct signals are expected for the aromatic carbons.
-
The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield.
-
The carbon attached to the chlorine atom will also be downfield.
-
The remaining four aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm, with their chemical shifts influenced by the positions of the chloro and fluoro substituents. Carbons ortho and para to the fluorine will show smaller two- and three-bond carbon-fluorine couplings.
-
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-F) | >160 (with large ¹JCF) |
| Aromatic-C (C-Cl) | ~135 |
| Aromatic-CH | 110 - 135 |
| Aromatic-C (C-oxadiazole) | ~125 |
| Oxadiazole-C | 160 - 165 |
Diagram: NMR Experimental Workflow
Caption: A standard workflow for NMR-based structural characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1610-1580 | C=N stretch (oxadiazole ring) |
| 1500-1400 | Aromatic C=C stretch |
| 1250-1200 | C-O-C stretch (oxadiazole ring) |
| 1100-1000 | C-F stretch |
| 850-750 | C-Cl stretch |
The presence of the 1,3,4-oxadiazole ring is typically confirmed by the characteristic C=N and C-O-C stretching vibrations.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₈H₄ClFN₂O.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.
-
Fragmentation Pattern: The fragmentation of 2-aryl-1,3,4-oxadiazoles often involves cleavage of the heterocyclic ring.[6] Key expected fragments include:
-
Loss of N₂ and CO.
-
Formation of the 4-chloro-2-fluorobenzoyl cation.
-
Cleavage leading to the 4-chloro-2-fluorophenyl cation.
-
Diagram: Mass Spectrometry Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for the target molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like 2-aryl-1,3,4-oxadiazoles, characteristic absorption bands are expected.[4][7]
-
π → π* Transitions: Due to the conjugated system formed by the phenyl ring and the oxadiazole moiety, strong absorption bands corresponding to π → π* transitions are anticipated in the UV region, likely between 250 and 350 nm. The exact position of the absorption maximum (λ_max) will be influenced by the solvent polarity.[8]
Experimental Protocols
While specific data for the target compound is pending, the following are general, field-proven protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record ¹H and ¹³C spectra at room temperature using standard pulse sequences. For ¹³C, a proton-decoupled sequence is standard.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.
Conclusion
This technical guide has outlined the predicted spectroscopic characteristics of this compound based on established spectroscopic principles and data from analogous compounds. The provided information on NMR, IR, MS, and UV-Vis spectroscopy, along with generalized experimental protocols, serves as a valuable resource for researchers working on the synthesis and characterization of this and related 1,3,4-oxadiazole derivatives. The accurate interpretation of spectroscopic data is fundamental to ensuring the identity, purity, and structural integrity of novel compounds, which is a critical step in the drug discovery and development process.
References
-
Franski, R., Gierczyk, B., & Schroeder, G. (2006). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Journal of Mass Spectrometry, 41(3), 312-322. [Link]
-
Kowalska, D., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(22), 6893. [Link]
-
Milcent, R., & Barbier, G. (1983). Synthesis and a UV and IR spectral study of some 2-aryl-Δ-2-1,3,4-oxadiazoline-5-thiones. Journal of Heterocyclic Chemistry, 20(1), 77-81. [Link]
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Vekariya, R. H., et al. (2016). UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles 5a-g. ResearchGate. [Link]
-
Wang, C. F., et al. (1997). FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). ResearchGate. [Link]
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Zayed, S. E., et al. (2022). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Khan, I., et al. (2014). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Chemistry Central Journal, 8, 43. [Link]
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An In-depth Technical Guide to 2-Aryl-1,3,4-Oxadiazoles: Synthesis, Properties, and Applications in Drug Discovery
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold is considered "privileged" in medicinal chemistry due to its favorable physicochemical properties and its prevalence in a wide array of biologically active molecules.[2] The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[3] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.[4] Furthermore, the electron-deficient nature of the ring system, with relatively low electron density at the C2 and C5 positions, influences its reactivity and interactions.[5]
Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[4][6] A notable example of a commercially available drug featuring this core is Raltegravir, an HIV integrase inhibitor.[4]
Synthetic Strategies for 2-Aryl-1,3,4-Oxadiazoles
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, particularly those bearing aryl substituents, has been extensively explored. The two primary and most versatile methods involve the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.
Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most common and reliable methods for the synthesis of 1,3,4-oxadiazoles. The general workflow involves the acylation of a carboxylic acid hydrazide with an acylating agent (such as a carboxylic acid, acid chloride, or ester) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.
Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles via cyclodehydration of 1,2-diacylhydrazines.
A variety of dehydrating agents can be employed for the cyclization step, each with its own advantages and limitations.[1][7] Common choices include:
-
Phosphorus oxychloride (POCl₃)
-
Sulfuric acid (H₂SO₄)
-
Polyphosphoric acid (PPA)[4]
-
Thionyl chloride (SOCl₂)[7]
-
Triflic anhydride[1]
The choice of dehydrating agent can influence reaction conditions, yields, and substrate scope. For instance, harsher reagents like concentrated sulfuric acid may not be suitable for sensitive substrates.
Oxidative Cyclization of N-Acylhydrazones
An alternative and often milder approach is the oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of an acid hydrazide with an aldehyde.
Caption: General workflow for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles via oxidative cyclization of N-acylhydrazones.
This method benefits from the use of various oxidizing agents, allowing for a broader range of reaction conditions.[7] Examples of oxidizing systems include:
-
Iodine in the presence of a base (e.g., K₂CO₃)[8]
-
Mercury(II) oxide (HgO)[4]
-
Iron(III) chloride (FeCl₃)[7]
-
(Diacetoxyiodo)benzene (DIB)
The oxidative cyclization often proceeds under mild conditions and can be advantageous for substrates with functional groups that are sensitive to strong acids or high temperatures.
Physicochemical Properties and Spectroscopic Characterization
2-Aryl-1,3,4-oxadiazoles are typically crystalline solids with good thermal and chemical stability. Their structural confirmation relies heavily on a combination of spectroscopic techniques.[9]
| Technique | Key Observables for 2-Aryl-1,3,4-Oxadiazoles |
| Infrared (IR) Spectroscopy | C=N stretching vibration around 1600-1650 cm⁻¹, C-O-C stretching in the range of 1020-1250 cm⁻¹, and characteristic bands for the aryl substituents.[9] |
| ¹H Nuclear Magnetic Resonance (NMR) | Resonances in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the aryl rings. The chemical shifts will be influenced by the nature and position of the substituents.[9] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Characteristic signals for the C2 and C5 carbons of the oxadiazole ring, typically in the range of 155-165 ppm. Aromatic carbon signals will also be present.[7] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.[9] |
Reaction monitoring is often performed using thin-layer chromatography (TLC).[1]
Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative
The following is a representative experimental protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole, which can be adapted for the synthesis of 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole analogues.
Step 1: Synthesis of the Carboxylic Acid Hydrazide
-
To a solution of the corresponding aryl methyl ester (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).[9]
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried to afford the crude acid hydrazide, which can often be used in the next step without further purification.
Step 2: Synthesis of the N-Acylhydrazone
-
Dissolve the acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the desired aryl aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the N-acylhydrazone product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
Suspend the N-acylhydrazone (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Add an oxidizing agent, for example, a solution of bromine in acetic acid, dropwise with stirring.
-
Continue stirring at room temperature for a specified period (e.g., 2-4 hours).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove any acid, and then with a dilute solution of sodium bicarbonate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).[4][10]
Applications in Drug Discovery and Development
The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents. The presence of halogen atoms, such as chlorine and fluorine, on the phenyl ring can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of the molecule.
-
Antibacterial and Antifungal Agents: Many 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[2][4]
-
Anticancer Agents: The rigid framework of the oxadiazole ring allows for the precise positioning of pharmacophoric groups, leading to the development of potent anticancer compounds.[3]
-
Anti-inflammatory and Analgesic Activity: Compounds containing the 1,3,4-oxadiazole moiety have been reported to possess significant anti-inflammatory and analgesic properties.[4]
-
Antiviral Activity: The aforementioned Raltegravir is a prime example of the successful application of the 1,3,4-oxadiazole scaffold in antiviral drug discovery.[4]
Conclusion
The 2-aryl-1,3,4-oxadiazole scaffold, particularly with halogenated phenyl substituents, represents a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. The synthetic routes are well-established and adaptable, allowing for the generation of diverse chemical libraries for biological screening. The favorable physicochemical and pharmacokinetic properties of the 1,3,4-oxadiazole core continue to make it an attractive target for researchers in medicinal chemistry and drug development.
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A Technical Guide to the Synthesis and Rationale of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole as a Potential Antimicrobial Scaffold
Executive Summary: The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and diverse pharmacological activities.[1][2][3] Compounds incorporating this five-membered heterocycle exhibit a wide array of biological effects, including potent antibacterial, antifungal, antiviral, and anticancer properties.[1][2][4][5][6][7] This guide provides an in-depth technical overview of the synthesis and discovery of a specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. The strategic inclusion of a 4-chloro-2-fluorophenyl moiety is a deliberate design choice aimed at enhancing lipophilicity and modulating electronic properties to potentially increase antimicrobial efficacy. We will explore a robust and widely adopted synthetic pathway, commencing from the foundational precursor, 4-chloro-2-fluorobenzoic acid, and proceeding through a key hydrazide intermediate to the final cyclized product. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a rationale for the continued exploration of this promising class of compounds.
Part I: The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties.[2] This structural feature has made it a highly attractive core for the development of novel therapeutic agents.
A Broad Spectrum of Bioactivity
The inherent chemical properties of the 1,3,4-oxadiazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, have led to its incorporation into a vast range of biologically active molecules.[6] Extensive research has demonstrated that derivatives of this scaffold possess significant pharmacological activities, including:
-
Antifungal Activity: Many 1,3,4-oxadiazole derivatives show potent activity against various fungal pathogens, including strains of Candida albicans and Aspergillus niger.[8][9][10][11]
-
Antibacterial Activity: These compounds have been effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13][14]
-
Antiviral and Anticancer Properties: The well-known HIV integrase inhibitor Raltegravir features a 1,3,4-oxadiazole ring, highlighting its importance in antiviral drug design.[1][2] Numerous derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[3][15]
Rationale for the 2-(4-Chloro-2-fluorophenyl) Moiety
The design of the target molecule is rooted in established medicinal chemistry principles. The incorporation of halogen atoms, specifically chlorine and fluorine, onto the phenyl ring is a strategic decision. Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, which governs its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic environment of the entire molecule, potentially enhancing its binding affinity to biological targets. This strategic halogenation has been shown to augment the antimicrobial activity in many heterocyclic compound series.[13][16][17]
Part II: Strategic Synthesis Pathway
The synthesis of this compound is efficiently achieved through a logical, multi-step sequence. The overall strategy involves the construction of a key benzohydrazide intermediate, which then undergoes cyclodehydration to form the target heterocyclic ring. This approach is versatile and allows for the synthesis of various 5-substituted derivatives by altering the final cyclization partner.
Caption: High-level synthetic workflow for 1,3,4-oxadiazole derivatives.
Step 1: Synthesis of Key Precursor: 4-Chloro-2-fluorobenzoic Acid
The journey begins with a suitable starting material, 4-chloro-2-fluorotoluene. The critical transformation is the oxidation of the methyl group to a carboxylic acid. This can be achieved using various oxidizing agents, but a robust method involves cobalt-catalyzed aerobic oxidation in acetic acid.[18] This method is advantageous due to the use of molecular oxygen as the terminal oxidant, making it a greener alternative to stoichiometric heavy-metal oxidants.[18] 4-Chloro-2-fluorobenzoic acid is a crucial intermediate for many pharmaceutical compounds.[19][20]
Step 2: Formation of the Hydrazide Intermediate: 4-Chloro-2-fluorobenzohydrazide
With the carboxylic acid in hand, the next pivotal step is its conversion to the corresponding acid hydrazide. A common and efficient method involves a two-step process: first, the carboxylic acid is converted to its methyl or ethyl ester via Fischer esterification. Subsequently, the ester is treated with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol under reflux. The nucleophilic hydrazine readily displaces the alkoxy group of the ester to form the stable 4-chloro-2-fluorobenzohydrazide intermediate, which serves as a key building block for heterocyclic synthesis.[21]
Step 3: Ring Closure - The Dehydrative Cyclization
This is the culminating step where the 1,3,4-oxadiazole ring is forged. A widely employed and reliable method is the dehydrative cyclization of the benzohydrazide with another carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[1][22][23] In this reaction, POCl₃ acts as both a catalyst and a dehydrating agent, facilitating the condensation and subsequent intramolecular cyclization to yield the thermodynamically stable aromatic oxadiazole ring. The choice of the second carboxylic acid determines the substituent at the 5-position of the final product, offering a point of diversification for structure-activity relationship (SAR) studies.
Caption: Proposed mechanism for the POCl₃-mediated cyclodehydration.
Part III: Detailed Experimental Protocols & Characterization
The following protocols are presented as a guide for the synthesis of the title compound and its derivatives. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide
-
Esterification: A mixture of 4-chloro-2-fluorobenzoic acid (10 mmol), methanol (50 mL), and concentrated sulfuric acid (0.5 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester.
-
Hydrazinolysis: The crude methyl ester is dissolved in ethanol (50 mL), and hydrazine hydrate (20 mmol) is added. The mixture is refluxed for 8-12 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-chloro-2-fluorobenzohydrazide as a solid.
Protocol 2: Synthesis of 2-(4-Chloro-2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (Illustrative Example)
-
Reaction Setup: A mixture of 4-chloro-2-fluorobenzohydrazide (5 mmol) and benzoic acid (5 mmol) is placed in a round-bottom flask.
-
Cyclization: Phosphorus oxychloride (POCl₃, 10 mL) is added carefully to the mixture at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 6-8 hours.[22]
-
Work-up: After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
Purification: The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 2-(4-Chloro-2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.
Table 1: Representative Characterization Data
| Analysis Type | Expected Observations for 2-(4-Chloro-2-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| ¹H NMR (DMSO-d₆) | δ 7.40-8.20 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 115-165 (multiple peaks for aromatic carbons and C=N of oxadiazole) |
| IR (KBr, cm⁻¹) | ~1610 (C=N), ~1550 (C=C), ~1250 (C-O-C of oxadiazole), ~1080 (C-F), ~750 (C-Cl) |
| MS (ESI) | m/z value corresponding to [M+H]⁺ |
Note: Exact chemical shifts and peak intensities will vary based on the solvent and the specific substituent at the 5-position. The data presented is based on typical values for similar structures.[24][25]
Part IV: Potential Applications and Future Directions
The discovery and development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[5][9][16] The this compound scaffold represents a promising starting point for the development of new antifungal and antibacterial drugs.[4][8][10][13]
Structure-Activity Relationship (SAR) Insights:
The synthetic route described is highly amenable to the creation of a chemical library for SAR studies. Key modifications could include:
-
Varying the 5-Substituent: Replacing the phenyl group at the 5-position with other aromatic, heteroaromatic, or aliphatic groups can probe the steric and electronic requirements for optimal activity.
-
Modifying the Phenyl Ring: Altering the substitution pattern on the 2-(4-chloro-2-fluorophenyl) ring could further fine-tune the molecule's properties.
Future Research:
The next logical steps in the discovery process for this compound class involve comprehensive biological evaluation. This includes in vitro screening against a broad panel of clinically relevant fungal and bacterial strains to determine the minimum inhibitory concentration (MIC).[11] Promising candidates would then advance to cytotoxicity assays to assess their safety profile and subsequently to in vivo studies in animal models of infection.[9] Elucidating the mechanism of action, for example, by investigating potential targets like fungal-specific enzymes, would be a crucial aspect of further development.[9]
Conclusion
This compound is a strategically designed molecule that combines the privileged 1,3,4-oxadiazole scaffold with functionality intended to enhance biological activity. The synthetic pathway presented is robust, efficient, and versatile, allowing for the generation of diverse analogs for comprehensive drug discovery campaigns. This guide provides the foundational chemical knowledge and strategic rationale necessary to empower researchers to synthesize and explore this promising class of compounds in the ongoing search for new and effective antimicrobial agents.
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A Technical Guide to the Preliminary Biological Evaluation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Abstract: This guide provides a comprehensive framework for conducting the preliminary biological screening of the novel synthetic compound, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore, known to be present in molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines a phased, multi-assay screening approach designed for researchers in drug discovery and medicinal chemistry. It details the rationale, experimental protocols, and data interpretation for key in vitro assays, including antimicrobial, cytotoxic, and antioxidant screens. The methodologies are presented to ensure scientific rigor, reproducibility, and the generation of a robust preliminary dataset to guide future structure-activity relationship (SAR) studies and hit-to-lead optimization.
Introduction and Rationale
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide functionalities make it a "privileged scaffold" in drug design. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities.[3][4] The mechanism of action for these derivatives is diverse; for instance, their anticancer effects have been linked to the inhibition of enzymes like histone deacetylases (HDAC) and tubulin polymerization.[5][6]
Rationale for Screening this compound
The subject compound, this compound, possesses distinct structural features that warrant a thorough biological investigation:
-
Halogenation: The presence of both chloro and fluoro substituents on the phenyl ring can significantly enhance biological activity. Halogens can modulate the compound's lipophilicity, membrane permeability, and metabolic stability. They can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
-
Fluorine Substitution: The ortho-fluoro group is particularly notable. Its high electronegativity can alter the electronic distribution of the entire molecule, potentially influencing binding affinity to target proteins.
-
Oxadiazole Core: As established, this core is a strong indicator of potential bioactivity.
This preliminary screening is designed to cast a wide net, identifying any significant biological effects of the compound to justify more focused, resource-intensive investigations.
Prerequisite: Compound Purity and Characterization
Before commencing any biological evaluation, the identity and purity of the test compound must be unequivocally established. This is a critical step for data trustworthiness. Standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and assess purity, which should ideally be >95%. The compound must be fully solubilized in a biocompatible solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration to create a stock solution. The final concentration of the solvent in all biological assays must be kept constant (typically ≤0.5%) and tested in a vehicle control to ensure it does not interfere with the assay results.
Tier 1 Screening: Antimicrobial Activity
Rationale
Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority.[7] Oxadiazole derivatives have been repeatedly reported to possess significant antimicrobial properties, making this a logical starting point for screening.[1][4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is chosen for its efficiency and suitability for screening novel compounds. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Methodology:
-
Microorganism Preparation: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a fungal species (e.g., Candida albicans). Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be broad, for example, from 256 µg/mL down to 0.5 µg/mL.
-
Controls:
-
Positive Control: A known antibiotic/antifungal agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Broth with the microbial inoculum only.
-
Vehicle Control: Broth with the microbial inoculum and the maximum concentration of DMSO used.
-
Sterility Control: Broth only.
-
-
Inoculation and Incubation: Add the standardized microbial suspension to each well. Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[11]
Data Presentation
Summarize the results in a clear, tabular format.
| Microorganism | Gram Stain / Type | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus (ATCC 29213) | Gram-positive | [Insert Data] | [Insert Data] |
| E. coli (ATCC 25922) | Gram-negative | [Insert Data] | [Insert Data] |
| P. aeruginosa (ATCC 27853) | Gram-negative | [Insert Data] | [Insert Data] |
| C. albicans (ATCC 90028) | Fungus | [Insert Data] | [Insert Data] |
Workflow Diagram
Caption: Workflow for MIC Determination via Broth Microdilution.
Tier 2 Screening: In Vitro Cytotoxicity
Rationale
Many 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[5][12][13] Therefore, assessing the cytotoxicity of a novel derivative against a panel of human cancer cell lines is a crucial step in its preliminary biological profile.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15] The principle relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration, typically 24 or 48 hours.[6]
-
Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with the highest concentration of DMSO.
-
Untreated Control: Cells in media only.
-
-
MTT Addition: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation
| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| HepG2 | Hepatocellular Carcinoma | [Insert Data] | [Insert Data] |
Workflow Diagram
Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.
Tier 3 Screening: Antioxidant Activity
Rationale
Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a valuable therapeutic property. The DPPH assay is a simple, rapid, and reliable method for initial antioxidant screening.[17][18]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant compound will donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[18]
Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound at various concentrations.[19]
-
Controls:
-
Positive Control: A known antioxidant (e.g., Ascorbic Acid, Trolox).
-
Blank: Solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[19]
-
Absorbance Reading: Measure the absorbance at ~517 nm.[18]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the scavenging percentage against the compound concentration to determine the SC₅₀ (concentration required to scavenge 50% of DPPH radicals).
Data Presentation
| Compound | SC₅₀ (µg/mL) |
| Test Compound | [Insert Data] |
| Ascorbic Acid (Positive Control) | [Insert Data] |
Summary and Future Directions
The preliminary screening cascade outlined in this guide provides a robust initial assessment of the biological potential of this compound. A "hit" in any of these assays—defined as potent activity (e.g., low micromolar MIC or IC₅₀ values)—justifies progression to more advanced studies.
Next steps for a promising compound would include:
-
Secondary Screening: Expanding the panel of bacterial strains or cancer cell lines.
-
Mechanism of Action Studies: Investigating how the compound exerts its biological effect (e.g., enzyme inhibition assays, cell cycle analysis, apoptosis assays).[6]
-
In Silico Studies: Employing molecular docking and other computational methods to predict potential biological targets.[11][20]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the hit compound to optimize potency and selectivity.
This structured approach ensures that resources are directed efficiently toward the most promising candidates, accelerating the journey from initial discovery to potential therapeutic application.
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The Ascendant Scaffold: A Technical Guide to 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole for Drug Discovery Professionals
Introduction: The 1,3,4-Oxadiazole Core in Modern Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a versatile building block for the development of novel therapeutic agents. This guide provides an in-depth technical overview of a specific analogue, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, a compound poised for exploration by researchers and drug development professionals. We will delve into its synthesis, physicochemical characteristics, and potential biological activities, drawing upon the wealth of literature surrounding the broader class of 2-aryl-1,3,4-oxadiazoles. The strategic incorporation of a 4-chloro-2-fluorophenyl moiety is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic profile, offering a unique avenue for therapeutic innovation.
Synthetic Pathways: Constructing the this compound Scaffold
The synthesis of this compound can be efficiently achieved through a well-established multi-step synthetic sequence. The primary route involves the preparation of the key intermediate, 4-chloro-2-fluorobenzohydrazide, followed by cyclization to form the oxadiazole ring.
Step 1: Synthesis of 4-Chloro-2-fluorobenzoic acid
The journey begins with the synthesis of 4-chloro-2-fluorobenzoic acid. A common and efficient method is the oxidation of 4-chloro-2-fluorotoluene.
Experimental Protocol:
-
To a solution of 4-chloro-2-fluorotoluene in a suitable solvent such as acetic acid, add a strong oxidizing agent like potassium permanganate (KMnO4) or a mixture of cobalt (II) acetate and sodium bromide under oxygen pressure.[1]
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench any excess oxidizing agent.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 4-chloro-2-fluorobenzoic acid.
-
Filter the solid, wash with cold water, and dry to obtain the desired product.
Step 2: Synthesis of 4-Chloro-2-fluorobenzohydrazide
The carboxylic acid is then converted to its corresponding hydrazide, a crucial precursor for the oxadiazole ring formation.
Experimental Protocol:
-
Esterify the 4-chloro-2-fluorobenzoic acid by refluxing with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid.
-
After the reaction is complete, neutralize the mixture and extract the methyl 4-chloro-2-fluorobenzoate.
-
Treat the ester with hydrazine hydrate in a suitable solvent like ethanol and reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the 4-chloro-2-fluorobenzohydrazide to crystallize.
-
Filter the solid, wash with a cold solvent, and dry. This intermediate is used in the subsequent cyclization step.[2]
Step 3: Cyclization to form this compound
The final step involves the cyclization of the hydrazide with a suitable one-carbon source. A common method utilizes triethyl orthoformate.
Experimental Protocol:
-
Reflux a mixture of 4-chloro-2-fluorobenzohydrazide and an excess of triethyl orthoformate for several hours.
-
The reaction can be monitored by TLC.
-
After completion, distill off the excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Caption: Synthetic route to this compound.
Physicochemical and Spectral Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄ClFN₂O | Based on chemical structure. |
| Molecular Weight | 202.58 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small aromatic heterocyclic compounds. |
| Melting Point | Expected to be in the range of 100-200 °C | Based on melting points of similar 2-aryl-1,3,4-oxadiazoles. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; insoluble in water. | The aromatic and heterocyclic nature suggests this solubility profile. |
| LogP | Estimated to be in the range of 2.5-3.5 | The presence of halogen atoms increases lipophilicity. |
Expected Spectral Characteristics:
-
¹H NMR: Aromatic protons of the 4-chloro-2-fluorophenyl ring would appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The proton on the oxadiazole ring would appear as a sharp singlet further downfield (δ ~8.5-9.5 ppm).
-
¹³C NMR: Signals for the aromatic carbons would be observed in the range of δ 110-140 ppm, with characteristic splitting patterns due to fluorine coupling. The two carbons of the 1,3,4-oxadiazole ring would appear at approximately δ 155-165 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak due to the chlorine isotope.
Potential Biological Activities and Mechanisms of Action
The 1,3,4-oxadiazole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological effects. The introduction of the 4-chloro-2-fluorophenyl group is a strategic decision to enhance potency and modulate pharmacokinetic properties.
Anticancer Potential
Derivatives of 1,3,4-oxadiazole have demonstrated significant anticancer activity through various mechanisms.[3] These include the inhibition of crucial enzymes involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), topoisomerase II, and telomerase.[3] The 4-chloro-2-fluorophenyl moiety can potentially enhance binding to the active sites of these enzymes through halogen bonding and hydrophobic interactions.
-
Kinase Inhibition: Many oxadiazole-containing compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against VEGFR-2, a key player in tumor angiogenesis.[3]
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2,5-disubstituted 1,3,4-oxadiazoles have been shown to inhibit tubulin polymerization.
Caption: Potential anticancer mechanisms of action for this compound.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a well-established pharmacophore in the design of antimicrobial agents.[4] The presence of halogen atoms on the phenyl ring often correlates with enhanced antimicrobial potency.
-
Antibacterial Activity: Many 1,3,4-oxadiazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.
-
Antifungal Activity: Several 1,3,4-oxadiazole derivatives have been reported to possess significant antifungal activity against a range of pathogenic fungi.
Structure-Activity Relationship (SAR) Insights
Based on the extensive literature on 2,5-disubstituted 1,3,4-oxadiazoles, several key structure-activity relationships can be inferred for this compound:
-
The 2-Aryl Substituent: The nature and substitution pattern of the aryl group at the 2-position of the oxadiazole ring are critical for biological activity. The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring is often associated with increased potency in both anticancer and antimicrobial assays. The specific 4-chloro-2-fluoro substitution pattern offers a unique combination of electronic and steric properties that can be fine-tuned for optimal target engagement.
-
The 5-Position: While the topic compound is unsubstituted at the 5-position (a proton), this position is a key site for further derivatization to explore and optimize biological activity. The introduction of various substituents at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the existing body of literature on related compounds strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases.
For researchers and drug development professionals, this technical guide serves as a foundational resource. The next logical steps in the exploration of this compound would involve:
-
Definitive Synthesis and Characterization: Performing the described synthesis and obtaining complete analytical data (NMR, MS, elemental analysis, melting point) to confirm the structure and purity.
-
In Vitro Biological Screening: Conducting comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to identify its primary biological activities and determine its potency (e.g., IC₅₀ or MIC values).
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms for any observed biological activity.
-
Lead Optimization: Utilizing the 5-position of the oxadiazole ring as a handle for chemical modification to improve potency, selectivity, and drug-like properties.
The strategic design of this compound, coupled with the proven therapeutic potential of the 1,3,4-oxadiazole core, makes it a compelling candidate for further investigation in the quest for next-generation medicines.
References
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2015). Molecules. Retrieved from [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2024). RSC Advances. Retrieved from [Link]
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Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
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Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Antimicrobial Activity Evaluation Of New 1,3,4-oxadiazole Derivatives. (2018). Marmara Pharmaceutical Journal. Retrieved from [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. Retrieved from [Link]
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Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. (2023). Pharmacia. Retrieved from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. Retrieved from [Link]
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2015). ResearchGate. Retrieved from [Link]
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Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2021). ACS Infectious Diseases. Retrieved from [Link]
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4-Chloro-2-fluorobenzohydrazide. (n.d.). MySkinRecipes. Retrieved from [Link]
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Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. (2016). ResearchGate. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2022). Molecules. Retrieved from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2013). Bioinorganic Chemistry and Applications. Retrieved from [Link]
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2,5-bis(m-Chlorophenyl)-1,3,4-oxadiazole. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). (2012). ResearchGate. Retrieved from [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). Pharmaceuticals. Retrieved from [Link]
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theoretical studies of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
An In-depth Technical Guide to the Theoretical and Computational Elucidation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive theoretical and computational examination of a specific analogue, this compound. As Senior Application Scientists, our goal is to present not just methodologies, but the underlying scientific rationale for each step. This document details the proposed synthesis, spectroscopic characterization, and an extensive in-silico evaluation encompassing Density Functional Theory (DFT), molecular docking, and ADMET profiling. The integration of these theoretical studies provides a robust framework for understanding the molecule's physicochemical properties, predicting its biological potential, and guiding future experimental validation for drug discovery professionals.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
Heterocyclic compounds are pivotal in the development of novel therapeutic agents. Among them, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is of particular interest.[1] This moiety is a bioisostere for amide and ester groups, enhancing properties like lipophilicity and metabolic stability. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The specific focus of this guide, this compound, incorporates a di-substituted phenyl ring. The presence of halogen atoms (chlorine and fluorine) can significantly modulate the electronic properties, membrane permeability, and binding affinity of the molecule, making it a compelling candidate for targeted drug design. This guide provides a deep dive into the theoretical studies that predict and rationalize its potential as a bioactive compound.
Proposed Synthesis and Spectroscopic Characterization
While numerous methods exist for synthesizing 1,3,4-oxadiazoles, a common and reliable route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[1][5]
Synthetic Protocol
The synthesis of the title compound can be logically proposed in a multi-step sequence starting from 4-chloro-2-fluorobenzoic acid.
Step 1: Esterification of 4-chloro-2-fluorobenzoic acid
-
4-chloro-2-fluorobenzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution to yield methyl 4-chloro-2-fluorobenzoate.
Step 2: Hydrazinolysis
-
The synthesized ester is dissolved in ethanol, and hydrazine hydrate (80-99%) is added.
-
The mixture is refluxed for 8-10 hours.
-
The resulting precipitate, 4-chloro-2-fluorobenzohydrazide, is filtered, washed with cold ethanol, and dried.
Step 3: Acylation and Cyclodehydration
-
The 4-chloro-2-fluorobenzohydrazide is treated with an acylating agent (e.g., formic acid or a related orthoester) and heated.
-
A more common laboratory approach involves reaction with another acid hydrazide followed by cyclization. For the unsubstituted terminal oxadiazole ring, reaction with triethyl orthoformate followed by cyclization is a standard procedure.
-
Alternatively, for a 2,5-disubstituted product, the hydrazide is reacted with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1] The mixture is refluxed for 5-7 hours.
-
After cooling, the reaction mixture is poured onto crushed ice. The solid product that precipitates is filtered, washed thoroughly with water to remove excess POCl₃, and then purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Visualization of Synthetic Workflow
Caption: Proposed synthetic route for the title compound.
Anticipated Spectroscopic Data
The structural confirmation of the synthesized compound relies on spectroscopic analysis. Based on known data for similar structures, the following spectral characteristics are expected.[6][7]
| Technique | Expected Peaks / Signals |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Aromatic C-H str.), ~1610-1590 (C=N str. of oxadiazole), ~1550-1450 (Aromatic C=C str.), ~1100-1050 (C-O-C str. of oxadiazole), ~750 (C-Cl str.), ~1250 (C-F str.) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.2-9.0 (s, 1H, C-H of oxadiazole ring), ~8.0-7.5 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C of oxadiazole attached to phenyl), ~160 (C of oxadiazole, C-H), ~162 (d, C-F), ~135-120 (Aromatic carbons), ~118 (d, C-Cl) |
In-Depth Theoretical & Computational Analysis
Theoretical studies provide invaluable insights into the molecular properties that govern biological activity, offering a predictive framework before extensive experimental work.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[8] It allows for the accurate calculation of molecular geometries, energies, and other electronic properties.[9][10]
Protocol: DFT Calculation
-
Software: Gaussian 09 or a similar computational chemistry package.
-
Methodology: The molecular structure of this compound is drawn using GaussView 6.0.
-
Optimization: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation.[8]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a robust choice that includes polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) on all atoms, which are crucial for accurately describing lone pairs and potential non-covalent interactions.
-
Analysis: From the optimized geometry, key parameters are calculated:
-
Geometric Parameters: Bond lengths and angles.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface.
-
Vibrational Frequencies: To be compared with experimental FT-IR data.
-
Visualization of DFT Workflow
Caption: Standard workflow for DFT analysis of a molecule.
Expected DFT Results
-
Optimized Geometry: DFT calculations will provide precise bond lengths and angles. These theoretical values serve as a benchmark and help in understanding the steric and electronic effects of the substituents on the oxadiazole ring.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.[10] For this class of compounds, the HOMO is typically localized over the phenyl ring, while the LUMO is distributed across the oxadiazole moiety.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution. Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack (e.g., around the oxygen and nitrogen atoms of the oxadiazole ring). Blue regions (positive potential) are electron-deficient and are sites for nucleophilic attack. This map is invaluable for predicting intermolecular interactions, including hydrogen bonding with biological targets.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11] It is instrumental in structure-based drug design for predicting binding affinity and interaction patterns.
Given that many 1,3,4-oxadiazole derivatives show anticancer activity by inhibiting tyrosine kinases, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a logical and authoritative target for this study.[6][11][12]
Protocol: Molecular Docking
-
Software: AutoDock Vina or Glide (Schrödinger).
-
Receptor Preparation: The X-ray crystal structure of the EGFR tyrosine kinase domain (e.g., PDB ID: 2J5F) is downloaded from the Protein Data Bank.[11] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The DFT-optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A docking grid is defined around the active site of the receptor, typically centered on the location of a known inhibitor.
-
Docking Simulation: The docking algorithm explores various conformations of the ligand within the active site and scores them based on a scoring function, which estimates the binding free energy.
-
Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy. Key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues (e.g., Cys797, Leu792, Met793) are visualized and documented.[6][13]
Visualization of Docking Workflow
Caption: Key steps in a molecular docking simulation.
Predicted Docking Outcomes
The docking study is expected to reveal a favorable binding energy (typically < -7.0 kcal/mol for promising inhibitors). Analysis of the best pose will likely show the oxadiazole ring forming hydrogen bonds with backbone atoms in the hinge region of the kinase, while the chloro-fluorophenyl group occupies a hydrophobic pocket, forming key van der Waals interactions.
| Parameter | Description |
| Binding Energy (kcal/mol) | A lower value indicates a more stable protein-ligand complex and higher binding affinity. |
| Hydrogen Bonds | Crucial for specificity and anchoring the ligand in the active site. The nitrogen atoms of the oxadiazole are potential H-bond acceptors. |
| Hydrophobic Interactions | Interactions of the chloro-fluorophenyl ring with non-polar residues (e.g., Leu, Val, Ala) in the active site, contributing significantly to binding affinity.[7] |
| Key Residues | For EGFR, key interacting residues often include Leu718, Val726, Ala743, Met793, and Cys797.[6][13] |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
An early assessment of a compound's pharmacokinetic properties is vital to avoid late-stage failures in drug development. In-silico ADMET prediction models are used to estimate these properties.[14][15]
Protocol: ADMET Prediction
-
Platform: Web-based servers like SwissADME or admetSAR.
-
Input: The SMILES string or 2D structure of the molecule is submitted to the server.
-
Analysis: The platform calculates various physicochemical and pharmacokinetic descriptors based on established models.
-
Key Parameters Evaluated:
-
Lipinski's Rule of Five: Assesses drug-likeness and potential for good oral absorption. The rules are: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.
-
Gastrointestinal (GI) Absorption: Prediction of high or low absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross into the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4).
-
Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.[14]
-
Anticipated ADMET Profile
| Property | Predicted Value/Outcome | Significance |
| Molecular Weight | ~214.6 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Complies with Lipinski's Rule (<5), indicating good permeability. |
| H-Bond Donors/Acceptors | 0 / 3 | Complies with Lipinski's Rule (≤5 / ≤10) |
| GI Absorption | High | Suggests good potential for oral bioavailability. |
| BBB Permeant | Likely Yes | The molecule's size and lipophilicity may allow it to cross the BBB, which is relevant for CNS targets but could be a liability for others. |
| CYP Inhibitor | Possible inhibition of some isoforms; needs experimental verification. | A crucial parameter for assessing potential drug-drug interactions. |
| Toxicity | Predicted to be low (e.g., Class IV or V toxicity), non-mutagenic.[14] | A favorable toxicity profile is essential for a viable drug candidate. |
Conclusion and Future Outlook
This guide has detailed a comprehensive theoretical framework for the study of this compound. Through proposed synthetic routes and in-depth computational analysis, we have established a strong foundation for its potential as a bioactive agent.
-
DFT studies predict a stable molecular structure with distinct electronic features that are favorable for intermolecular interactions.
-
Molecular docking simulations suggest a high binding affinity for the EGFR tyrosine kinase active site, a validated anticancer target.
-
ADMET predictions indicate that the molecule possesses drug-like physicochemical properties and a potentially favorable pharmacokinetic profile.
These theoretical findings collectively build a compelling case for the experimental validation of this compound. The next logical steps would involve the synthesis and purification of the molecule, confirmation of its structure via the spectroscopic methods outlined, and in-vitro biological assays (e.g., MTT assay against cancer cell lines and kinase inhibition assays) to confirm the computationally predicted activity. This integrated approach, blending predictive theory with empirical validation, represents a highly efficient pathway in modern drug discovery.
References
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Al-Hourani, B., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
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The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Heterocyclic Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets to elicit diverse pharmacological responses. The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has firmly established itself as such a scaffold.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have propelled its integration into a multitude of drug discovery programs.[2][4][5] This guide provides a comprehensive technical overview of the 1,3,4-oxadiazole core, from its fundamental physicochemical attributes and synthetic methodologies to its broad spectrum of pharmacological activities and role in successful drug candidates.
Part 1: Physicochemical Properties and the Power of Bioisosterism
The 1,3,4-oxadiazole ring is a thermally stable aromatic system.[6] The presence of two electronegative nitrogen atoms and an oxygen atom within the ring significantly influences its electronic distribution, rendering it electron-deficient. This characteristic makes the carbon atoms of the ring less susceptible to electrophilic attack.[7] The nitrogen atoms act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[6]
One of the most powerful applications of the 1,3,4-oxadiazole moiety in drug design is its role as a bioisostere for amide and ester functionalities.[2][4][5] Bioisosteric replacement is a strategy used to modify a lead compound's physicochemical and pharmacokinetic properties without drastically altering its biological activity.
Causality Behind the Choice: Amide and ester groups are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability and limited bioavailability. The 1,3,4-oxadiazole ring, being a stable aromatic system, is resistant to such degradation. Furthermore, a comparative study of 1,2,4- and 1,3,4-oxadiazole isomers revealed that the 1,3,4-isomer generally exhibits lower lipophilicity (log D), enhanced metabolic stability, and improved aqueous solubility, making it a more favorable choice in many drug discovery campaigns.[4][5]
| Property | 1,3,4-Oxadiazole Isomer | 1,2,4-Oxadiazole Isomer | Rationale for Preference |
| Lipophilicity (log D) | Lower | Higher | Improved aqueous solubility and potentially better ADME profile.[4][5] |
| Metabolic Stability | Higher | Lower | Resistance to enzymatic degradation, leading to longer half-life.[4][5] |
| hERG Inhibition | Lower | Higher | Reduced risk of cardiotoxicity.[4][5] |
| Aqueous Solubility | Higher | Lower | Favorable for formulation and bioavailability.[4][5] |
Part 2: Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
A variety of synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles have been developed, with the cyclization of diacylhydrazines being a cornerstone approach. The choice of synthetic method often depends on the desired substitution pattern, the nature of the starting materials, and the desired reaction conditions.
Classical Method: Cyclodehydration of 1,2-Diacylhydrazines
This is one of the most common methods for synthesizing symmetrically and asymmetrically substituted 1,3,4-oxadiazoles.[2][8]
Experimental Protocol:
-
Formation of the Diacylhydrazine Intermediate: An acylhydrazide is reacted with an aroyl chloride in a suitable solvent (e.g., pyridine, DMF, or DMSO) to yield the corresponding 1,2-diacylhydrazine.[9]
-
Cyclodehydration: The isolated diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄).[8][9] The mixture is typically heated to effect the cyclization.
-
Work-up and Purification: The reaction mixture is cooled and poured into crushed ice to precipitate the 1,3,4-oxadiazole derivative. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Strong dehydrating agents like POCl₃ are used to facilitate the removal of a water molecule during the ring-closing step. The choice of agent can influence the reaction temperature and time.
-
Solvent: The choice of solvent for the initial acylation step depends on the solubility of the reactants and the need to scavenge the HCl byproduct (in the case of pyridine).
Caption: General workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.
One-Pot Synthesis from Carboxylic Acids and Acylhydrazides
More recent and efficient methods involve the one-pot synthesis of 1,3,4-oxadiazoles directly from carboxylic acids and acylhydrazides, avoiding the isolation of the diacylhydrazine intermediate.[1][10]
Experimental Protocol:
-
Activation of Carboxylic Acid: The carboxylic acid is activated in situ using a coupling agent. A variety of reagents can be used, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the Burgess reagent.[1]
-
Condensation with Acylhydrazide: The acylhydrazide is added to the activated carboxylic acid, leading to the formation of the diacylhydrazine intermediate in the same reaction vessel.
-
Cyclization: The intermediate undergoes spontaneous or induced cyclization to form the 1,3,4-oxadiazole. In some cases, a dehydrating agent is added in the same pot.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified.
Causality Behind Experimental Choices:
-
Coupling Agent: Reagents like HATU are effective in forming an active ester from the carboxylic acid under mild conditions, which readily reacts with the acylhydrazide. This avoids the use of harsh reagents like thionyl chloride to form acid chlorides.
-
One-Pot Procedure: This approach is more atom-economical and time-efficient as it eliminates the need for isolating and purifying the intermediate.
Part 3: A Spectrum of Pharmacological Activities
The 1,3,4-oxadiazole scaffold is present in compounds exhibiting a wide array of pharmacological activities.[1][3][11] This versatility makes it a highly attractive core for drug discovery across various therapeutic areas.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[7][12] These include:
-
Enzyme Inhibition: 1,3,4-oxadiazole-containing compounds have been shown to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[7] For instance, certain derivatives act as potent inhibitors of thymidine phosphorylase, an enzyme involved in tumor angiogenesis.[7]
-
Tubulin Polymerization Inhibition: Some derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.[2]
-
Receptor Antagonism: The 1,3,4-oxadiazole core is a key feature of Zibotentan, a selective antagonist of the endothelin A (ETA) receptor, which is often overexpressed in various cancers and plays a role in cell proliferation and angiogenesis.[13]
Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Antiviral Activity
A prominent example of a 1,3,4-oxadiazole-containing antiviral drug is Raltegravir .[8][14]
-
Mechanism of Action of Raltegravir: Raltegravir is an HIV integrase strand transfer inhibitor.[14][15] The HIV integrase enzyme is essential for the replication of the virus as it incorporates the viral DNA into the host cell's genome.[16][17] Raltegravir binds to the active site of the integrase, chelating the metal ions required for its catalytic activity.[15] This prevents the integration of viral DNA, thereby halting the viral replication cycle.[16][17]
Antibacterial and Antifungal Activities
Derivatives of 1,3,4-oxadiazole have shown significant activity against a range of bacterial and fungal pathogens.[1][18] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[19] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aryl rings attached to the oxadiazole core greatly influence the antimicrobial potency.[18]
Anti-inflammatory and Analgesic Activities
Several series of 2,5-disubstituted 1,3,4-oxadiazoles have been reported to possess significant anti-inflammatory and analgesic properties.[11] Some of these compounds have shown activity comparable to or even better than standard drugs like ibuprofen, with the added benefit of reduced ulcerogenic potential.[11] The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[20]
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents on the 1,3,4-oxadiazole ring has provided valuable insights into the structural requirements for various biological activities.
| Activity | Key Structural Features and SAR Observations |
| Anticancer | - Hybrid molecules combining the 1,3,4-oxadiazole ring with other anticancer pharmacophores often show enhanced activity.[7]- The nature of the substituents at the 2 and 5 positions significantly influences cytotoxicity and the specific molecular target.[12] |
| Antibacterial | - The presence of an additional heterocyclic ring connected to the 1,3,4-oxadiazole often enhances the antimicrobial effect.[18]- The type and position of substituents on the aryl rings are crucial for activity, with the para position often being preferred.[18]- Hydrophobic and halogen substituents are generally well-tolerated and can enhance activity against Gram-positive bacteria.[19] |
| Anti-inflammatory | - The introduction of specific aryl or heteroaryl groups at the 2 and 5 positions can lead to potent COX inhibitors.[20] |
| GSK-3β Inhibition | - Specific substitution patterns on the benzimidazole and phenyl rings attached to the 1,3,4-oxadiazole core are critical for potent and selective inhibition of Glycogen Synthase Kinase-3β.[21] |
Part 5: Case Studies of 1,3,4-Oxadiazole in Approved and Investigational Drugs
Raltegravir (Isentress®)
-
Therapeutic Area: Antiviral (HIV infection)
-
Mechanism of Action: HIV integrase strand transfer inhibitor.[14][22] Raltegravir prevents the covalent insertion of viral DNA into the host cell genome, which is a critical step for HIV replication.[17]
-
Significance: Raltegravir was the first integrase inhibitor approved for the treatment of HIV infection and represented a new class of antiretroviral drugs.[15]
Zibotentan (ZD4054)
-
Therapeutic Area: Investigational anticancer agent (prostate cancer, among others)[13]
-
Mechanism of Action: Selective endothelin A (ETA) receptor antagonist.[13][23] By blocking the ETA receptor, Zibotentan inhibits signaling pathways that promote cancer cell proliferation, angiogenesis, and metastasis.[13][24]
-
Significance: Zibotentan represents a targeted therapy approach, aiming to disrupt specific signaling pathways that are dysregulated in cancer.[13]
Conclusion: The Future of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole core continues to be a fertile ground for drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it a highly valuable scaffold for medicinal chemists. The diverse range of biological activities associated with this heterocycle underscores its "privileged" status. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives, as well as the exploration of new therapeutic applications. As our understanding of disease biology deepens, the rational design of 1,3,4-oxadiazole-based compounds targeting specific molecular pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
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Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Taylor & Francis Online. [Link]
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Raltegravir: molecular basis of its mechanism of action. PubMed Central. [Link]
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
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Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
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Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. PubMed. [Link]
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What is the mechanism of Raltegravir Potassium? - Patsnap Synapse. [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. [Link]
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Oxadiazoles in medicinal chemistry. PubMed. [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
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raltegravir - Drug Central. [Link]
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Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]
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Pharmacology of Raltegravir (Isentress); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
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Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. ResearchGate. [Link]
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Oxadiazole isomers: all bioisosteres are not created equal. Royal Society of Chemistry. [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PubMed Central. [Link]
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Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Methodological & Application
Synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, two-step synthesis protocol for 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is designed for practical application in a laboratory setting, with a focus on explaining the rationale behind key experimental choices to ensure both success and safety.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisosteric replacement for ester and amide functionalities.[1] This protocol outlines a reliable pathway to a specific halogenated derivative, starting from commercially available 4-chloro-2-fluorobenzoic acid.
I. Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the well-established reactivity of carboxylic acids and their derivatives.
-
Step 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide. The initial step involves the conversion of 4-chloro-2-fluorobenzoic acid into its corresponding hydrazide. This transformation is a prerequisite for the subsequent cyclization to form the oxadiazole ring. A common and effective method to achieve this is through an intermediate ester, which readily reacts with hydrazine hydrate.
-
Step 2: Cyclodehydration to this compound. The synthesized 4-chloro-2-fluorobenzohydrazide is then cyclized to form the target 1,3,4-oxadiazole. This is typically accomplished through a dehydrative cyclization reaction, for which several reagents are available. This protocol will focus on the use of phosphorus oxychloride (POCl₃), a powerful and widely used dehydrating agent for this purpose.[2][3]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall synthetic workflow for the preparation of the target compound.
II. Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Chloro-2-fluorobenzoic acid | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated, 98% | Commercially Available |
| Hydrazine hydrate | 80% solution in water | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house |
| Ethanol (EtOH) | 95% or absolute | Commercially Available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |
| Hexane | ACS grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially Available |
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide
This protocol first details the esterification of the starting carboxylic acid, followed by its conversion to the corresponding hydrazide.
Part A: Esterification to Methyl 4-chloro-2-fluorobenzoate
-
To a solution of 4-chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2 mL) with cooling in an ice bath.
-
Rationale: The sulfuric acid acts as a catalyst for the Fischer esterification reaction. The reaction is exothermic, hence the need for cooling during the addition of the acid.
-
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Rationale: The washing steps are crucial for removing any unreacted carboxylic acid, the sulfuric acid catalyst, and any water-soluble byproducts. The sodium bicarbonate wash neutralizes the acidic components.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-chloro-2-fluorobenzoate as an oil or low-melting solid.
Part B: Hydrazinolysis to 4-Chloro-2-fluorobenzohydrazide
-
Dissolve the crude methyl 4-chloro-2-fluorobenzoate (assuming quantitative yield from the previous step, ~10.8 g, 57.3 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (80% solution, 10.8 mL, ~172 mmol) dropwise to the solution at room temperature.
-
Rationale: A molar excess of hydrazine hydrate is used to drive the reaction to completion.
-
-
Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the hydrazide may form during the reaction.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to obtain 4-chloro-2-fluorobenzohydrazide as a white solid.
Protocol 2: Synthesis of this compound
This protocol describes the cyclodehydration of the synthesized hydrazide to the target 1,3,4-oxadiazole using phosphorus oxychloride.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4-chloro-2-fluorobenzohydrazide (5.0 g, 26.5 mmol).
-
Carefully add phosphorus oxychloride (15 mL) to the hydrazide at room temperature in a fume hood.
-
Rationale: POCl₃ acts as both the solvent and the dehydrating agent in this reaction. The reaction is typically exothermic.
-
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction mixture will become a clear solution.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice (approximately 100 g) in a beaker with constant stirring. This step should be performed in a fume hood as it will generate HCl gas.
-
Rationale: This step quenches the excess POCl₃, which hydrolyzes to phosphoric acid and HCl.
-
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.
III. Reaction Mechanism
The formation of the 1,3,4-oxadiazole ring from the benzohydrazide using phosphorus oxychloride proceeds through a cyclodehydration mechanism.
Caption: Proposed mechanism for the cyclodehydration of the hydrazide.
The reaction is initiated by the activation of the carbonyl oxygen of the hydrazide by the electrophilic phosphorus atom of POCl₃. This enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular nucleophilic attack by the terminal nitrogen atom of the hydrazide. The resulting cyclic intermediate then undergoes dehydration and elimination to form the stable aromatic 1,3,4-oxadiazole ring.
IV. Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the final crystalline product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups. For the final product, expect the disappearance of the N-H and C=O stretching bands of the hydrazide and the appearance of characteristic C=N and C-O-C stretching frequencies of the oxadiazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The ¹H NMR spectrum should show the characteristic aromatic proton signals, and the ¹³C NMR will confirm the number and type of carbon atoms, including the two distinct carbons of the oxadiazole ring.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.
V. Conclusion
This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development endeavors. Adherence to the safety precautions outlined is paramount for a safe and successful synthesis.
VI. References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Sharma, D., & Narasimhan, B. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40.
-
Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
-
SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. [Link]
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]
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Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
MDPI. (2021). Synthesis and Screening of New[2][4][5]Oxadiazole,[2][3][4]Triazole, and[2][3][4]Triazolo[4,3-b][2][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]
-
MDPI. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
MDPI. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 -YL -5 -SULFANYL) -4 - (CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE.
-
ResearchGate. (n.d.). (PDF) Chemical biology of cyclization reactions by using POCL3.
-
ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl 3 and...
Sources
Application Note & Protocols: Key Cyclization Methods for the Synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, valued as a bioisostere for amide and ester groups, which enhances metabolic stability and modulates physicochemical properties.[1][2] The specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, incorporates a halogenated phenyl ring frequently found in pharmacologically active agents, making its efficient synthesis a topic of significant interest. This guide provides a detailed examination of the primary cyclization strategies for its synthesis, focusing on both classical dehydrative methods and modern oxidative approaches. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties, hydrogen bond accepting capability, and resistance to metabolic degradation have made it a cornerstone in drug design.[3] Derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6] The 4-chloro-2-fluorophenyl substituent introduces specific steric and electronic features that can enhance binding affinity and pharmacokinetic profiles, making the target molecule a valuable building block for novel therapeutic agents.
Overview of Synthetic Strategies
The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is predominantly achieved through two major pathways starting from a carboxylic acid hydrazide. The choice of method depends on the desired substitution at the 5-position and tolerance for specific reaction conditions.
-
Dehydrative Cyclization of Diacylhydrazines: This classical and widely-used approach involves the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized by removing a molecule of water using a strong dehydrating agent.[1][7]
-
Oxidative Cyclization of Acylhydrazones: This method involves the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone, which is subsequently cyclized through an oxidative process to form the oxadiazole ring.[5][8][9]
The following diagram illustrates these two fundamental approaches.
Caption: High-level overview of the main synthetic routes to 1,3,4-oxadiazoles.
Part 1: Dehydrative Cyclization Strategy
This strategy is arguably the most robust and widely documented method for 1,3,4-oxadiazole synthesis. The core principle involves the intramolecular condensation of a 1,2-diacylhydrazine, a reaction driven by the removal of water.
Causality & Expertise: The choice of dehydrating agent is critical and dictates the reaction conditions.
-
Phosphorus Oxychloride (POCl₃): A powerful and inexpensive reagent that acts as both a dehydrating agent and a Lewis acid to activate the carbonyl group. However, it is highly corrosive, moisture-sensitive, and the reaction can be exothermic, requiring careful control.[6][7][10]
-
Thionyl Chloride (SOCl₂): Similar in reactivity to POCl₃, it generates gaseous byproducts (SO₂ and HCl) that can drive the reaction to completion but require proper ventilation.[7]
-
Polyphosphoric Acid (PPA): Acts as both an acidic catalyst and a dehydrating medium, often requiring high temperatures.[7][11]
-
Modern Reagents (e.g., SO₂F₂, XtalFluor-E): Offer milder reaction conditions, which can improve tolerance for sensitive functional groups, but are typically more expensive.[12][13][14]
Experimental Workflow: Dehydrative Cyclization
Caption: Workflow for the dehydrative cyclization synthesis route.
Protocol 1.1: Synthesis of 4-Chloro-2-fluorobenzohydrazide (Key Intermediate)
This two-step protocol converts the commercially available carboxylic acid into the essential hydrazide precursor.
A. Esterification of 4-Chloro-2-fluorobenzoic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-fluorobenzoic acid (10.0 g, 57.3 mmol).[15][16]
-
Reagents: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with cold water (100 mL) and extract with ethyl acetate (2 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 4-chloro-2-fluorobenzoate as a solid or oil.
B. Hydrazinolysis of the Ester
-
Setup: Dissolve the crude methyl 4-chloro-2-fluorobenzoate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask with a stirrer and reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (8.4 mL, 172 mmol, 3 equivalents) dropwise to the solution. A precipitate may form upon addition.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC until the starting ester is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the resulting white solid under vacuum to obtain pure 4-chloro-2-fluorobenzohydrazide.[17]
Protocol 1.2: Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol utilizes a one-pot reaction where the hydrazide is treated with an excess of an orthoformate ester which serves as the source of the C5 carbon, followed by cyclization. A more direct approach uses POCl₃ with the carboxylic acid and hydrazide.[10][18]
-
Setup: In a 100 mL round-bottom flask equipped with a stirrer and reflux condenser (with a calcium chloride guard tube), suspend 4-chloro-2-fluorobenzohydrazide (2.0 g, 10.6 mmol) in triethyl orthoformate (10 mL).
-
Reaction: Heat the mixture to reflux for 12-18 hours. The solid should gradually dissolve as the reaction proceeds.
-
Alternative POCl₃ method: To a stirred solution of 4-chloro-2-fluorobenzohydrazide (1.0 g, 5.3 mmol) and a corresponding carboxylic acid (e.g., formic acid for the unsubstituted C5) in POCl₃ (5 mL), reflux the mixture for 4-6 hours.[2][6][10]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g) with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a cold, saturated solution of sodium bicarbonate or 10% sodium carbonate until the pH is ~7-8. A solid precipitate will form.[10]
-
Isolation & Purification: Collect the crude solid by vacuum filtration and wash it extensively with water. Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Part 2: Oxidative Cyclization Strategy
This strategy offers an alternative, often milder, route to 1,3,4-oxadiazoles. It avoids the use of harsh dehydrating agents by forming an N-acylhydrazone intermediate, which is then oxidized to induce ring closure.
Causality & Expertise: The choice of oxidant is key to this pathway's success.
-
Molecular Iodine (I₂): A widely used, inexpensive, and metal-free oxidant. The reaction is typically performed in the presence of a mild base like potassium carbonate, which neutralizes the HI byproduct.[8][19] This method is known for its good functional group tolerance.
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane (DMP) are highly efficient but can be expensive and generate stoichiometric waste.
-
Other Oxidants: A variety of other systems have been developed, including those based on copper, iron, ceric ammonium nitrate (CAN), and even electrochemical or photochemical methods, reflecting a move towards more sustainable chemistry.[4][5][6][20]
Experimental Workflow: Oxidative Cyclization
Caption: Workflow for the oxidative cyclization synthesis route.
Protocol 2.1: Iodine-Mediated Oxidative Cyclization
This protocol describes a practical, one-pot procedure starting directly from the acid hydrazide.
-
Setup: To a 100 mL round-bottom flask, add 4-chloro-2-fluorobenzohydrazide (2.0 g, 10.6 mmol), an aldehyde (for the C5-H, use formaldehyde, 0.86 mL of 37% aqueous solution, 10.6 mmol), and ethanol (40 mL).
-
Hydrazone Formation: Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 1-2 hours to form the acylhydrazone intermediate in situ. Progress can be monitored by TLC.
-
Oxidant Addition: To the solution/suspension of the crude acylhydrazone, add potassium carbonate (K₂CO₃, 2.93 g, 21.2 mmol) followed by molecular iodine (I₂, 2.96 g, 11.7 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the hydrazone.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate (50 mL) to quench the excess iodine. The brown color will disappear.
-
Isolation & Purification: Extract the aqueous mixture with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the final product.
Comparative Summary of Methods
| Parameter | Dehydrative Cyclization (POCl₃) | Oxidative Cyclization (Iodine) |
| Principle | Intramolecular dehydration | Oxidative C-O bond formation |
| Key Reagents | POCl₃, SOCl₂, PPA | I₂, K₂CO₃ |
| Conditions | Often harsh, high temp/reflux | Generally milder, reflux |
| Advantages | Robust, high-yielding, inexpensive reagents | Metal-free, good functional group tolerance |
| Disadvantages | Corrosive/toxic reagents, limited scope for sensitive molecules | Requires stoichiometric oxidant, potential for side reactions |
| Work-up | Requires careful quenching and neutralization | Requires quenching of excess oxidant |
Conclusion
The synthesis of this compound can be reliably achieved through several well-established cyclization methods. The classical dehydrative cyclization using reagents like POCl₃ remains a powerful and cost-effective choice for large-scale synthesis, provided the necessary safety precautions are taken. For syntheses involving more delicate substrates or where milder conditions are paramount, the iodine-mediated oxidative cyclization of the corresponding acylhydrazone presents an excellent, metal-free alternative with broad functional group compatibility. The selection of the optimal method will ultimately be guided by the specific requirements of the research, including scale, cost, available equipment, and the chemical nature of other functional groups present in the molecule.
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Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a pharmacophore in a wide array of therapeutic agents.[1][2][3] This five-membered aromatic ring system is a bioisostere for amide and ester functionalities, enhancing drug-like properties such as lipophilicity and metabolic resistance. Compounds incorporating the 1,3,4-oxadiazole nucleus have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][4][5]
The anticancer potential of 1,3,4-oxadiazole derivatives is particularly compelling, with numerous studies reporting significant cytotoxicity against a variety of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse and multifaceted, often involving the inhibition of critical cellular targets such as growth factor receptors (e.g., EGFR), signal transduction kinases, tubulin polymerization, and enzymes essential for cancer cell survival like telomerase and histone deacetylases (HDACs).[1][2][6] The presence of substituted aryl groups at the 2- and 5-positions of the oxadiazole ring is a common structural motif, where the nature and position of substituents can profoundly influence the compound's potency and selectivity.[8]
This document provides a detailed guide for the comprehensive in vitro evaluation of a specific analogue, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole . The chloro and fluoro substitutions on the phenyl ring are of particular interest, as halogen atoms can modulate physicochemical properties like lipophilicity and electronic character, potentially enhancing binding affinity to target proteins and improving cell permeability. While extensive data exists for the broader class of 2,5-disubstituted 1,3,4-oxadiazoles, this guide offers a structured framework to specifically elucidate the anticancer profile of the named compound. We will detail the necessary protocols, from initial cytotoxicity screening to mechanistic investigations, providing the scientific rationale behind each experimental step.
Proposed Investigational Workflow
A logical and staged approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow is designed to systematically assess the efficacy and mechanism of action of this compound.
Caption: A phased workflow for in vitro anticancer evaluation.
PART I: Cytotoxicity and Antiproliferative Activity
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
Rationale for Experimental Design
The choice of cell lines is critical. A panel of cell lines from diverse cancer types (e.g., breast, lung, colon, leukemia) should be used to assess the breadth of the compound's activity.[5] For this study, we propose a panel that includes:
-
MCF-7: An estrogen-dependent breast adenocarcinoma cell line.[9]
-
MDA-MB-231: An estrogen-independent, highly aggressive breast cancer cell line.[6]
-
A549: A lung carcinoma cell line.[10]
-
HeLa: A cervical adenocarcinoma cell line.[10]
-
HCT-116: A colon cancer cell line.[11]
-
HEK293T: A non-cancerous human embryonic kidney cell line, to assess selectivity and general cytotoxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][10]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism.
-
Expected Data Summary
The IC50 values should be compiled into a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] |
| HEK293T | Normal Kidney | [Experimental Value] | [Experimental Value] |
PART II: Mechanistic Studies - Apoptosis and Cell Cycle Arrest
Once antiproliferative activity is established, the next logical step is to investigate the underlying mechanism. Many effective anticancer agents induce cell death through apoptosis (programmed cell death) or by causing cell cycle arrest at specific checkpoints, preventing cell division.[6][12]
Rationale for Mechanistic Assays
-
Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest at a specific phase (e.g., G2/M) suggests interference with cellular machinery required for mitosis, a common mechanism for tubulin-targeting agents.[6]
-
Apoptosis Assay: Annexin V/PI dual staining is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10][12]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed a sensitive cell line (e.g., A549) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the samples using a flow cytometer. Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvesting and Staining:
-
Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will segregate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
PART III: Potential Molecular Targets and Pathway Analysis
Based on the extensive literature on 1,3,4-oxadiazole derivatives, several molecular targets can be hypothesized for this compound.[1][13] The G2/M arrest observed in cell cycle analysis often points towards disruption of microtubule dynamics.
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Application Notes and Protocols for Antibacterial Assays of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Abstract: The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1] The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including antibacterial properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antibacterial assays for a specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. We present detailed, field-proven protocols for preliminary and quantitative antibacterial screening, including the Agar Well Diffusion Assay, Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent determination of Minimum Bactericidal Concentration (MBC). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Antibacterial Screening of this compound
The 1,3,4-oxadiazole ring is a thermally stable heterocyclic compound known to be a crucial component in the design of bioactive agents. Derivatives of this molecule have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. Specifically, the substitution of the oxadiazole ring with halogenated phenyl groups, such as a 4-chloro-2-fluorophenyl group, can enhance antimicrobial efficacy.[3] The presence of electronegative groups like chlorine and fluorine on the phenyl ring is a common strategy to increase the antimicrobial activity of drug candidates.[3]
The oxadiazole class of antibacterials has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4] Some studies suggest that their mechanism of action involves the inhibition of cell-wall biosynthesis.[4][5] Given this promising background, rigorous and standardized in vitro evaluation of novel derivatives like this compound is a critical first step in the drug discovery pipeline.
This guide provides a structured approach to antibacterial testing, moving from a qualitative primary screen to quantitative determinations of inhibitory and bactericidal concentrations.
Preliminary Antibacterial Screening: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and valuable technique for the initial screening of antibacterial activity.[6][7] It provides a qualitative or semi-quantitative visual representation of a compound's ability to inhibit bacterial growth.[6] The principle lies in the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test bacterium. The subsequent inhibition of bacterial growth around the well, known as the zone of inhibition, indicates the antibacterial activity of the substance.[8]
Causality of Experimental Design
The choice of Mueller-Hinton Agar (MHA) is critical as it is a standardized, non-selective, and non-differential medium that is low in sulfonamide, trimethoprim, and tetracycline inhibitors. This ensures that the observed antibacterial effects are attributable to the test compound. The inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a reproducible bacterial density, which is crucial for comparing results across experiments.
Detailed Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Cultures of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration (e.g., 1 mg/mL).
-
Inoculum Preparation: From a fresh overnight culture, pick a few colonies and suspend them in MHB. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[7]
-
Compound Application: Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into a well.[7] In separate wells, add the positive control and the negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow Diagram
Caption: Workflow for the Agar Well Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[9] This assay is crucial for establishing the potency of a novel compound and is a standard method recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
Causality of Experimental Design
This method utilizes serial dilutions of the test compound in a liquid growth medium, providing a more precise measure of antibacterial activity than diffusion assays. The use of 96-well microtiter plates allows for high-throughput screening of multiple concentrations and replicates.[9] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Including a growth control (no compound) and a sterility control (no bacteria) is essential for validating the results.
Detailed Protocol
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (prepared as in 2.2 and then diluted)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Positive control antibiotic with known MIC
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in CAMHB at twice the highest desired final concentration.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Broth Microdilution Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Assay.
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This distinction is critical, as a bacteriostatic agent only inhibits growth, which may resume upon removal of the agent, whereas a bactericidal agent actively kills the bacteria.[11] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
Causality of Experimental Design
The MBC assay is a direct extension of the MIC assay. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were simply inhibited or were killed. The absence of growth on the subculture plate indicates a bactericidal effect at that concentration. A 99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum is the standard endpoint for determining the MBC.[14]
Detailed Protocol
Materials:
-
Completed MIC plate from the previous assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Spreader or sterile loops
-
Incubator
Procedure:
-
Selection of Wells: Identify the MIC well and the wells with higher concentrations of the test compound from the completed MIC assay that showed no visible growth.
-
Subculturing: From each of these clear wells, pipette a small, defined volume (e.g., 10-20 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Data Presentation: Example MIC and MBC Values
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | This compound | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | This compound | 32 | >128 | >4 | Bacteriostatic |
| S. aureus ATCC 25923 | Ciprofloxacin (Control) | 0.25 | 0.5 | 2 | Bactericidal |
| E. coli ATCC 25922 | Ciprofloxacin (Control) | 0.015 | 0.03 | 2 | Bactericidal |
Conclusion
The systematic evaluation of this compound using the described protocols allows for a robust characterization of its antibacterial properties. The agar well diffusion assay serves as an effective primary screen, while the broth microdilution and subsequent MBC determination provide quantitative data on the compound's potency and its bactericidal or bacteriostatic nature. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is fundamental for the progression of this compound in the drug discovery and development process.
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Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2342-2350. Available at: [Link]
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Janardhanan, J., et al. (2016). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 33, 13–17. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Hughes, D., & Anderson, M. (2015). Unconventional screening approaches for antibiotic discovery. Annals of the New York Academy of Sciences, 1354, 37-51. Available at: [Link]
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Asadipour, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 12(Suppl), 147–152. Available at: [Link]
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Wozniak, M., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1229048. Available at: [Link]
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Kumar, R., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2016, 8725893. Available at: [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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Lab Tube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
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Ghazei, Z. M. (2023). Synthesis and Antibacterial Evaluation of New 1,3,4- Oxadiazole Derivatives Bearing Azetidin-2-one Moiety. University of Kerbala. Available at: [Link]
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Guo, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US, 13(15), 19003-19018. Available at: [Link]
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Nathan, P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-9. Available at: [Link]
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da Silva, L. M. M., et al. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. Journal of Applied Microbiology, 135(1), lxad299. Available at: [Link]
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Microbiology Info. (n.d.). Broth Microdilution. Available at: [Link]
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El-Aziz, A., et al. (2019). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Sciences and Research, 11(1), 211-219. Available at: [Link]
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Piatkowska, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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Singh, P., et al. (2014). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(9), 3648-3665. Available at: [Link]
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Szafranska, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
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Rowley, T., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2269–2279. Available at: [Link]
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Cleff, M. B., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 269-272. Available at: [Link]
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Application Notes and Protocols for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole as a Putative Enzyme Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the characterization of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole as an enzyme inhibitor. While direct experimental data for this specific molecule is not extensively published, this document leverages structure-activity relationship (SAR) insights from closely related analogs to propose a primary putative target and outlines detailed protocols for its investigation. Based on the pharmacological evaluation of structurally similar 1,3,4-oxadiazole derivatives, we hypothesize that this compound may act as an inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme of significant interest in inflammation and oncology. This guide provides a plausible synthetic scheme, in-depth protocols for in vitro enzyme inhibition assays, and the scientific rationale behind the proposed experimental designs.
Introduction and Scientific Background
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Derivatives of 1,3,4-oxadiazole have been demonstrated to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, often through the targeted inhibition of specific enzymes.[1][2][3] The enzymatic targets of 1,3,4-oxadiazole-based compounds are diverse and include, but are not limited to, thymidylate synthase, histone deacetylases (HDACs), telomerase, and various kinases.[4]
While extensive research on this compound is limited, a study on the isomeric 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole series has shown significant anti-inflammatory and anticonvulsant activities.[5] Molecular docking studies from this research strongly suggest that these compounds may exert their anti-inflammatory effects through the inhibition of Cyclooxygenase-2 (COX-2).[5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[6][7] Its selective inhibition is a validated therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
This document, therefore, presents this compound as a putative COX-2 inhibitor and provides the necessary protocols to validate this hypothesis and characterize its inhibitory potential.
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that this compound functions as a selective inhibitor of the COX-2 enzyme. The enzyme's active site contains a hydrophobic channel, and the inhibitor is proposed to bind within this channel, preventing the substrate, arachidonic acid, from accessing the catalytic tyrosine residue. The interaction is likely stabilized by a combination of hydrophobic interactions with the channel's residues and potential hydrogen bonding. The diagram below illustrates the central role of COX-2 in the prostaglandin biosynthesis pathway and the proposed point of inhibition.
Figure 2: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Esterification: 4-Chloro-2-fluorobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-chloro-2-fluorobenzoate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to form the key intermediate, 4-chloro-2-fluorobenzohydrazide. [8]3. Oxidative Cyclization: The benzohydrazide is subsequently cyclized to form the 1,3,4-oxadiazole ring. A common method involves refluxing the hydrazide with triethyl orthoformate. Alternative cyclizing agents such as phosphorus oxychloride can also be employed. [8]4. Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and elemental analysis.
Application Protocols: Enzyme Inhibition Assays
To validate the hypothesis that this compound is a COX-2 inhibitor, a series of in vitro experiments are necessary. The primary goal is to determine the compound's potency (IC₅₀) and its selectivity for COX-2 over the constitutively expressed COX-1 isoform.
Protocol 1: Fluorometric In Vitro COX-2 Inhibition Assay (High-Throughput Screening)
This protocol is adapted from commercially available COX inhibitor screening kits and is ideal for initial screening and IC₅₀ determination. [2][6][7]The assay measures the peroxidase activity of COX, which generates a fluorescent product.
A. Materials and Reagents
-
Purified, recombinant human COX-2 enzyme
-
Purified, ovine or human COX-1 enzyme (for selectivity testing)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red or similar fluorogenic substrate)
-
COX Cofactor (e.g., Hematin in DMSO)
-
Arachidonic Acid (substrate), prepared in NaOH and diluted
-
This compound (Test Inhibitor), dissolved in DMSO
-
Celecoxib or other known selective COX-2 inhibitor (Positive Control), dissolved in DMSO
-
96-well, opaque, flat-bottom microplates (e.g., white or black)
-
Fluorescence microplate reader (Excitation/Emission ≈ 535/587 nm)
B. Reagent Preparation
-
Test Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Working Inhibitor Solutions: Create a serial dilution of the test inhibitor (e.g., from 1 mM to 1 nM) in COX Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
Enzyme Preparation: Reconstitute and dilute the COX-2 enzyme according to the manufacturer's instructions. Keep the enzyme on ice at all times.
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor. The volumes should be calculated based on the number of wells to be assayed.
C. Assay Procedure
-
Plate Setup:
-
Blank Wells: Add assay buffer only.
-
Enzyme Control (100% Activity) Wells: Add 10 µL of assay buffer (with 1% DMSO) and the enzyme.
-
Test Inhibitor Wells: Add 10 µL of each concentration of the diluted test inhibitor and the enzyme.
-
Positive Control Wells: Add 10 µL of diluted Celecoxib and the enzyme.
-
-
Reaction Mix Addition: Add 80 µL of the prepared Reaction Mix to all wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Using a multichannel pipette, add 10 µL of the diluted arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence (Ex/Em = 535/587 nm) at 25°C or 37°C for 5-10 minutes.
D. Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Protocol 2: LC-MS/MS-Based In Vitro COX-2 Inhibition Assay (Confirmatory)
This method offers high specificity and accuracy by directly measuring the formation of the primary COX product, Prostaglandin E₂ (PGE₂). [4]It is an excellent method for confirming results from fluorometric assays.
A. Materials and Reagents
-
All enzymes, buffers, and inhibitors as described in Protocol 1.
-
Prostaglandin E₂ (PGE₂) standard
-
Deuterated Prostaglandin E₂ (d₄-PGE₂) internal standard
-
2.0 M Hydrochloric Acid (HCl) for reaction termination
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system with a suitable C18 column
B. Assay Procedure
-
Enzyme Reaction:
-
In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine. [4] * Add 20 µL of the diluted COX-2 enzyme solution.
-
Add 2 µL of the test inhibitor in DMSO (or DMSO alone for control) and pre-incubate at 37°C for 10 minutes. [4]2. Initiation and Termination:
-
Initiate the reaction by adding 20 µL of arachidonic acid (final concentration ~5 µM). [4] * Incubate for exactly 2 minutes at 37°C.
-
Terminate the reaction by adding 20 µL of 2.0 M HCl. [4]3. Sample Preparation for LC-MS/MS:
-
Add the d₄-PGE₂ internal standard to each sample.
-
Perform solid-phase extraction to purify and concentrate the prostaglandins.
-
Elute the sample, evaporate the solvent, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Quantify the amount of PGE₂ produced by comparing its peak area to that of the internal standard and a standard curve.
-
C. Data Analysis
-
Calculate the amount of PGE₂ produced in each reaction.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC₅₀ value as described in Protocol 1.
Expected Results and Interpretation
Based on the activity of its structural analogs, this compound is expected to exhibit inhibitory activity against COX-2.
-
Potency: A potent inhibitor will display a low IC₅₀ value, ideally in the nanomolar to low micromolar range.
-
Selectivity: To assess selectivity, the IC₅₀ value for COX-1 inhibition should also be determined. The selectivity index (SI), calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2), is a critical parameter. A high SI value (>10) indicates selectivity for COX-2, which is a desirable trait for anti-inflammatory drug candidates.
Table of Expected Data:
| Enzyme | Test Compound IC₅₀ (µM) | Positive Control (Celecoxib) IC₅₀ (µM) |
| COX-1 | >10 (Hypothesized) | ~5-15 |
| COX-2 | <1 (Hypothesized) | ~0.05-0.2 |
| Selectivity Index (COX-1/COX-2) | >10 (Hypothesized) | >50 |
Troubleshooting and Further Characterization
-
Low Inhibition: If the compound shows weak or no activity, consider solubility issues. Ensure the compound is fully dissolved in DMSO and that the final assay concentration is below its solubility limit. Also, verify enzyme activity with the positive control.
-
High Background Signal (Fluorometric Assay): The test compound might be autofluorescent. Run a control well with the compound but no enzyme to check for this.
-
Further Studies: If potent and selective inhibition is confirmed, further studies should include:
-
Enzyme Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk or Michaelis-Menten analysis.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit prostaglandin production in a cellular context (e.g., using LPS-stimulated macrophages or cancer cell lines that overexpress COX-2).
-
In Vivo Models: Assess the anti-inflammatory efficacy in animal models of inflammation (e.g., carrageenan-induced paw edema).
-
References
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- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Product Manual.
- Reddy, T. S., Kumar, B. V., Kumar, B. S., & Sridhar, B. (2018). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Korean Chemical Society, 62(1), 74-83.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Product Manual.
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- ResearchGate. (2018). Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. Request PDF.
- Design, synthesis and characterization of novel 1,3,4-oxadiazole dimers from benzoic acids. (2015). Journal of Saudi Chemical Society, 19(5), 505-512.
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- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
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Application Notes & Protocols: A Roadmap for the Preclinical Evaluation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, incorporates key pharmacophoric features—a halogenated phenyl ring and the stable oxadiazole core—that suggest significant potential as a therapeutic agent. This document provides a comprehensive experimental framework for the systematic evaluation of this compound, guiding researchers from initial synthesis and characterization through in vitro mechanism of action studies and proof-of-concept in vivo validation. The protocols herein are designed to ensure scientific rigor, data integrity, and a logical progression through the preclinical drug discovery pipeline.
Foundational Stage: Synthesis and Physicochemical Profiling
Rationale: A thorough understanding of a compound's physical and chemical properties is a non-negotiable prerequisite for any biological study.[4] Properties such as solubility, lipophilicity, and stability directly influence formulation, assay performance, and pharmacokinetic behavior, forming the basis for rational drug design and interpretation of subsequent biological data.[5][6] Poor physicochemical properties can lead to misleading biological results and costly failures in later stages of development.
Synthesis Pathway
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established. A common and efficient method involves the cyclodehydration of an acylhydrazone intermediate. The proposed synthesis for this compound follows this reliable pathway.
Caption: General synthesis scheme for the target compound.
Protocol: Physicochemical Characterization
Objective: To determine the fundamental physicochemical properties of the synthesized compound.
Methodologies:
-
Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95%). Use a C18 column with a gradient of acetonitrile and water.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR; ¹H, ¹³C): To confirm the chemical structure.
-
-
Aqueous Solubility:
-
Principle: Thermodynamic solubility is measured to understand the maximum concentration achievable in aqueous media, which is critical for both in vitro and in vivo studies.[5]
-
Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a phosphate-buffered saline (PBS, pH 7.4) solution.
-
Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration using a validated HPLC method with a standard curve.
-
-
-
Lipophilicity (LogD₇.₄):
-
Principle: The distribution coefficient (LogD) at physiological pH is a key indicator of a molecule's ability to cross biological membranes.[5]
-
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in PBS (pH 7.4).
-
Add an equal volume of n-octanol.
-
Vortex the biphasic mixture vigorously for 30 minutes to allow for partitioning.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and octanol layers via HPLC.
-
Calculate LogD₇.₄ as log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
-
-
-
Chemical Stability:
-
Principle: Assess the compound's stability in relevant biological matrices to ensure that the parent compound, not a degradant, is responsible for the observed activity.[6]
-
Protocol:
-
Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and plasma at 37°C.
-
Collect aliquots at various time points (0, 1, 2, 4, 24 hours).
-
Analyze the remaining parent compound concentration by HPLC.
-
-
Table 1: Representative Physicochemical Data
| Parameter | Expected Value | Implication |
|---|---|---|
| Purity (HPLC) | > 98% | High confidence in biological data attribution. |
| Aqueous Solubility (pH 7.4) | 5-20 µg/mL | May require a co-solvent (e.g., DMSO) for in vitro stock solutions.[5] |
| Lipophilicity (LogD₇.₄) | 2.5 - 3.5 | Good potential for membrane permeability. |
| Plasma Stability (% remaining at 4h) | > 90% | Sufficiently stable for in vitro and in vivo experiments. |
In Silico and In Vitro ADMET Profiling
Rationale: Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational and high-throughput in vitro models helps to identify potential liabilities.[7][8] This "fail-fast, fail-cheap" approach allows for the prioritization of compounds with a higher probability of success in later, more resource-intensive stages.[9]
Caption: A tiered workflow for early ADMET assessment.
Protocol: In Vitro Metabolic Stability
Objective: To evaluate the compound's susceptibility to metabolism by liver enzymes, a primary route of drug clearance.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound is measured over time to predict its metabolic clearance in the liver.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH (cofactor), test compound, positive control (e.g., testosterone).
-
Incubation:
-
Pre-warm a solution of HLM and buffer to 37°C.
-
Add the test compound (final concentration ~1 µM) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
-
Sampling:
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
In Vitro Pharmacological Evaluation: Anticancer Potential
Rationale: Based on extensive literature, 1,3,4-oxadiazole derivatives frequently exhibit potent anticancer activity.[10][11][12] A tiered screening approach is proposed, starting with broad cytotoxicity assays to identify sensitive cancer cell lines, followed by mechanistic studies to elucidate the mode of action.
Tier 1 Protocol: Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines and a non-cancerous cell line to assess preliminary selectivity.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a normal human cell line (e.g., BEAS-2B bronchial epithelial) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be ≤ 0.5%.
-
Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve using non-linear regression.
Table 2: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) | Selectivity Index (SI)* |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 4.5 | 1.2 | 11.1 |
| A549 | Lung Cancer | 8.2 | 1.8 | 6.1 |
| HCT116 | Colon Cancer | 6.7 | 1.5 | 7.5 |
| BEAS-2B | Normal Bronchial | > 50 | 12.5 | - |
*SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
Tier 2 Protocol: Apoptosis Induction Assay
Objective: To determine if the observed cytotoxicity is mediated through the induction of apoptosis.
Principle: Apoptosis is a programmed cell death pathway. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Caption: A potential intrinsic apoptotic pathway induced by the compound.
Methodology:
-
Cell Treatment: Treat the most sensitive cancer cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
In Vivo Experimental Design
Rationale: In vivo studies are essential to evaluate a compound's efficacy and safety in a whole-organism context, bridging the gap between in vitro activity and potential clinical utility.[13][14] A preliminary pharmacokinetic study is crucial to establish an appropriate dosing regimen for subsequent efficacy studies.[15]
Protocol: Preliminary Pharmacokinetic (PK) Study in Rodents
Objective: To determine the basic pharmacokinetic profile of the compound after a single administration.
Methodology:
-
Animal Model: Male Sprague Dawley rats (n=3 per route).
-
Formulation: Prepare a suitable formulation for intravenous (IV) and oral (PO) administration based on solubility data (e.g., solution in saline/DMSO/Tween 80).
-
Dosing: Administer a single dose (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[15]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), t₁/₂, and oral bioavailability (%F).
Protocol: Xenograft Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the compound in an in vivo cancer model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Test compound (e.g., 20 mg/kg, PO, daily)
-
Group 3: Positive control (e.g., Paclitaxel, IP, twice weekly)
-
-
Treatment and Monitoring:
-
Administer the treatments for a specified duration (e.g., 21 days).
-
Measure tumor volume (using calipers) and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups. Analyze statistical significance using appropriate tests (e.g., ANOVA).
Conclusion
This document outlines a systematic and integrated experimental plan for the preclinical evaluation of this compound. By progressing logically from fundamental physicochemical characterization to in vitro mechanistic studies and in vivo proof-of-concept, researchers can generate a robust data package. This structured approach ensures that experimental choices are rational and data-driven, maximizing the potential for identifying a promising new therapeutic candidate while efficiently allocating resources.
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Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed. Retrieved from [Link]
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LaRocca, T. J., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]
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Ananda, H., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. DARU Journal of Pharmaceutical Sciences, 23(1), 36. Retrieved from [Link]
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Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]
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Khan, I., et al. (2020). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Biomedicine & Pharmacotherapy, 129, 110403. Retrieved from [Link]
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Sobańska, K., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Retrieved from [Link]
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Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. Retrieved from [Link]
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ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). German Journal of Pharmaceuticals and Biomaterials. Retrieved from [Link]
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Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Retrieved from [Link]
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Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. (2023). PubMed. Retrieved from [Link]
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Malik, R., & Kamble, G. (2023). Physicochemical property of drug molecules with respect to drug actions. Journal of Biomedical and Innovative Research. Retrieved from [Link]
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI. Retrieved from [Link]
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Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. (2017). ACS Central Science. Retrieved from [Link]
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In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. (2021). Taylor & Francis Online. Retrieved from [Link]
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Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]
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Zhu, Y., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14, 68. Retrieved from [Link]
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Bondock, S., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10187-10215. Retrieved from [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Retrieved from [Link]
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Mannila, J. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Retrieved from [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Medium. Retrieved from [Link]
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Murthy, D. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
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Kumar, D., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6245. Retrieved from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. Retrieved from [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique physicochemical properties. The specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, is of significant interest due to the combined electronic effects of the chloro and fluoro substituents on the phenyl ring, which can modulate its pharmacological profile. Accurate and comprehensive analytical characterization is paramount for the unambiguous elucidation of its structure, assessment of purity, and to establish a foundation for structure-activity relationship (SAR) studies.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the characterization of this compound. The protocols herein are designed to be robust and self-validating, reflecting field-proven insights and best practices.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is critical for interpreting analytical data. This compound consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 4-chloro-2-fluorophenyl group.
Key Structural Features for Analytical Interrogation:
-
1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. Its unique electronic environment gives rise to characteristic spectroscopic signals.
-
4-Chloro-2-fluorophenyl Group: A disubstituted benzene ring. The positions of the chloro and fluoro substituents create a specific splitting pattern in ¹H NMR and distinct signals in ¹³C NMR. The presence of chlorine will also result in a characteristic isotopic pattern in mass spectrometry.
-
Conjugated System: The phenyl ring and the oxadiazole ring form a conjugated system, which influences its UV-visible absorption properties.[1]
Chromatographic Analysis for Purity Assessment
Chromatographic methods are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis.[2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of 1,3,4-oxadiazole derivatives. It separates compounds based on their hydrophobicity.
Protocol 1: RP-HPLC Purity Assessment
1. Objective: To determine the purity of a sample of this compound and to identify any impurities.
2. Materials:
- HPLC grade acetonitrile and water
- Formic acid or trifluoroacetic acid (optional mobile phase modifier)
- Sample of this compound
- 0.22 µm or 0.45 µm syringe filters
3. Instrumentation:
- HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Method:
| Parameter | Condition | Rationale |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) | Formic acid helps to protonate silanol groups on the column and the analyte, leading to sharper peaks. |
| Gradient | 0-20 min: 30% B to 90% B 20-25 min: 90% B 25-30 min: 90% B to 30% B | A gradient elution is often necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 254 nm or PDA scan (200-400 nm) | Aromatic and conjugated systems typically absorb UV light. A PDA detector can help to identify impurities by their UV spectra. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve ~1 mg of the sample in 1 mL of mobile phase B. Filter through a 0.22 µm syringe filter. | Filtering removes any particulate matter that could damage the column. |
5. Data Analysis:
- The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
- The retention time is a characteristic property of the compound under these specific conditions.
Gas Chromatography (GC)
For volatile and thermally stable oxadiazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for separation and identification.[3]
Protocol 2: GC-MS Analysis
1. Objective: To assess the volatility and thermal stability of this compound and to identify any volatile impurities.
2. Materials:
- High purity helium (carrier gas)
- Sample of this compound
- GC-MS grade solvent (e.g., dichloromethane or ethyl acetate)
3. Instrumentation:
- GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
4. Method:
| Parameter | Condition | Rationale |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Mass Range | 50-500 amu | To capture the molecular ion and fragment ions. |
| Sample Prep. | Dissolve ~1 mg of the sample in 1 mL of a suitable solvent. |
5. Data Analysis:
- The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are used to identify the compound and any impurities.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the definitive structural confirmation of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
1. Objective: To confirm the chemical structure of this compound by identifying the number, environment, and connectivity of protons and carbons.
2. Materials:
- 5-10 mg of purified this compound
- ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- NMR tube
3. Instrumentation:
- NMR spectrometer (e.g., 400 MHz or higher)
4. Data Acquisition and Expected Signals:
-
¹H NMR:
-
Aromatic Protons: The protons on the 4-chloro-2-fluorophenyl ring will appear in the downfield region (typically δ 7-9 ppm). The specific chemical shifts and coupling constants (J-values) will be indicative of their relative positions and coupling to the fluorine atom.
-
Oxadiazole Proton: The proton on the 1,3,4-oxadiazole ring will appear as a singlet, also in the downfield region.
-
-
¹³C NMR:
-
Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are highly characteristic and typically resonate at approximately δ 160-165 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), and other carbons will show smaller couplings.
-
5. Data Analysis:
- Integration of the ¹H NMR signals should correspond to the number of protons in each environment.
- The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[1]
Protocol 4: Mass Spectrometry
1. Objective: To determine the molecular weight of this compound and to study its fragmentation pattern.
2. Instrumentation:
- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).
3. Method:
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.
4. Expected Results:
- Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most important signal will be the molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at approximately one-third the intensity of the molecular ion peak is expected.
- Fragmentation Pattern: The fragmentation pattern will be characteristic of the 1,3,4-oxadiazole ring and the substituted phenyl group. Common fragmentation pathways for oxadiazoles involve cleavage of the heterocyclic ring.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Objective: To identify the key functional groups in this compound.
2. Instrumentation:
- FTIR spectrometer
3. Method:
- Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
4. Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (oxadiazole ring) | ~1610-1650 |
| C-O-C (oxadiazole ring) | ~1020-1070 |
| C-Cl | ~700-800 |
| C-F | ~1000-1400 |
| Aromatic C-H | ~3000-3100 |
| Aromatic C=C | ~1450-1600 |
5. Data Analysis:
- The presence of these characteristic absorption bands provides evidence for the presence of the corresponding functional groups.
Workflow and Data Integration
A comprehensive characterization of this compound involves the integration of data from multiple analytical techniques.
Caption: Integrated workflow for the characterization of this compound.
Summary of Analytical Data
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Result |
| HPLC | Retention Time | Dependent on specific column and mobile phase conditions. |
| Purity | >95% (for purified sample) | |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons and oxadiazole proton in the range of 7-9 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Oxadiazole carbons at ~160-165 ppm; aromatic carbons at 110-160 ppm. |
| MS | Molecular Ion (m/z) | Corresponding to the molecular weight, with a characteristic [M+2]⁺ isotopic peak for chlorine. |
| FTIR | Wavenumber (cm⁻¹) | Characteristic peaks for C=N, C-O-C, C-Cl, C-F, and aromatic C-H and C=C bonds. |
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from chromatographic and spectroscopic methods, researchers can confidently confirm the structure, assess the purity, and establish a detailed analytical profile of this important molecule, thereby accelerating its development in pharmaceutical and material science applications.
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NIH. (2021, January 7). Synthesis and Screening of New[2][6]Oxadiazole,[1][2]Triazole, and[1][2]Triazolo[4,3-b][1][2]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from
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Application Notes and Protocols for the In Vitro Evaluation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.[1] This five-membered ring system is a cornerstone in the design of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] In the realm of oncology, 2,5-disubstituted 1,3,4-oxadiazole derivatives have garnered significant attention as a promising class of anti-proliferative agents.[2][4] The anticancer effects of these compounds are often attributed to diverse mechanisms of action, such as the inhibition of crucial enzymes like histone deacetylases (HDACs), thymidylate synthase, and topoisomerases, as well as the disruption of microtubule dynamics.[1][3]
This document provides a detailed guide for the investigation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole , a specific analogue within this potent chemical class. While extensive biological data for this particular molecule is emerging, its structural features—specifically the halogen substitutions on the phenyl ring—suggest a strong potential for significant cytotoxic and anti-proliferative effects in cancer cell lines. The presence of halogen atoms on the phenyl ring has been noted in numerous studies to be a favorable structural feature for the anticancer activity of 1,3,4-oxadiazole derivatives.[2] This guide will equip researchers with the necessary protocols to rigorously evaluate its biological activity in a cell culture setting.
Compound Preparation and Handling
For in vitro studies, proper handling and solubilization of the test compound are critical for obtaining reproducible results.
Stock Solution Preparation:
-
Solvent Selection: this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is imperative to use anhydrous, cell culture-grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, typically 10-50 mM, to minimize the volume of solvent added to the cell culture medium.
-
Procedure:
-
Accurately weigh the compound.
-
Add the calculated volume of DMSO to achieve the desired molarity.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Working Solution Preparation:
Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before each experiment. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can induce cytotoxicity and affect cellular functions. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Primary Screening: Assessment of Cytotoxicity
The initial evaluation of a novel compound involves determining its cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5]
MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Suggested Initial Screening Concentrations:
| Concentration (µM) |
| 100 |
| 50 |
| 25 |
| 12.5 |
| 6.25 |
| 3.125 |
| 1.56 |
| 0 |
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Cell Viability Assay.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Following the determination of the IC₅₀ value, further experiments should be conducted to elucidate the mechanism of cell death induced by this compound.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V (e.g., FITC or APC conjugate) and PI.
-
Incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Workflow for Apoptosis Detection.
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as propidium iodide, which binds stoichiometrically to DNA.[11] The fluorescence intensity of the stained cells is directly proportional to their DNA content, which can be measured by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale.
Data Interpretation: The resulting histogram of DNA content will show distinct peaks corresponding to the different phases of the cell cycle: a G0/G1 peak (2n DNA content), an S phase distribution, and a G2/M peak (4n DNA content). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. Based on the well-documented anticancer potential of the 2,5-disubstituted 1,3,4-oxadiazole scaffold, it is hypothesized that this compound will exhibit significant cytotoxic and pro-apoptotic effects against various cancer cell lines. The provided methodologies for assessing cell viability, apoptosis, and cell cycle progression will enable researchers to thoroughly investigate its biological activity and elucidate its mechanism of action, thereby contributing to the development of novel anticancer therapeutics.
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(17), e1953. [Link]
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne. Accessed January 19, 2026. [Link].
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Bio-Rad. "Propidium iodide staining of cells for cell cycle analysis protocol." Bio-Rad. Accessed January 19, 2026. [Link].
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UCL Flow Cytometry. "Cell Cycle Analysis by Propidium Iodide Staining." University College London. Accessed January 19, 2026. [Link].
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University of Virginia School of Medicine Flow Cytometry Core Facility. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." University of Virginia. Accessed January 19, 2026. [Link].
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Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link].
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MDPI. "Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies." MDPI. Accessed January 19, 2026. [Link].
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Application Notes and Protocols for the Development of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions.[1] This heterocycle is a bioisostere of amides and esters, offering improved pharmacokinetic profiles in drug candidates.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This document provides a comprehensive guide for the synthesis and derivatization of a promising starting scaffold, 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole. We present detailed protocols for the synthesis of the core molecule and subsequent derivatization strategies at the 5-position, focusing on the introduction of thioether, aminomethyl, Schiff base, and amide functionalities. Furthermore, this guide includes protocols for the analytical characterization of synthesized compounds and in vitro screening for potential anticancer and antimicrobial activities.
Rationale and Design Strategy
The choice of the this compound core is predicated on the known bioactivity associated with halogenated phenyl rings in drug molecules. The chloro and fluoro substituents can enhance lipophilicity and metabolic stability, and participate in halogen bonding, potentially improving binding affinity to biological targets. Our derivatization strategy focuses on the 5-position of the 1,3,4-oxadiazole ring, a common site for modification to modulate the pharmacological profile of the molecule. We will explore three primary avenues for introducing chemical diversity:
-
Thioether and Mannich Base Derivatives: Introduction of a thiol group at the 5-position provides a versatile handle for further functionalization. S-alkylation can introduce a variety of lipophilic and polar groups, while the Mannich reaction allows for the incorporation of diverse amino functionalities.[4][5]
-
Schiff Base and Amide Derivatives: Synthesis of a 2-amino-1,3,4-oxadiazole intermediate opens pathways to a wide array of Schiff bases and amides. These functional groups are known to be important pharmacophores in many biologically active compounds.[2][6]
-
Direct C-C and C-N Bond Formation: Direct coupling of various substituents to the 5-position of the oxadiazole ring offers a straightforward approach to generating diverse analogs.
These strategies are designed to generate a library of compounds with varied physicochemical properties, increasing the probability of identifying potent and selective bioactive molecules.
Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound proceeds through a two-step sequence starting from the commercially available 4-chloro-2-fluorobenzoic acid.
Diagram of the Synthetic Workflow
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Application Note: High-Throughput Screening of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole for Cathepsin S Inhibition
Abstract
This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign to evaluate the inhibitory potential of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole against human Cathepsin S (CatS). The 1,3,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including proteases.[1][2][3] Cathepsin S, a cysteine protease, is a compelling therapeutic target due to its critical role in immune response modulation and its implication in various diseases, including autoimmune disorders and cancer.[4][5][6] This application note details a robust, fluorescence-based enzymatic assay protocol optimized for a 384-well format, suitable for automated HTS.[7][8] It covers all procedural stages from reagent preparation and compound management to data analysis and quality control, ensuring a reliable and efficient screening process.
Introduction
1.1. The Compound: this compound
The subject of this screening protocol is this compound. The 1,3,4-oxadiazole ring system is a five-membered heterocycle that is a bioisosteric equivalent of ester and amide functionalities, granting it favorable metabolic stability and hydrogen bonding capabilities.[9] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive candidates for drug discovery programs.[10][11][12][13] This screening aims to explore its potential as a novel inhibitor of the cysteine protease family.
1.2. The Target: Cathepsin S (CatS)
Cathepsin S (CTSS) is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) like dendritic cells, B-cells, and macrophages.[5][14] A key function of CatS is the proteolytic processing of the invariant chain (Ii) associated with MHC class II molecules, a crucial step for loading antigenic peptides and subsequent activation of CD4+ T-cells.[4][5] Unlike many other cathepsins, CatS retains its enzymatic activity at neutral pH, allowing it to function outside the lysosome and contribute to extracellular matrix remodeling.[4] Its role in immunity and extracellular proteolysis has implicated it in the pathophysiology of autoimmune diseases, neuroinflammation, and cancer, making it a high-value target for therapeutic intervention.[4][5][6][15]
1.3. Assay Principle
The screening protocol employs a sensitive and robust fluorescence intensity assay.[16] The assay utilizes a fluorogenic peptide substrate that is specifically cleaved by Cathepsin S. The substrate consists of a peptide sequence recognized by CatS, flanked by a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin) and a quencher group. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage by active CatS, the fluorophore is released from the quencher's proximity, leading to a significant increase in fluorescence intensity.[16] The rate of this fluorescence increase is directly proportional to the enzyme's activity. Potential inhibitors will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal compared to uninhibited controls.
Materials and Reagents
| Reagent / Material | Supplier | Catalog No. | Comments |
| Recombinant Human Cathepsin S | R&D Systems | 953-CY | Store at -80°C |
| Fluorogenic Substrate (e.g., Z-VVR-AMC) | Enzo Life Sciences | BML-P138 | Store at -20°C, protect from light |
| This compound | Sigma-Aldrich | Custom Synthesis | Prepare stock in 100% DMSO |
| Leupeptin Hemisulfate (Positive Control Inhibitor) | Santa Cruz Biotechnology | sc-201241 | Known cysteine protease inhibitor[14] |
| Assay Buffer | In-house | See Recipe | 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 6.0 |
| DMSO, Anhydrous | Thermo Fisher Scientific | D12345 | For compound dilution |
| 384-well Black, Flat-Bottom, Low-Volume Plates | Corning | 3676 | Non-binding surface recommended |
| Multichannel Pipettes & Automation | Tecan / Hamilton | N/A | For liquid handling[17][18] |
| Fluorescence Microplate Reader | BMG LABTECH | PHERAstar FSX | Capable of Ex/Em ~360/460 nm |
Detailed Experimental Protocols
3.1. Reagent Preparation
-
Assay Buffer (1X): Prepare a solution containing 50 mM MES (2-(N-morpholino)ethanesulfonic acid), 5 mM DTT (Dithiothreitol), and 2.5 mM EDTA (Ethylenediaminetetraacetic acid). Adjust pH to 6.0. DTT is crucial for maintaining the active-site cysteine of CatS in a reduced, active state.
-
Enzyme Working Solution: Thaw the Recombinant Human Cathepsin S on ice. Dilute the enzyme stock to a final concentration of 2X the desired assay concentration (e.g., 2 nM) in cold Assay Buffer. Keep on ice until use. The optimal concentration should be determined empirically during assay development to ensure a linear reaction rate within the desired timeframe.
-
Substrate Working Solution: Thaw the Z-VVR-AMC substrate. Dilute to a 2X final concentration (e.g., 20 µM) in Assay Buffer. Protect from light. The substrate concentration should be at or near its Michaelis-Menten constant (Km) for optimal sensitivity to competitive inhibitors.
-
Positive Control (Leupeptin): Prepare a 10 mM stock solution in DMSO. Create a 2X final concentration working solution (e.g., 20 µM) by diluting the stock in Assay Buffer.
-
Test Compound Plate: Prepare a master plate of this compound. Perform serial dilutions in 100% DMSO to create a concentration range (e.g., from 10 mM to 0.1 µM). For the primary screen, a single high concentration (e.g., 10 µM final assay concentration) is typically used.
3.2. HTS Assay Workflow
This protocol is designed for a final assay volume of 20 µL in a 384-well plate.
-
Compound Dispensing (200 nL): Using an automated acoustic dispenser or pin tool, transfer 200 nL of the test compound, positive control (Leupeptin), or DMSO (vehicle control) from the compound plate to the appropriate wells of the 384-well assay plate. (See Table 1 for plate layout).
-
Enzyme Addition (10 µL): Add 10 µL of the 2X Cathepsin S Enzyme Working Solution to all wells except the "No Enzyme" controls. To these, add 10 µL of Assay Buffer.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate the plate for 15 minutes at room temperature. This step allows the test compounds to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation (10 µL): Add 10 µL of the 2X Substrate Working Solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate into a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes.
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
Table 1: Example 384-Well Plate Layout for Primary HTS
| Columns 1-2 | Columns 3-22 | Column 23 | Column 24 |
| Negative Control | Test Compounds | Positive Control | No Enzyme Control |
| (Enzyme + Substrate + DMSO) | (Enzyme + Substrate + Compound) | (Enzyme + Substrate + Leupeptin) | (Buffer + Substrate + DMSO) |
| Defines 0% Inhibition | Screening Library | Defines 100% Inhibition | Defines Background Signal |
Data Analysis and Interpretation
4.1. Calculation of Percent Inhibition
The rate of reaction (slope) can be determined from the linear portion of the kinetic read. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Slope_Compound - Slope_Background) / (Slope_NegativeCtrl - Slope_Background))
Where:
-
Slope_Compound is the reaction rate in the presence of the test compound.
-
Slope_NegativeCtrl is the average reaction rate of the negative (DMSO vehicle) controls.
-
Slope_Background is the average reaction rate of the no-enzyme controls.
4.2. Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[19][20][21] It reflects the separation between the positive and negative control signals relative to the variability in the data.[22][23]
Z' = 1 - (3 * (SD_NegativeCtrl + SD_PositiveCtrl)) / |Mean_NegativeCtrl - Mean_PositiveCtrl|
Where:
-
SD is the standard deviation.
-
Mean is the average signal (using endpoint fluorescence values or reaction rates).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls; highly reliable assay.[17][21] |
| 0 to 0.5 | Acceptable | The assay is suitable for screening but may benefit from optimization.[20] |
| < 0 | Unacceptable | Significant overlap between controls; the assay is not reliable.[19][20] |
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[17]
4.3. Hit Identification and Confirmation
Compounds demonstrating inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are classified as "hits." These primary hits should undergo a rigorous confirmation process:
-
Re-testing: Confirm activity from the same compound stock.
-
Dose-Response Curve: Test the compound over a range of concentrations to determine its potency (IC₅₀ value).
-
Orthogonal and Counter-Screens: Use alternative assay formats or test against related proteases to assess selectivity and rule out assay artifacts (e.g., fluorescence interference, compound aggregation).
Visualized Workflows and Pathways
HTS Experimental Workflow
Caption: Automated HTS workflow for Cathepsin S inhibitor screening.
Cathepsin S Role in Antigen Presentation
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
References
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- High-Throughput Inhibitor Assays and Screening.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing).
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical Biology & Drug Design.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ.
- What are CTSS inhibitors and how do they work?.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- Cathepsin S inhibitors as novel immunomodulators.
- Video: Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. JoVE.
- Cathepsin S inhibitors. Santa Cruz Biotechnology.
- High-throughput Enzyme Screening.
- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Source.
- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases.
- How to Maximize Efficiency in Cell-Based High-Throughput Screening?.
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.. Source.
- Z-factor. Wikipedia.
- Protease Assays. Assay Guidance Manual - NCBI - NIH.
- Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. JoVE.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Amplite™ Universal Fluorimetric Protease Activity Assay Kit.
- Cathepsin S Inhibitors: 2004-2010. PubMed.
- Pierce Fluorescent Protease Assay Kit. Thermo Fisher Scientific.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Source.
- The Z prime value (Z´). BMG LABTECH.
- High-Throughput Screening (HTS)
- Assay performance and the Z'-factor in HTS. Drug Target Review.
- Essentials for High-Throughput Screening Operations.
- On HTS: Z-factor. Source.
- High-throughput screening (HTS). BMG LABTECH.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature
- Biological activity of oxadiazole and thiadiazole deriv
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Source.
Sources
- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cathepsin S inhibitors as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
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- 15. Cathepsin S inhibitors: 2004-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. assay.dev [assay.dev]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis, empowering you to troubleshoot effectively and optimize your yield.
Section 1: Synthesis Overview & Core Principles
The construction of the 1,3,4-oxadiazole ring is a cornerstone of medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities.[1] The most reliable and widely adopted method for synthesizing 2-substituted and 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of an N-acylhydrazone intermediate.
This strategy is broken down into two primary stages:
-
Condensation: Reaction of an acid hydrazide with an aldehyde to form the key N-acylhydrazone intermediate.
-
Oxidative Cyclization: Intramolecular ring closure of the hydrazone in the presence of an oxidizing agent to form the aromatic oxadiazole ring.
The overall workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
The Mechanism of Oxidative Cyclization
Understanding the mechanism is critical for troubleshooting. While several oxidants can be used, the iodine-mediated pathway is common, scalable, and avoids heavy metals.[2][3]
-
Deprotonation: The base (e.g., K₂CO₃) removes the acidic N-H proton from the acylhydrazone.
-
Iodination: The resulting anion attacks molecular iodine (I₂), forming an N-iodo intermediate.
-
Cyclization: The carbonyl oxygen attacks the imine carbon in an intramolecular SN2'-type reaction, displacing the iodide ion and forming the five-membered ring.
-
Aromatization: Elimination of a proton and subsequent tautomerization yields the stable aromatic 1,3,4-oxadiazole ring.
This mechanism highlights the necessity of a non-nucleophilic base and a stoichiometric amount of a suitable oxidant.
Section 2: Starting Material Quality (FAQs)
The quality of your final product is dictated by the purity of your starting materials. Cutting corners here will inevitably lead to yield loss and purification difficulties.
Q1: What is the most direct way to synthesize the 4-chloro-2-fluorobenzohydrazide precursor?
The most common method is the reaction of the corresponding ester (e.g., methyl 4-chloro-2-fluorobenzoate) with hydrazine hydrate. The ester itself is readily prepared from commercially available 4-chloro-2-fluorobenzoic acid via Fischer esterification.[4]
Q2: My hydrazide starting material appears wet or clumpy. Can I still use it?
No. Hydrazine hydrate is hygroscopic, and excess water can interfere with subsequent steps, particularly dehydrative cyclizations or reactions sensitive to moisture. We strongly recommend drying the hydrazide under high vacuum over a desiccant like P₂O₅ before use. Its purity should be confirmed by melting point and ¹H NMR.
Q3: Does the purity of the aldehyde matter for the condensation step?
Absolutely. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage. If you are using formaldehyde, use a fresh bottle of paraformaldehyde or a high-purity aqueous solution. The presence of formic acid (the oxidized form) can lead to unwanted salt formation and complicate the reaction pH, hindering condensation.
Section 3: Troubleshooting the Synthesis
This section addresses the most common failure points in the synthetic sequence.
Problem Area 1: Low Yield of N-Acylhydrazone Intermediate
Q: My condensation reaction to form the hydrazone is incomplete, even after prolonged reaction times. What should I investigate?
This is a common issue often related to reaction equilibrium or pH.
-
Causality: The condensation is a reversible reaction. To drive it to completion, water, the byproduct, must be removed. If you are running the reaction in a solvent like ethanol, the equilibrium may not strongly favor the product.
-
Expert Recommendation:
-
Catalyst: Ensure you are using a catalytic amount of a weak acid, like acetic acid. This protonates the aldehyde carbonyl, making it more electrophilic without fully protonating the nucleophilic hydrazine, which would render it unreactive.
-
Solvent: For difficult condensations, switching to a solvent like toluene and using a Dean-Stark apparatus to azeotropically remove water is a highly effective, classic solution.
-
Monitoring: Monitor the reaction by TLC. The hydrazone product is typically less polar than the starting hydrazide. An ideal TLC will show the complete consumption of the limiting reagent.
-
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Insufficiently acidic catalyst; poor quality aldehyde. | Add 1-3 drops of glacial acetic acid. Verify aldehyde purity via NMR. |
| Multiple spots on TLC | Side reactions or decomposition. | Lower the reaction temperature. Ensure the pH is not too strongly acidic or basic. |
| Reaction stalls at ~50% conversion | Reaction has reached equilibrium. | Switch to a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
Problem Area 2: Low Yield of the Final 1,3,4-Oxadiazole
Q: I have a pure N-acylhydrazone, but the oxidative cyclization step gives a low yield. What are the critical parameters to optimize?
The oxidative cyclization is the most sensitive step. Yield loss here is often due to oxidant choice, stoichiometry, or side reactions. Many different oxidizing agents have been reported, including iodine, Dess-Martin periodinane, and electrochemical methods.[5][6][7] The iodine/K₂CO₃ system is often preferred for its scalability and cost-effectiveness.[2][3]
-
Causality: The reaction requires a delicate balance. Insufficient oxidant leads to incomplete conversion. An excessive amount or an overly harsh oxidant can lead to decomposition or unwanted side reactions, such as dehalogenation.
-
Expert Recommendation:
-
Oxidant Stoichiometry: Use a slight excess of iodine (e.g., 1.1 to 1.5 equivalents). This ensures complete conversion without promoting significant side reactions.
-
Base: Potassium carbonate is an effective base. It must be finely ground and anhydrous to ensure sufficient reactivity.
-
Solvent & Temperature: DMSO is a common solvent for this reaction, typically run at elevated temperatures (80-100 °C).[2] The reaction should be monitored carefully by TLC, as prolonged heating can lead to decomposition.
-
One-Pot vs. Two-Step: While one-pot syntheses from the aldehyde and hydrazide are possible and efficient, isolating the intermediate hydrazone is a crucial diagnostic step.[3][8] If you encounter low yields in a one-pot attempt, revert to the two-step procedure to identify which stage is failing.
-
Caption: Troubleshooting workflow for low-yield oxidative cyclization.
Section 4: Detailed Experimental Protocols
These protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide
-
Esterification: In a round-bottom flask, dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in methanol (10 volumes). Add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, reduce the solvent volume via rotary evaporation, and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be used without further purification.
-
Hydrazinolysis: Dissolve the methyl 4-chloro-2-fluorobenzoate (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 6-8 hours. The product will often precipitate out of the solution upon cooling.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under high vacuum. The typical yield is 85-95%.
Protocol 2: Iodine-Mediated Synthesis of this compound (Two-Step)
-
N-Acylhydrazone Formation: To a solution of 4-chloro-2-fluorobenzohydrazide (1.0 eq) in ethanol, add aqueous formaldehyde (1.1 eq, 37 wt. %) and 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.
-
Once the hydrazide is consumed, remove the solvent under reduced pressure. The resulting solid hydrazone is typically used directly in the next step.
-
Oxidative Cyclization: In a separate flask, add the crude N-acylhydrazone (1.0 eq), finely ground anhydrous potassium carbonate (2.5 eq), and molecular iodine (1.2 eq) to DMSO.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the disappearance of the hydrazone by TLC.[3]
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water containing sodium thiosulfate to quench the excess iodine.
-
A precipitate will form. Stir for 30 minutes, then collect the crude solid by vacuum filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product. Typical yields range from 70-85%.[2]
Section 5: References
-
An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC - NIH. (n.d.). Retrieved January 20, 2026, from
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence | ACS Omega. (2022, August 1). ACS Publications.
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles - RSC Publishing. (2021, January 7). Royal Society of Chemistry.
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles - RSC Publishing. (2021, January 7). Royal Society of Chemistry.
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - RSC Publishing. (n.d.). Royal Society of Chemistry.
-
Green oxidative cyclization to access 2,5-disubstituted-1,3,4-oxadiazoles from aldehydes and hydrazide derivatives using FeBr3 catalyst and hydrogen peroxide. (n.d.). ResearchGate.
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME 1,3,4-OXADIAZOLES AND BIS (1,3,4-OXADIAZOLES). (n.d.). JournalAgent.
-
4-Chloro-2-fluorobenzohydrazide. (n.d.). MySkinRecipes.
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
-
I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. (n.d.). Organic Chemistry Portal.
-
I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. (2013, October 18). PubMed.
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). Organic Chemistry Portal.
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
-
4-Chloro-2-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12).
-
Review of Synthesis of 1,3,4-Oxadiazole Derivatives | Request PDF. (2025, August 6). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 3. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
purification challenges of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Welcome to the dedicated technical support guide for the purification of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this important heterocyclic intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[1][2] These reactions, while generally robust, can lead to a variety of impurities that complicate the purification process. This guide addresses the most common of these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section tackles specific problems you might encounter during the workup and purification of your target compound.
Question 1: My crude product is an oil or a sticky solid that won't crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a frequent issue, often pointing to the presence of significant impurities that are disrupting the crystal lattice formation of your desired product. The most common culprits are residual dehydrating agents (like phosphorus oxychloride byproducts), unreacted starting materials, or incompletely cyclized intermediates.
Causality: The 1,3,4-oxadiazole ring imparts a degree of rigidity to the molecule. However, precursor molecules like 4-chloro-2-fluorobenzohydrazide or the corresponding diacylhydrazine intermediate are more flexible and possess hydrogen-bonding groups (N-H, O-H) that can lead to an amorphous, sticky consistency, especially if present in large amounts.
Troubleshooting Workflow:
Caption: Troubleshooting oily or sticky crude product.
Step-by-Step Protocol: Aqueous Workup and Extraction
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove acidic residues from cyclodehydrating agents like POCl₃.[2] Observe for any gas evolution, which indicates neutralization is occurring. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting solid should be significantly purer and more amenable to crystallization.
Question 2: I'm seeing a persistent impurity with a similar Rf to my product in column chromatography. How can I improve separation?
Answer:
Co-elution is a classic chromatography challenge, indicating that the polarity of the impurity is very close to that of your target compound, this compound. The likely impurity could be a structurally similar byproduct.
Causality: The polarity of your product is primarily determined by the oxadiazole core and the halogenated phenyl ring. An impurity with a similar aromatic system and lacking highly polar functional groups (like -NH₂ or -OH from starting materials) will exhibit very similar behavior on silica gel.
Strategies for Improved Separation:
-
Solvent System Optimization: The most powerful tool is adjusting the mobile phase.
-
Decrease Polarity: If your current system is, for example, 30% EtOAc in Hexane, try reducing it to 15-20%. This will increase the retention time for all compounds but may enhance the separation between your product and the impurity.
-
Change Solvent Selectivity: Replace one of your solvents with another of similar polarity but different chemical nature. For instance, substitute ethyl acetate with a mixture of dichloromethane and a small amount of methanol, or replace hexane with cyclohexane. This can alter the specific interactions with the silica stationary phase and improve resolution.
-
-
Recrystallization: This is often the best method for removing small amounts of closely related impurities from a solid product. The key is finding a solvent system where the product's solubility is highly temperature-dependent, while the impurity's solubility is not.
| Solvent System | Suitability for this compound | Rationale |
| Ethanol (EtOH) | Excellent | The compound is typically sparingly soluble in cold ethanol but highly soluble when hot, making it ideal for recrystallization.[3][4] |
| Isopropanol (IPA) | Good | Similar properties to ethanol, can sometimes provide different selectivity against certain impurities. |
| Ethyl Acetate / Hexane | Good (for precipitation) | Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Cooling will then induce crystallization. This is effective for removing more polar impurities. |
| Dichloromethane (DCM) | Poor | Often too good a solvent, even when cold, leading to low recovery. Best used as part of a co-solvent system. |
Step-by-Step Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Heat the mixture gently (e.g., on a hot plate) with stirring until it dissolves completely. If it doesn't dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all solvent.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential byproducts I should be aware of?
The most common synthesis involves the cyclization of 4-chloro-2-fluorobenzohydrazide.[5] Therefore, key compounds to monitor are:
-
Target: this compound
-
Starting Material: 4-chloro-2-fluorobenzohydrazide
-
Intermediate: N,N'-diacylhydrazine (if formed in situ). This would be a symmetrical or asymmetrical di-acylated hydrazine.
-
Byproducts: These are highly dependent on the cyclizing agent. For example, using POCl₃ can lead to chlorinated byproducts or phosphorylated intermediates if the reaction is not driven to completion.
Q2: What analytical techniques are best for assessing the purity of the final product?
A combination of methods is always recommended for authoritative characterization:
-
Thin Layer Chromatography (TLC): Essential for initial reaction monitoring and selecting conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile and water is a common setup.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure. The presence of the fluorine atom makes ¹⁹F NMR a very clean and powerful tool for confirming the presence of the 2-fluorophenyl moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The characteristic isotopic pattern of the chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) is a key diagnostic feature to look for.[6]
Q3: Is this compound stable? What are the recommended storage conditions?
The 1,3,4-oxadiazole ring is a stable aromatic heterocycle. The compound itself is generally stable under normal laboratory conditions. However, to ensure long-term integrity, it should be stored in a cool, dry, and dark place (e.g., in a desiccator at room temperature or in a refrigerator). Like many halogenated aromatic compounds, prolonged exposure to strong light could potentially lead to degradation. Some oxadiazole-thiol derivatives have shown susceptibility to oxidation, so storing under an inert atmosphere (Nitrogen or Argon) is good practice for long-term archival.[7][8]
References
- MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1).
- Murthy, S., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- ResearchGate. (2017). Review of Synthesis of 1,3,4-Oxadiazole Derivatives.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Bala, S., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi.
- Beilstein Journals. (n.d.). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.
- PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
- ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.
- ResearchGate. (n.d.). Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol.
- (n.d.). Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities.
- Shehzadi, N., et al. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica, 68(3), 279-293.
- SciSpace. (n.d.). Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents.
- (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Ali, A., et al. (2016). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 21(4), 496.
- CAS Common Chemistry. (n.d.). 2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole.
- ResearchGate. (2015). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents.
- SpectraBase. (n.d.). 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
- MySkinRecipes. (n.d.). 4-Chloro-2-fluorobenzohydrazide.
- ChemicalBook. (n.d.). 2-(4-chloro-2-fluorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole.
- PMC. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- IUCr. (n.d.). Crystal structures and Hirshfeld surface analysis of 2-(adamantan-1-yl)-5-(4-fluorophenyl).
- Royal Society of Chemistry. (n.d.). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions.
- ResearchGate. (2012). Benzyl chlorides as aldehyde surrogates in the Prins cyclization: Direct access to 2-aryl-4-chlorotetrahydropyrans.
- ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).
- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-fluorobenzohydrazide [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Oxadiazole Formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole synthesis from a diacylhydrazine precursor is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the cyclodehydration of N,N'-diacylhydrazines are a frequent issue. The root cause often lies in incomplete conversion or degradation of the starting material or product. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Dehydrating Agent: The choice and stoichiometry of the dehydrating agent are critical. Harsh reagents can lead to side products, while insufficient amounts will result in incomplete cyclization.
-
Expert Insight: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent. However, its reactivity can sometimes lead to charring or the formation of chlorinated byproducts, especially with sensitive substrates. For milder conditions, consider using reagents like triflic anhydride, polyphosphoric acid (PPA), or Burgess reagent.[1][2] A thorough comparison of commonly used dehydrating agents is provided in Table 1.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled.
-
Expert Insight: Insufficient heat may lead to a sluggish or incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting materials or the desired 1,3,4-oxadiazole product.[3] It is advisable to start with the reported temperature in the literature for a similar substrate and then screen a range of temperatures (e.g., in 10-20 °C increments) to find the optimum. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial.[3]
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and outcome.
-
Expert Insight: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. For high-boiling dehydrating agents like POCl₃, it is often used as both the reagent and the solvent. In other cases, high-boiling aprotic solvents like dioxane or toluene are suitable.[3]
-
Troubleshooting Workflow for Low Yields:
Sources
Technical Support Center: Troubleshooting 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Bioassays
Welcome to the technical support center for bioassays involving 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental evaluation of this compound. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and obtain reliable, reproducible data.
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The specific compound, this compound, is an interesting candidate for further investigation. This guide will address potential hurdles in its bioassays, from initial compound handling to data interpretation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and testing of this compound.
Q1: What are the expected biological activities of this compound?
A1: Based on extensive research on analogous 1,3,4-oxadiazole derivatives, this compound is predicted to have potential anticancer and antimicrobial activities. Anticancer effects of similar compounds have been attributed to mechanisms such as inhibition of tubulin polymerization, VEGFR-2 kinase, and other cellular kinases.[4][5][6][7][8] Antimicrobial activity may stem from the inhibition of essential bacterial enzymes like DNA gyrase.[9][10][11]
Q2: I'm observing precipitation of the compound in my aqueous assay medium. What is the likely cause and how can I address it?
A2: This is a common issue for heterocyclic compounds which often have poor aqueous solubility. While you may have initially dissolved the compound in an organic solvent like DMSO, the subsequent dilution into your aqueous buffer can cause it to crash out of solution. This is a critical issue as it leads to an unknown and lower effective concentration of your test compound, yielding inaccurate results.
Q3: How should I prepare my stock solution of this compound?
A3: A high-concentration stock solution, typically in 100% DMSO, is recommended. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: What are the best positive controls to use in my assays?
A4: The choice of positive control depends on the specific assay:
-
Anticancer assays (e.g., MTT): Use a well-characterized cytotoxic agent like Doxorubicin or Paclitaxel.
-
Antimicrobial assays (e.g., broth microdilution): Use a relevant antibiotic for the tested microorganism, such as Ciprofloxacin for bacteria or Fluconazole for fungi.
Q5: My results are inconsistent between experiments. What are the common sources of variability?
A5: Inconsistent results can arise from several factors:
-
Compound solubility: As discussed in Q2, precipitation is a major culprit.
-
Cell health and passage number: Use cells at a consistent, low passage number and ensure they are healthy and in the exponential growth phase.
-
Pipetting errors: Calibrate your pipettes regularly and use proper technique.
-
Reagent stability: Ensure all reagents are stored correctly and are within their expiration dates.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific bioassays.
Anticancer Assays (e.g., MTT, SRB)
Issue 1: Low or No Cytotoxicity Observed
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Insolubility | The compound has precipitated out of the assay medium, and the effective concentration is much lower than intended. | 1. Visually inspect the wells for precipitation after adding the compound. 2. Decrease the final DMSO concentration in your assay (ideally ≤ 0.5%). 3. Consider using a different co-solvent, though this requires validation to ensure it doesn't affect cell viability. |
| Incorrect Assay Endpoint | The incubation time may be too short for the compound to exert its cytotoxic effects. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Cell Line Resistance | The chosen cancer cell line may be inherently resistant to the compound's mechanism of action. | 1. Test the compound on a panel of cell lines from different tissues of origin (e.g., the NCI-60 panel).[3][12][13] 2. Include a sensitive cell line as a positive control for your assay. |
| Compound Degradation | The compound may be unstable in the stock solution or assay medium. | 1. Prepare fresh stock solutions. 2. Minimize the exposure of the compound to light and elevated temperatures. |
Issue 2: High Variability in Absorbance Readings
| Potential Cause | Explanation | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers across the wells of the microplate. | 1. Ensure a single-cell suspension before seeding. 2. Pipette cells carefully and avoid introducing bubbles. 3. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Edge Effects | Evaporation from the outer wells of the microplate can lead to higher concentrations of media components and affect cell growth. | 1. Do not use the outer wells for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate. | 1. Increase the incubation time with the solubilization solution. 2. Gently pipette up and down to aid dissolution. 3. Ensure the correct solubilization agent is used for your cell type. |
Antimicrobial Assays (Broth Microdilution)
Issue 1: No Inhibition of Microbial Growth
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Insolubility | Similar to the anticancer assays, the compound may not be soluble in the broth medium. | 1. Visually check for precipitation. 2. Ensure the final DMSO concentration is not inhibitory to the microorganism (typically ≤ 1%). Run a vehicle control. |
| Inappropriate Test Organism | The chosen microorganism may be resistant to the compound's mechanism of action. | 1. Test against a panel of clinically relevant strains, including both Gram-positive and Gram-negative bacteria, and fungi. 2. Include a known susceptible strain as a positive control. |
| Inoculum Too High | An overly dense microbial culture can overwhelm the inhibitory effect of the compound. | 1. Standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) following CLSI guidelines.[1][7][14] |
Issue 2: Inconsistent MIC Values
| Potential Cause | Explanation | Troubleshooting Steps |
| Variation in Inoculum Preparation | Inconsistent starting concentrations of the microorganism will lead to variable MICs. | 1. Strictly adhere to standardized procedures for inoculum preparation, such as the McFarland standard. |
| Skipped Wells or Contamination | Errors in the serial dilution or cross-contamination between wells can lead to erroneous results. | 1. Use careful pipetting techniques. 2. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound). |
| Incorrect Incubation Conditions | Temperature and time of incubation are critical for reproducible microbial growth. | 1. Ensure the incubator is calibrated and maintains a consistent temperature. 2. Adhere to the recommended incubation time for the specific microorganism. |
Part 3: Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in complete medium to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired time (e.g., 48 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C or for a few hours at room temperature on a shaker to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
DMSO
-
Microorganism of interest
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well round-bottom microplates
-
McFarland standard (0.5)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve the final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in broth.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Part 4: Visualization of Concepts
Potential Anticancer Mechanisms of Action
The following diagram illustrates potential signaling pathways that could be inhibited by this compound, leading to an anticancer effect.
Caption: Potential anticancer mechanisms of 2-aryl-1,3,4-oxadiazoles.
Experimental Workflow for Anticancer Bioassay
The following diagram outlines the general workflow for an in vitro anticancer bioassay.
Caption: General workflow for an in vitro anticancer bioassay.
Potential Antimicrobial Mechanism of Action
The following diagram illustrates the potential mechanism of action for antimicrobial activity through the inhibition of DNA gyrase.
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solubility Enhancement for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during experimentation. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions for your specific application.
Introduction: The Solubility Challenge
Oxadiazole derivatives are a vital class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, their typically rigid, aromatic, and planar structures often lead to poor aqueous solubility, a significant hurdle for in vitro and in vivo testing. This compound is no exception. Its physicochemical properties—a halogenated phenyl ring coupled with a heterocyclic oxadiazole core—suggest high lipophilicity and strong crystal lattice energy, contributing to its low solubility in aqueous media.
This guide presents a systematic approach to enhancing the solubility of this compound, ensuring reliable and reproducible experimental results.
Level 1 Troubleshooting: The Basics of Stock Solution Preparation
FAQ: Why is my compound not dissolving in aqueous buffers?
Answer: The molecular structure of this compound is predominantly non-polar. The aromatic rings and halogen atoms (chlorine and fluorine) contribute to its hydrophobicity, meaning it prefers non-polar (oil-like) environments over polar (water-like) ones. When introduced directly into an aqueous buffer, the strong intermolecular forces of water exclude the compound, preventing it from dissolving.
FAQ: What is the first step I should take? Which organic solvents are recommended?
Answer: The standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent. This dissolves the compound by disrupting its crystal lattice structure. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening due to its powerful solubilizing capacity for a wide range of compounds.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power. Use at the lowest effective concentration in final assays (typically <0.5% v/v) as it can cause cellular toxicity or interfere with assays at higher concentrations.
-
N,N-Dimethylformamide (DMF): Another strong aprotic solvent. Similar precautions regarding final concentration apply.
-
Ethanol (EtOH): A less toxic option, but may have lower solubilizing power for highly lipophilic compounds.
-
Methanol (MeOH): Similar properties to ethanol.
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weighing: Accurately weigh a small amount of this compound in a suitable vial.
-
Solvent Addition: Add a small, precise volume of your chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the mixture vigorously. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.
-
Inspection: Visually inspect the solution against a light and dark background to ensure no solid particles remain.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Level 2 Troubleshooting: Compound Precipitation Upon Dilution
This is the most common issue researchers face. A clear organic stock solution is prepared, but upon dilution into an aqueous buffer for the experiment, the compound "crashes out" or precipitates, forming a cloudy suspension.
FAQ: My compound precipitated after diluting the DMSO stock into my aqueous assay buffer. What happened?
Answer: This occurs because when the highly concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment rapidly changes from being predominantly organic to almost entirely aqueous. The solubility of your compound in this new, highly polar environment is much lower than the concentration you are trying to achieve. The compound is no longer soluble and precipitates out of the solution.
Below is a troubleshooting workflow to address this critical issue.
Caption: A logical workflow for troubleshooting precipitation.
Level 3 Advanced Solutions: Systematic Solubility Enhancement
If simple stock solution preparation fails, a systematic approach using formulation techniques is necessary.
Strategy 1: Co-Solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[4][5] This creates a more favorable "micro-environment" for the lipophilic compound, effectively increasing its solubility. The mechanism involves disrupting water's hydrogen bond network.[6]
FAQ: Which co-solvents are safe for biological assays and what concentrations should I use?
Answer: The choice depends on your specific assay's tolerance. It is crucial to run a solvent tolerance control experiment first.
| Co-Solvent | Typical Starting Conc. (v/v) | Properties & Considerations |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Low toxicity, commonly used. Can be viscous. |
| Propylene Glycol (PG) | 5 - 20% | Good solubilizer, low toxicity.[4] |
| Ethanol | 1 - 10% | Can cause protein denaturation at higher concentrations. |
| Glycerol | 5 - 25% | Can help stabilize proteins but is highly viscous. |
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Prepare several batches of your primary aqueous buffer containing different concentrations of a co-solvent (e.g., 0%, 2%, 5%, 10%, and 20% PEG 400).
-
Dilution Test: Take a small aliquot of your high-concentration DMSO stock of this compound.
-
Systematic Addition: Add the stock solution to each of the co-solvent buffers to achieve your desired final compound concentration. Crucially, ensure the solution is vortexed or mixed vigorously during the addition to minimize localized high concentrations that can cause immediate precipitation.
-
Equilibration & Observation: Allow the solutions to equilibrate at the experimental temperature for at least one hour.
-
Assessment: Visually inspect for any signs of precipitation (haziness, cloudiness, or visible particles). A nephelometer can be used for a more quantitative assessment of turbidity.[7] The lowest concentration of co-solvent that results in a clear solution is your optimal condition.
Strategy 2: pH Adjustment
Causality: The solubility of ionizable compounds is highly dependent on pH.[8] In its ionized (charged) state, a molecule is significantly more polar and thus more soluble in water than in its neutral (uncharged) state. The relationship between pH, pKa, and solubility can often be estimated by the Henderson-Hasselbalch equation.[9][10][11] The 1,3,4-oxadiazole ring contains nitrogen atoms that can act as weak bases and can be protonated at acidic pH.
FAQ: Can pH modification solubilize my compound?
Answer: Yes, this is a plausible strategy. The nitrogen atoms in the oxadiazole ring are weakly basic. By lowering the pH of your buffer, you can protonate these nitrogens, creating a positively charged cation. This charged species will have significantly higher aqueous solubility. However, you must ensure that the required pH is compatible with your experimental system (e.g., cell viability, protein stability).
Caption: pH-dependent equilibrium of the compound.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments). Use a buffer system appropriate for the entire range, or switch systems as needed (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing each buffer. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Tightly cap the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with your compound.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Plotting: Plot the measured solubility (on a log scale) versus the pH of the buffer to visualize the pH-solubility profile.
Strategy 3: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic (lipophilic) core and a hydrophilic (polar) exterior.[12] Poorly soluble compounds like this compound can be encapsulated within these hydrophobic cores, effectively solubilizing them in the bulk aqueous solution.[13][14]
FAQ: What type of surfactant should I use for a biological experiment?
Answer: Non-ionic surfactants are generally preferred due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[15]
-
Polysorbate 80 (Tween® 80): Widely used in pharmaceutical formulations.
-
Triton™ X-100: A common laboratory detergent and solubilizing agent.
-
Poloxamers (e.g., Pluronic® F-68): Block co-polymers with low toxicity.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Determine CMC: First, confirm the CMC of your chosen surfactant in your specific buffer and at your experimental temperature from literature or experimentally. The surfactant must be used at a concentration well above its CMC.
-
Prepare Surfactant Solutions: Prepare your assay buffer containing the surfactant at various concentrations above the CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Pre-mix Compound and Surfactant: For best results, add your DMSO stock solution directly into the surfactant-containing buffer.
-
Vortex/Mix: Vortex the solution thoroughly to encourage the formation of micelles and the partitioning of the compound into the micellar cores.
-
Observe: Check for clarity as described in previous protocols. Remember to include a "surfactant only" control in your main experiment to check for any interference with your assay.
Strategy 4: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-shaped structure. They have a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly water-soluble "guest" molecules, like your compound, into their central cavity, forming a "host-guest" inclusion complex.[18][19][20] This complex has a soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[21]
FAQ: There are many types of cyclodextrins. Which one is best?
Answer: Chemically modified cyclodextrins are generally preferred over native β-cyclodextrin due to their significantly higher aqueous solubility and reduced toxicity.
| Cyclodextrin Type | Abbreviation | Key Features |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Very high aqueous solubility (>50 g/100 mL), low toxicity, widely used in parenteral formulations.[18] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility, negatively charged, can enhance complexation with cationic compounds. |
| Methyl-β-Cyclodextrin | M-β-CD | High solubility, but known to extract cholesterol from cell membranes, potentially causing higher cytotoxicity.[18] |
For most in vitro applications, HP-β-CD is an excellent starting point.
Caption: Encapsulation of a drug within a cyclodextrin.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare CD Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the drug) in your aqueous buffer. Stir until fully dissolved.
-
Add Compound: Add the solid powder of this compound directly to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The solution should gradually clarify as the inclusion complex forms. Gentle heating can sometimes accelerate this process, but must be validated.
-
Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the clear filtrate using an appropriate analytical method (e.g., HPLC-UV). This is your new, highly water-soluble stock solution.
Final Recommendations
When encountering solubility issues with this compound, we recommend a tiered approach.
-
Start with a high-concentration stock in DMSO.
-
If precipitation occurs upon dilution, first try co-solvents like PEG 400 or Propylene Glycol, as they are simple to implement.
-
If co-solvents are incompatible or ineffective, and your assay is tolerant of pH changes, investigate pH modification .
-
For more robust solubilization, especially for cell-based assays or in vivo studies, cyclodextrins (specifically HP-β-CD) offer a powerful and biocompatible solution.
Always validate that your chosen solubilization method does not interfere with your experimental endpoint by running appropriate vehicle controls.
References
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]
-
Dovepress. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
RJPT. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Journal of Surfactants and Detergents. (n.d.). Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Retrieved from [Link]
-
Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]
-
PubMed Central. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole. Retrieved from [Link]
-
PubMed Central. (2021, February 22). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Retrieved from [Link]
-
Formula Botanica. (2024, June 18). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Retrieved from [Link]
-
ScienceDirect. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
- Google Patents. (n.d.). Aromatic surfactants.
-
PubMed. (2016, June 20). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]
-
ACS Publications. (2022, April 25). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Retrieved from [Link]
-
ScienceDirect. (n.d.). Overview of milling techniques for improving the solubility of poorly water-soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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stability issues with 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole in solution
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals encountering stability challenges with 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole in solution. Our objective is to provide not only troubleshooting protocols but also the underlying scientific rationale to empower users to make informed decisions during their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 1,3,4-oxadiazole ring system found in my compound?
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its high thermal and chemical stability[1][2]. This stability is a key reason for its prevalence in medicinal chemistry, where it often serves as a bio-isosteric replacement for ester and amide groups to improve metabolic profiles[3][4]. The presence of an aryl substituent, such as the 4-Chloro-2-fluorophenyl group in your molecule, generally further enhances this inherent stability[5].
Q2: What are the primary factors that can compromise the stability of this compound in solution?
Despite its general robustness, the 1,3,4-oxadiazole ring is susceptible to degradation under specific conditions. The primary factors of concern are:
-
pH: The ring can undergo cleavage under strongly acidic or basic conditions. The carbon atoms of the oxadiazole ring are electron-deficient and thus susceptible to nucleophilic attack, a process that can be catalyzed by both acids and bases[5].
-
Solvent Type: Protic solvents (e.g., water, methanol) can participate in degradation pathways, particularly hydrolysis. Aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred for long-term storage.
-
Temperature: As with most chemical reactions, elevated temperatures can accelerate the rate of degradation.
-
Light Exposure: While 1,3,4-oxadiazoles are not universally photosensitive, prolonged exposure to high-intensity UV light should be avoided unless photostability has been confirmed.
Q3: What is the most likely degradation pathway for this compound in an aqueous solution?
The most probable degradation pathway is hydrolysis leading to the cleavage of the oxadiazole ring. While specific studies on this compound are not prevalent in the literature, a well-documented mechanism for the related 1,2,4-oxadiazole isomer provides a strong predictive model[6].
-
Under acidic conditions (low pH): A nitrogen atom on the oxadiazole ring becomes protonated. This protonation activates the ring, making the adjacent carbon atom highly susceptible to nucleophilic attack by water, initiating ring opening.
-
Under basic conditions (high pH): A hydroxide ion (OH⁻) directly attacks one of the electron-deficient carbon atoms in the ring. This is followed by proton capture from the solvent (water), which facilitates the ring cleavage[6].
The final degradation products would likely be 4-chloro-2-fluorobenzoic acid and a formylhydrazine derivative.
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments.
Problem: I am observing a progressive loss of my compound's concentration in an aqueous buffer over 24-48 hours.
-
Likely Cause: pH-mediated hydrolysis. The 1,3,4-oxadiazole ring, while generally stable, is most vulnerable at pH extremes. Studies on related oxadiazole isomers show that stability is often maximal in a slightly acidic to neutral pH range of approximately 3-5[6]. Outside of this range, both acid- and base-catalyzed hydrolysis can significantly increase the rate of degradation.
-
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your buffered solution. Ensure it is within the expected range and has not shifted over time.
-
Conduct a pH Bracketing Experiment: Prepare small-scale solutions of your compound in buffers at different pH values (e.g., pH 3, pH 5, pH 7.4, pH 9). Monitor the concentration at set time points (e.g., T=0, 2, 8, 24 hours) using a stability-indicating HPLC method. This will identify the optimal pH range for your compound.
-
Switch to an Aprotic Solvent for Stock Solutions: If possible, prepare high-concentration stock solutions in anhydrous aprotic solvents like DMSO or acetonitrile, where the compound is expected to be more stable[6]. Dilute into aqueous buffers immediately before use.
-
Problem: My HPLC and LC-MS analyses show new, unidentified peaks appearing over time.
-
Likely Cause: Formation of degradation products from the cleavage of the oxadiazole ring. As discussed in the FAQs, the primary degradation pathway is likely hydrolysis.
-
Troubleshooting Steps:
-
Predict Degradant Masses: The expected hydrolytic cleavage would break the oxadiazole ring to yield 4-chloro-2-fluorobenzohydrazide and formic acid, or further hydrolysis to 4-chloro-2-fluorobenzoic acid and hydrazine. Calculate the theoretical molecular weights of these potential products and search for them in your LC-MS data.
-
Employ Forced Degradation: Intentionally degrade a sample of your compound by treating it with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours. Analyze these samples by LC-MS. The major peaks that appear in these stressed samples are very likely your degradation products. This provides a reference to identify the unknown peaks in your experimental samples.
-
Workflow Visualization: The following diagram illustrates a logical workflow for troubleshooting unexpected peaks.
-
Problem: My compound seems unstable even in a neutral methanolic solution.
-
Likely Cause: Solvent-mediated degradation. Although methanol is less nucleophilic than water, it is still a protic solvent and can act as a proton donor, which can facilitate ring opening[6]. In the absence of water, the degradation rate may be slower, but it is not always negligible, especially if trace amounts of acid or base are present as contaminants.
-
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents: Ensure you are using high-purity, anhydrous methanol or other organic solvents.
-
Compare with an Aprotic Solvent: Dissolve your compound in anhydrous acetonitrile and anhydrous methanol at the same concentration. Monitor both solutions over time. A significantly higher stability in acetonitrile would confirm the role of the protic solvent in the degradation process.
-
Buffer the Solution: If your experimental protocol requires a protic solvent, consider adding a non-nucleophilic organic buffer to maintain a stable pH.
-
Experimental Protocols & Data
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a systematic approach to determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Anhydrous DMSO
-
Citrate buffer (pH 3.0)
-
Phosphate buffer (pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
HPLC or UPLC system with a suitable C18 column
-
Calibrated pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution 1:100 into each of the four different buffers (pH 3.0, 5.0, 7.4, and 9.0) to a final concentration of 100 µM. Vortex each solution thoroughly.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot from each working solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis. Inject onto the HPLC system and record the peak area.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), repeat step 3 for each solution.
-
Data Analysis: For each pH value, calculate the percentage of the compound remaining at each timepoint relative to the T=0 peak area. Plot the percentage remaining versus time for each pH condition.
Hypothetical Data Summary
The following table illustrates the type of data you might obtain from the pH stability protocol.
| Time (Hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 99.8 | 98.1 | 94.3 |
| 8 | 98.7 | 99.5 | 92.5 | 81.0 |
| 24 | 96.2 | 98.9 | 75.6 | 55.4 |
| 48 | 92.8 | 97.5 | 58.1 | 31.2 |
This is example data and does not represent experimentally verified results for this specific compound.
This data clearly suggests that the compound is most stable at pH 5.0 and degrades significantly faster at basic and, to a lesser extent, neutral pH.
Visualization of Potential Degradation
The diagram below illustrates the proposed hydrolytic degradation pathway of the 1,3,4-oxadiazole ring, which is the most probable cause of instability in aqueous solutions.
References
-
Bhat, K.I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. Available at: [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. RRJC. Available at: [Link]
-
Sun, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2798-2809. Available at: [Link]
-
Lago Falcão, E.H., et al. (2025). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. ResearchGate. Available at: [Link]
-
Popiołek, Ł. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]
-
Kopchuk, D.S., et al. (2018). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available at: [Link]
-
Kumar, D., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 13. Available at: [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available at: [Link]
- Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Poloniae Pharmaceutica, 66(2), 137-142.
-
ResearchGate. (2014). Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. Available at: [Link]
-
Gaba, M., et al. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 19(7), 10550-10577. Available at: [Link]
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- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of using these compounds to overcome therapeutic resistance in experimental models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the application of 1,3,4-oxadiazole derivatives in resistance research.
Q1: What are 1,3,4-oxadiazole derivatives and why are they significant in drug resistance research? A1: 1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and its ability to act as a bioisostere for amide and ester groups, which can improve pharmacokinetic properties.[2][3][4] Many derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Their significance in drug resistance stems from their potential to inhibit various cellular targets, such as growth factor receptors, kinases, and other enzymes that are often implicated in resistance mechanisms.[5][6]
Q2: What are the proposed mechanisms by which these compounds overcome resistance? A2: While the exact mechanism is derivative-specific, compounds based on the 1,3,4-oxadiazole core have been shown to overcome resistance through several pathways. These include the inhibition of key signaling proteins and enzymes that cancer cells use to evade therapy.[6] Some derivatives act as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and survival.[5] Others may induce apoptosis (programmed cell death) by interfering with cell cycle progression or by modulating mitochondrial membrane potential.[7][8] The flat, aromatic nature of the oxadiazole ring is effective for binding to targets through π-stacking interactions.[9]
Q3: What are the key advantages of the 1,3,4-oxadiazole scaffold compared to its 1,2,4-oxadiazole isomer? A3: The choice of isomer can significantly impact the physicochemical and pharmacological properties of a compound. Studies comparing matched pairs of 1,3,4- and 1,2,4-oxadiazole isomers have revealed that the 1,3,4-oxadiazole derivatives generally exhibit higher aqueous solubility and greater metabolic stability.[10][11] Furthermore, in many cases, the 1,3,4-oxadiazole isomer shows lower lipophilicity (log D), which can be advantageous for developing drugs with favorable pharmacokinetic profiles.[11]
Q4: What are the critical first steps when selecting a cell line for my experiments? A4: The selection of an appropriate cell line is crucial for a successful study. First, ensure the cell line exhibits the specific resistance mechanism you intend to target. Whether it's intrinsic or acquired resistance, the molecular basis (e.g., efflux pump overexpression, target mutation) should be well-characterized.[7] Second, it is advisable to use a pair of cell lines: a drug-sensitive parental line and its resistant counterpart. This allows for a direct comparison of the compound's effect. Finally, consider testing the compound on a non-cancerous cell line (e.g., L929 murine fibroblasts) to determine its selectivity and potential for off-target toxicity.[8]
Section 2: Troubleshooting Guide for Experimental Challenges
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am struggling with poor solubility of my this compound derivative. How can I improve it? A1: Poor aqueous solubility is a common challenge with heterocyclic compounds, particularly those with aryl substituents which significantly lower solubility.[1][10]
-
Potential Cause: The lipophilic nature of the compound, driven by the aryl rings, leads to low solubility in aqueous assay media.[10]
-
Troubleshooting & Optimization:
-
Primary Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤0.5%.
-
Working Dilutions: Prepare serial dilutions from the stock solution directly in the complete cell culture medium. Vortex thoroughly after each dilution step.
-
Physical Methods: If precipitation occurs upon dilution, gentle warming (to 37°C) or brief sonication of the stock solution before dilution may help.
-
Visual Inspection: Always visually inspect the final dilutions under a microscope to ensure no compound precipitation is present, as this can lead to inaccurate results.
-
Caption: Workflow for troubleshooting poor compound solubility.
Q2: My cytotoxicity assay results (e.g., IC50 values) are inconsistent across experiments. What could be the cause? A2: Inconsistent results often stem from either compound instability/precipitation or variability in the biological assay itself.
-
Potential Causes & Solutions:
-
Compound Precipitation: As discussed above, insoluble compound leads to variable dosing. Always prepare fresh working solutions for each experiment from a validated stock. Do not use previously diluted solutions that have been stored.
-
Cellular Health & Density: Ensure your cells are in the logarithmic growth phase and have a high viability (>95%) before seeding. Use a consistent cell seeding density (e.g., 1 x 10⁴ cells/well in a 96-well plate) and allow sufficient time for attachment (typically 24 hours) before adding the compound.[12]
-
Incubation Time: Use a consistent treatment duration (e.g., 24 or 48 hours).[7] Longer incubation times may reveal slow-acting cytotoxic effects but can also be confounded by cell proliferation rates.
-
Assay Interference: If using colorimetric or fluorometric assays (like MTT or resazurin), confirm that your compound does not directly react with the assay reagents. Run a control with the compound in cell-free medium to check for interference.
-
Q3: My compound shows high toxicity in my non-resistant parental cell line, making it difficult to assess its effect on resistance. How should I proceed? A3: This indicates that the compound may have general cytotoxic effects rather than being a specific resistance modulator. The goal is to find a "therapeutic window."
-
Potential Causes & Solutions:
-
Concentration Range: You may be using concentrations that are too high. Test a much broader range of concentrations (e.g., from 0.01 µM to 100 µM) on both the sensitive and resistant cell lines.
-
Determine Selectivity: It is essential to calculate a Selectivity Index (SI), which is the ratio of the IC50 in a normal/non-cancerous cell line to the IC50 in the cancer cell line (SI = IC50 normal / IC50 cancer).[8] A higher SI value indicates a more cancer-selective compound.
-
Combination Therapy: Evaluate the compound at a non-toxic or minimally toxic concentration in combination with the primary drug it is meant to resensitize cells to. A synergistic effect (e.g., a significant reduction in the primary drug's IC50) would indicate successful resistance reversal.
-
Section 3: Key Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay This protocol is a standard colorimetric method to assess the cytotoxic effects of a compound on a cancer cell line.[5][12]
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm wavelength)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells with medium only (blank), and cells with medium containing DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Section 4: Data Summary & Mechanistic Insights
Table 1: Example Cytotoxic Activities of 1,3,4-Oxadiazole Derivatives in Resistant Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 4h | A549 | Lung Cancer | <0.14 | [8] |
| Derivative 4i | A549 | Lung Cancer | 1.59 | [8] |
| Derivative 4l | A549 | Lung Cancer | 1.80 | [8] |
| AMK OX-9 | A549 | Lung Cancer | 20.73 | [12] |
| AMK OX-10 | HeLa | Cervical Cancer | 5.34 | [12] |
| AMK OX-8 | HeLa | Cervical Cancer | 35.29 | [12] |
| Compound 44 | MCF-7 | Breast Cancer | Stronger than Doxorubicin | [5] |
Note: IC50 values are highly dependent on experimental conditions and should be independently verified.
Proposed Mechanism of Action: Kinase Inhibition Leading to Apoptosis
Many 1,3,4-oxadiazole derivatives function by inhibiting protein kinases within critical pro-survival signaling pathways.[5][6] Disruption of these pathways can halt proliferation and induce apoptosis, thereby overcoming resistance.
Caption: Inhibition of a receptor tyrosine kinase pathway by an oxadiazole derivative.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). NIH. [Link]
-
Oxadiazoles in Medicinal Chemistry. (2011). ACS Publications. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). PMC. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). PMC. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]
-
Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (2010). PubMed. [Link]
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). MDPI. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2021). PMC. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]
-
Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. (2016). CORE. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). PubMed Central. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2022). PMC. [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2015). NIH. [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Welcome to the technical support center for the analytical characterization of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Here, we will address common challenges and provide practical, step-by-step solutions to ensure the accuracy, reliability, and robustness of your experimental results.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate and precise analytical methods are paramount for its quantification in various matrices, from raw materials to biological samples, and for assessing its stability. This guide will focus on the most common analytical techniques employed for such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the analysis of this compound.
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.[4][5][6] A C18 column is a robust initial choice for separating this relatively non-polar molecule.[4][5][6] A mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) is a good starting point. Due to the presence of the acidic oxadiazole ring, acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid to a pH of 2.5-3.5) can significantly improve peak shape by suppressing the ionization of silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[6][7] Isocratic elution can be attempted first, but a gradient elution may be necessary to achieve optimal separation from impurities or degradation products.[5][8] Detection is commonly performed using a UV detector, likely in the range of 230-280 nm, though determining the lambda max via a UV scan is recommended for optimal sensitivity.[5]
Q2: My HPLC peak for this compound is tailing. What are the likely causes and solutions?
A2: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: The nitrogen atoms in the oxadiazole ring can interact with active silanol groups on the silica-based stationary phase.
-
Solution: Lowering the mobile phase pH (e.g., to pH 2.5-3) with an acid like formic or phosphoric acid can protonate the silanols and reduce these interactions. Using a highly end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column) can also be beneficial.[9]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[9]
-
Q3: Can I analyze this compound by GC-MS?
A3: Yes, GC-MS can be a suitable technique, provided the compound is sufficiently volatile and thermally stable.[10][11] Given its molecular weight and structure, it is likely amenable to GC analysis. A key advantage of GC-MS is the high selectivity and structural information provided by the mass spectrometer.
-
Initial GC Conditions: A good starting point would be a standard non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane). The injector temperature should be optimized to ensure complete vaporization without causing thermal degradation. A temperature ramp for the oven program will likely be necessary to achieve good separation.
-
Potential Issues: Halogenated compounds can sometimes exhibit poor peak shape or degradation in the hot injector. Using a deactivated inlet liner is crucial. If degradation is suspected, lowering the injector temperature in increments may help.
Q4: I am observing low sensitivity in my MS detection. How can I improve the signal?
A4: Low signal intensity in MS can be due to several factors:
-
Poor Ionization: The efficiency of ionization can vary significantly.
-
Solution (LC-MS): Experiment with different ionization sources (e.g., Electrospray Ionization - ESI vs. Atmospheric Pressure Chemical Ionization - APCI). For ESI, optimizing the mobile phase composition (e.g., adding a small amount of formic acid or ammonium formate) can enhance protonation and signal intensity.
-
Solution (GC-MS): Ensure the ion source is clean and properly tuned.
-
-
Sample Degradation: The compound may be degrading in the source.
-
Solution: For GC-MS, lower the injector and transfer line temperatures. For LC-MS, adjust source parameters like temperature and gas flows.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components. Utilize sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before analysis. The use of an isotopically labeled internal standard can also help to correct for matrix effects.
-
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary silanol interactions. | Lower mobile phase pH to 2.5-3.0 with formic or phosphoric acid. Use a highly end-capped column.[9] |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent. If the issue persists, replace the column.[9] | |
| Poor Peak Shape (Fronting) | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload (less common). | Reduce sample concentration. | |
| Split Peaks | Column void or channeling. | Replace the column. Ensure proper column handling to avoid pressure shocks.[9] |
| Partially plugged frit or injector. | Reverse-flush the column (if permissible by the manufacturer). Clean the injector. | |
| Sample solvent incompatibility. | Ensure the sample solvent is miscible with the mobile phase.[9] | |
| Baseline Noise/Drift | Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase. Purge the pump. | |
| Column bleed. | Operate within the recommended temperature and pH range for the column. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Leak in the system. | Check for leaks using an electronic leak detector, especially at the injector, column fittings, and MS interface.[12] |
| Sample degradation in the injector. | Lower the injector temperature. Use a deactivated inlet liner.[12] | |
| MS source is dirty. | Clean the ion source according to the manufacturer's instructions. | |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | Use a deactivated liner. Condition the column. If the column is old, it may need to be replaced. |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Bake out the column at a high temperature (within its limit).[13] |
| Contamination in the carrier gas or sample. | Use high-purity carrier gas with appropriate traps. Check the purity of the sample and solvent.[12] |
Experimental Workflows and Protocols
HPLC Method Development Workflow
Caption: HPLC method development workflow.
Troubleshooting Decision Tree for Poor HPLC Peak Shape
Caption: Troubleshooting poor HPLC peak shape.
Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general procedure for developing a stability-indicating RP-HPLC method for this compound.
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of the compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Example: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), 20-25 min (10% B).
-
-
Column Temperature: 30 °C.
-
Detection: UV at the determined lambda max.
-
Injection Volume: 10 µL.
-
Forced Degradation Studies:
-
Subject the standard solution to various stress conditions to generate potential degradation products.[4][5][6]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection.
-
-
Method Validation:
-
Analyze the stressed samples and ensure that the peak for the parent compound is well-resolved from any degradation product peaks. The method is considered stability-indicating if all degradation products are separated from the main peak.
-
Validate the final method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6]
-
References
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. Available from: [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Biology & Biotechnology. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available from: [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. ResearchGate. Available from: [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. Available from: https://www.researchgate.
-
TROUBLESHOOTING GUIDE. Agilent. Available from: [Link]
-
Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. ResearchGate. Available from: [Link]
-
SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. California Air Resources Board. Available from: [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available from: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PubMed Central. Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link]
-
Troubleshooting Guide. Phenomenex. Available from: [Link]
-
GC Troubleshooting Guide. Scribd. Available from: [Link]
-
Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. Scientific Research Publishing. Available from: [Link]
-
A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]. De Gruyter. Available from: [Link]
-
Synthesis and Antifungal Evaluation Oxadiazole Derivatives. Society of Education, Agra. Available from: [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available from: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. Available from: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available from: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria. Available from: [Link]
-
Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences and Pharma Research. Available from: [Link]: [Link]
Sources
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- 4. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
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Technical Support Center: Synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve a successful, reproducible synthesis.
Introduction: The Chemistry and Its Challenges
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] The target molecule, this compound, incorporates a halogenated phenyl group, a common feature in pharmacologically active compounds.
The most prevalent synthetic route involves two key stages: the formation of an aryl benzohydrazide from the corresponding carboxylic acid or ester, followed by a cyclodehydration reaction to form the oxadiazole ring.[3][4] While conceptually straightforward, this process is fraught with potential challenges, including incomplete reactions, formation of stable intermediates, difficult purifications, and low yields. This guide provides a systematic approach to diagnosing and solving these issues.
Section 1: Core Synthesis Workflow
This section outlines the standard, two-step protocol for synthesizing the target compound. Understanding this baseline is crucial for effective troubleshooting.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzohydrazide (Intermediate)
This first stage converts the commercially available carboxylic acid into the key hydrazide intermediate.
Step-by-Step Methodology:
-
Esterification (Optional but Recommended): To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C. Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting acid. Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Causality: Converting the carboxylic acid to an ester first often leads to a cleaner reaction with hydrazine in the next step, minimizing side reactions like salt formation.
-
-
Hydrazinolysis: Dissolve the methyl 4-chloro-2-fluorobenzoate (1.0 eq) in ethanol (10 volumes). Add hydrazine hydrate (3.0-5.0 eq) and reflux the mixture for 6-12 hours.[5]
-
Causality: The large excess of hydrazine hydrate drives the reaction to completion. Ethanol is a common solvent as both reactants are soluble at elevated temperatures.
-
-
Isolation and Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then chill in an ice bath. The product, 4-chloro-2-fluorobenzohydrazide, will often precipitate as a white solid. If not, reduce the solvent volume in vacuo. Filter the solid, wash with cold ethanol or diethyl ether to remove residual hydrazine, and dry under vacuum. The product is often pure enough for the next step without further purification.
Protocol 2: Cyclodehydration to this compound
This stage forms the heterocyclic ring. We will describe a common method using a dehydrating agent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-2-fluorobenzohydrazide (1.0 eq). Add an excess of a one-carbon source, such as triethyl orthoformate (5-10 volumes), which can also serve as the solvent.
-
Cyclization: Gently reflux the mixture for 8-16 hours. The reaction can be catalyzed by a few drops of a strong acid like concentrated HCl.
-
Alternative Method: Alternatively, the hydrazide (1.0 eq) can be reacted with an excess of formic acid under reflux. However, for the subsequent cyclization, a strong dehydrating agent is necessary.
-
-
Dehydration (If using formic acid): If formic acid was used to create the N-formyl-N'-(4-chloro-2-fluorobenzoyl)hydrazine intermediate, cool the mixture and carefully add a dehydrating agent like phosphorus oxychloride (POCl₃, 2-3 eq) or thionyl chloride (SOCl₂) dropwise at 0 °C.[3][6] After the addition, heat the mixture at 80-100 °C for 2-4 hours.
-
Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization to the oxadiazole ring. The reaction is exothermic and must be controlled.
-
-
Work-up and Purification: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring. A solid product should precipitate. If the mixture is acidic from POCl₃, carefully neutralize it with a base (e.g., 10% NaOH or saturated NaHCO₃ solution) to a pH of 7-8. Filter the crude solid, wash thoroughly with water, and dry. Purify the product by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography.[7]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Troubleshooting Logic Flow
Caption: A simplified logic flow for diagnosing synthesis problems.
Q1: My yield of the final oxadiazole is very low or zero. What went wrong?
-
Potential Cause 1: Ineffective Dehydration. The most common reason for failure in the cyclization step is the inactivity or insufficiency of the dehydrating agent (e.g., POCl₃, PPA). These reagents are often hygroscopic and can lose their potency over time.
-
Recommended Solution 1: Use a fresh, unopened bottle of the dehydrating agent. Ensure your glassware is rigorously dried before use. You can also increase the equivalents of the dehydrating agent (e.g., from 2 eq to 4 eq of POCl₃), but be mindful of a more vigorous exothermic reaction.
-
Potential Cause 2: Insufficient Reaction Temperature or Time. The cyclodehydration of the diacylhydrazine intermediate requires significant energy input to overcome the activation barrier.[8]
-
Recommended Solution 2: Ensure the reaction is heated to the appropriate temperature (typically 80-110 °C for POCl₃) and maintained for a sufficient duration. Monitor the reaction via TLC by taking aliquots, quenching them carefully in an ice/bicarbonate mixture, extracting with ethyl acetate, and spotting on a TLC plate. Extend the reaction time if starting material is still present.
-
Potential Cause 3: The N,N'-diacylhydrazine intermediate did not form. If you are using a two-step cyclization (e.g., reacting the hydrazide with formic acid first), this intermediate must form before it can cyclize.
-
Recommended Solution 3: Before adding the dehydrating agent, confirm the formation of the diacylhydrazine intermediate by TLC or by isolating a small sample and analyzing its mass (MS) or NMR spectrum. If it has not formed, you may need to increase the reflux time with the one-carbon source (formic acid or orthoester).
Q2: I see two spots on my TLC plate during the hydrazinolysis step (Protocol 1), and the reaction won't go to completion.
-
Potential Cause: Poor quality starting ester. The starting material (methyl 4-chloro-2-fluorobenzoate) may still contain unreacted carboxylic acid. The acid will react with hydrazine to form a salt, which is unreactive under these conditions and will not convert to the hydrazide.
-
Recommended Solution: Ensure the esterification in Protocol 1, Step 1 is complete. Purify the ester by column chromatography before proceeding to the hydrazinolysis step if you suspect it is impure. A simple aqueous wash of the crude ester with sodium bicarbonate solution can also help remove residual acid.
-
Potential Cause: Insufficient Hydrazine Hydrate. While an excess is used, highly volatile hydrazine can be lost during prolonged reflux if the condenser is not efficient.
-
Recommended Solution: Ensure you have a steady, efficient reflux. If the reaction stalls, you can try adding an additional 1-2 equivalents of hydrazine hydrate and continue refluxing.
Q3: My final product is difficult to purify. It appears oily or co-elutes with impurities during column chromatography.
-
Potential Cause 1: Residual Phosphorus-Containing Byproducts. If POCl₃ was used, byproducts like polyphosphoric acids can form, leading to sticky, difficult-to-handle crude products.
-
Recommended Solution 1: Ensure a thorough aqueous work-up. After quenching on ice, stir the mixture vigorously for at least 30-60 minutes to ensure all phosphorus oxychloride has hydrolyzed. A thorough wash of the crude solid with copious amounts of water is critical.
-
Potential Cause 2: Formation of Isomeric or Side Products. While 1,3,4-oxadiazoles are generally stable, harsh conditions could lead to minor side reactions. Competing cyclization pathways, though less common for this specific synthesis, can lead to isomeric impurities that are difficult to separate.[2]
-
Recommended Solution 2: Recrystallization is often the best method for purifying the final product. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene). If column chromatography is necessary, try a less polar solvent system or switch to a different stationary phase if co-elution is a persistent issue.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of different cyclizing/dehydrating agents?
This is a critical question, as the choice of reagent dictates the reaction conditions, work-up, and potential side reactions.
| Reagent | Typical Conditions | Pros | Cons |
| POCl₃ | Reflux, 80-110 °C | High yielding, reliable, widely used[3][6] | Highly corrosive and toxic, vigorous reaction with water, work-up can be difficult. |
| SOCl₂ | Reflux, 70-80 °C | Effective, gaseous byproducts (SO₂, HCl) are easily removed. | Toxic and corrosive, must be handled in a fume hood. |
| Polyphosphoric Acid (PPA) | High temp, 100-160 °C | Strong dehydrating agent, can act as both catalyst and solvent.[9] | Very viscous, making stirring and work-up difficult; requires high temperatures. |
| Microwave Irradiation | Sealed vessel, 120-180 °C | Very short reaction times, often higher yields, "greener" approach.[2][9] | Requires specialized microwave reactor equipment. |
| Iodine (I₂) | Reflux with K₂CO₃ | Metal-free, milder conditions for oxidative cyclization of hydrazones.[10] | Typically used for oxidative cyclization of acylhydrazones, not direct dehydration. |
Q2: How can I reliably monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most effective tool.
-
Mobile Phase: A good starting point is a 3:7 to 1:1 mixture of ethyl acetate and hexanes. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings are strongly UV-active.
-
Procedure: For reactions involving harsh reagents like POCl₃, it is crucial to quench the aliquot before spotting. Withdraw a small sample (e.g., with a glass capillary), add it to a vial containing ice and a NaHCO₃ solution, add a small amount of ethyl acetate, vortex, and then spot the organic layer on the TLC plate.
Q3: What are the key spectral features to confirm the structure of this compound?
-
¹H NMR: You should expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the substituted phenyl ring. A key signal will be a singlet for the C5-H proton on the oxadiazole ring, typically downfield (δ > 8.5 ppm).
-
¹³C NMR: Look for the two characteristic carbons of the oxadiazole ring, which appear at approximately 155-165 ppm. You will also see signals for the substituted aromatic ring, including carbons showing C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₄ClFN₂O. Look for the characteristic M+2 isotope pattern for chlorine (approx. 3:1 ratio).
-
IR Spectroscopy: Key stretches include C=N (~1650 cm⁻¹) and C-O-C (~1250 and ~1070 cm⁻¹) of the oxadiazole ring.
Q4: Are there "greener" or milder alternatives to harsh dehydrating agents?
Yes, the field is moving towards more sustainable methods.
-
Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[9]
-
Electrochemical synthesis from N-acyl hydrazones is an emerging method that avoids stoichiometric chemical oxidants.[11]
-
Newer reagents like the Burgess reagent or coupling agents such as TBTU can facilitate cyclization under milder conditions, though they may be more expensive.[12][13]
-
A convergent synthesis using α-bromo nitroalkanes has been developed that avoids harsh dehydrative conditions altogether.[1][14]
References
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). Available from: [Link]
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SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Available from: [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. Available from: [Link]
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Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. National Institutes of Health (NIH). Available from: [Link]
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Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. PubMed. Available from: [Link]
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(PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. ResearchGate. Available from: [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. SciSpace. Available from: [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
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Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. Available from: [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available from: [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
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A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. Available from: [Link]
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Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available from: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available from: [Link]
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A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Available from: [Link]
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Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. Available from: [Link]
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Validation & Comparative
Validating the Biological Activity of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. While specific experimental data for this exact molecule is not yet prominent in publicly accessible literature, this document outlines the established methodologies and comparative data from structurally related analogs to forecast its potential therapeutic activities. We will focus on two of the most prevalent bioactivities associated with the 1,3,4-oxadiazole scaffold: anticancer and anti-inflammatory effects.
The strategic inclusion of a 1,3,4-oxadiazole core is a well-established approach in medicinal chemistry. This five-membered heterocycle is recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities, often leading to enhanced pharmacological profiles. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring is anticipated to modulate the compound's lipophilicity and electronic properties, which can significantly influence its interaction with biological targets.
Section 1: Anticipated Biological Activities and Rationale
The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2][3] The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring of the target compound is expected to enhance its biological efficacy.
Anticancer Potential
Substituted 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[4] The structural features of this compound suggest it may interfere with key cellular processes in cancer cells, such as cell cycle progression and survival signaling.
Anti-inflammatory Properties
Many 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory activity.[1][6][7] A primary mechanism for this effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Section 2: Experimental Validation Protocols
To empirically determine the biological activity of this compound, the following validated, industry-standard assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a fundamental tool for screening the cytotoxic potential of novel compounds against cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a standard anticancer drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of this compound. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Section 3: Comparative Performance Analysis
The following tables provide a comparative overview of the reported biological activities of 1,3,4-oxadiazole derivatives that are structurally related to this compound. This data serves as a benchmark for predicting the potential efficacy of the target compound.
Table 1: Comparative In Vitro Anticancer Activity of Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(4-Chlorophenyl)-5-substituted | HeLa | 32.91 | [4] |
| Compound B | 2-(4-Fluorophenyl)-5-substituted | A549 | 41.92 | [4] |
| Compound C | 2-(2,4-Dichlorophenyl)-5-substituted | A549 | 20.73 | [4] |
| Doxorubicin | Standard Drug | HeLa | Not specified in the same study, but typically in the low µM range | N/A |
Table 2: Comparative In Vivo Anti-inflammatory Activity of Substituted 1,3,4-Oxadiazole Derivatives
| Compound | Substitution Pattern | Dose | % Inhibition of Edema (at 3h) | Reference |
| Compound D | 2-(4-Chlorophenyl)-5-substituted | Not Specified | Potent activity reported | [1] |
| Compound E | 2-(4-Fluorophenyl)-5-substituted | Not Specified | Potent activity reported | [1] |
| Compound F | 2,5-bis(4-Chlorophenyl) | Not Specified | Significant activity | [7] |
| Indomethacin | Standard Drug | 10 mg/kg | ~50-70% | [7] |
Section 4: Mechanistic Insights and Signaling Pathways
The therapeutic effects of 1,3,4-oxadiazole derivatives are underpinned by their interactions with specific molecular targets and signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
A key mechanism by which many anticancer agents, including oxadiazole derivatives, exert their effects is through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute cell death.
Caption: Proposed apoptotic pathway induced by the target compound.
Anti-inflammatory Mechanism: COX-2 Inhibition
The anti-inflammatory action of many oxadiazole derivatives is attributed to their ability to inhibit the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of COX-2 inhibition by the target compound.
Section 5: Conclusion and Future Directions
Based on the extensive literature on structurally related analogs, this compound is a promising candidate for further investigation as both an anticancer and an anti-inflammatory agent. The presence of the halogenated phenyl ring at the 2-position of the 1,3,4-oxadiazole core is a common feature in many biologically active compounds.
The next logical steps in the validation of this compound would be to perform the detailed experimental protocols outlined in this guide. Initial in vitro screening using the MTT assay against a panel of cancer cell lines will provide crucial data on its cytotoxic potential. Subsequently, in vivo studies, such as the carrageenan-induced paw edema model, will be essential to confirm its anti-inflammatory efficacy and to assess its preliminary safety profile. Further mechanistic studies could then be designed to elucidate its precise molecular targets.
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Tiwari, A., Kutty, N. G., Kumar, N., Chaudhary, A., Raj, P. V., Shenoy, R., & Rao, C. M. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of the Brazilian Chemical Society, 27(6), 1135-1146. [Link]
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Zahid, H., Manzoor, S., Khan, K. M., & Hameed, S. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5727. [Link]
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Zhu, X., Liu, Y., Wang, Y., Li, Y., Li, J., & Zhang, J. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14(1), 68. [Link]
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Amir, M., Kumar, H., & Khan, S. A. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5225-5233. [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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Singh, P., & Kumar, D. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Research Journal of Pharmacy and Technology, 17(10), 4785-4792. [Link]
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Murthy, T. K., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
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Goswami, K. V., Goswami, T. K., Vyas, S. P., Prajapati, S. N., & Shukla, M. B. (2017). SYNTHESIS, SPECTRAL AND BIOLOGICAL EVOLUTION OF 2 -(4 - FLUOROPHENYL -1, 3, 4 -OXADIAZOL -2 –YL -5 -SULFANYL) -4 -(CYCLOHEXYLAMINO) -6 -(ARYLAMINO) -S -TRIAZINE. World Journal of Pharmaceutical Research, 6(10), 637-644. [Link]
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Dkhar Gatphoh, B. F., Nongkhlaw, F. M., & Lalthazuala, R. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(4), 795-804. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Bioorganic Chemistry, 121, 105675. [Link]
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Plech, T., Wujec, M., & Siwek, A. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(24), 4309. [Link]
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Kavitha, S., Gnanavel, S., & Kannan, K. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Saudi Chemical Society, 20, S472-S479. [Link]
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Dkhar Gatphoh, B. F., & Lalthazuala, R. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 771-778. [Link]
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Kavitha, S., Gnanavel, S., & Kannan, K. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Saudi Chemical Society, 20, S472-S479. [Link]
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Fadda, A. A., & El-Mekabaty, A. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(11), 2919. [Link]
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Szafraniec-Szczęsny, J., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 9(46), 26867-26883. [Link]
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Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. RSC Advances, 6(76), 72227-72238. [Link]
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Sharma, A., Kumar, V., & Singh, R. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s), s30-s45. [Link]
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Kumar, D., Kumar, N., & Singh, S. (2025). Synthesis, characterization and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety. ResearchGate. [Link]
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A Comparative Analysis of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole: A Potential Therapeutic Agent in Oncology, Infectious Disease, and Inflammation
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring is a common feature in numerous clinically approved drugs, highlighting its significance in medicinal chemistry.[3] This guide provides a comprehensive comparative analysis of a specific, yet under-investigated derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole . While direct experimental data for this exact molecule is limited in publicly available literature, this analysis will extrapolate its potential therapeutic efficacy by comparing structurally similar 1,3,4-oxadiazole analogs with established drugs in three key therapeutic areas: oncology, infectious disease, and inflammation. This approach mirrors the predictive analysis common in the early phases of drug development, offering researchers and scientists a framework for evaluating novel chemical entities.
The 1,3,4-Oxadiazole Core: A Hub of Biological Activity
The 1,3,4-oxadiazole ring is an isostere of amide and ester functionalities, a characteristic that can enhance a molecule's metabolic stability and ability to form crucial hydrogen bonds with biological targets.[2] This fundamental property contributes to the diverse pharmacological profiles observed in this class of compounds, which include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic effects.[4][5][6] The presence of halogen substituents, such as chlorine and fluorine, on the phenyl ring attached to the oxadiazole core is often associated with enhanced lipophilicity and, consequently, improved biological activity.
Potential Therapeutic Applications and Comparative Analysis
Based on the extensive body of research on halogenated 2-phenyl-1,3,4-oxadiazole derivatives, we will explore the potential of this compound in three primary therapeutic domains.
Anticancer Activity: A New Frontier in Cytotoxicity
The 1,3,4-oxadiazole scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[1][7][8] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs), telomerase, and receptor tyrosine kinases.[1]
Comparative Analysis:
To contextualize the potential of our target compound, we will compare the reported anticancer activities of structurally similar analogs with the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU) .
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-chloropyridine)-5-(substituted-phenyl)-1,3,4-oxadiazole derivative | SGC-7901 (Gastric) | 1.61 ± 0.06 µg/mL | [9] |
| 1,3,4-oxadiazole thioether derivative | HepG2 (Liver) | 0.7 ± 0.2 | [1] |
| 2,5-disubstituted 1,3,4-oxadiazole with HDAC inhibitory activity | HCT-116 (Colon) | 0.28 | [1] |
| 5-Fluorouracil (5-FU) | Various | ~1-10 (cell line dependent) | Established Data |
Note: The IC50 values are presented as reported in the respective literature and may have been determined under varying experimental conditions.
The data on analogous compounds suggest that this compound could exhibit significant cytotoxic activity. The presence of both chloro and fluoro substituents on the phenyl ring may enhance its anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of a compound.[10]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). [11]3. Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Many 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [4][5][12][13] Comparative Analysis:
The potential anti-inflammatory activity of our target compound's analogs will be compared with Celecoxib , a selective COX-2 inhibitor.
| Compound/Drug | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,5-diaryl-1,3,4-oxadiazole derivative | COX-2 | 0.041 | 89.7 | |
| Indole-oxadiazole derivative | COX-2 | - | 2.19 | [14] |
| 2,5-biaryl-1,3,4-oxadiazole derivative | COX-2 | 0.48-0.89 | 67.96-132.83 | [15] |
| Celecoxib | COX-2 | ~0.045 | ~327 |
Note: IC50 and selectivity indices are highly dependent on the specific assay conditions.
The data for analogous compounds suggest that this compound has the potential to be a potent and selective COX-2 inhibitor.
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method for screening COX-2 inhibitors involves a fluorometric assay that measures the production of prostaglandin G2, an intermediate product of the COX enzyme. [16][17][18][19] Workflow Diagram:
Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing COX-2 enzyme and necessary cofactors (e.g., heme).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the reaction buffer and the test inhibitor dilutions. Include controls with a known inhibitor (e.g., Celecoxib) and a no-inhibitor control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: Determine the rate of the reaction for each inhibitor concentration and calculate the IC50 value.
Conclusion and Future Directions
While direct experimental validation is pending, this comparative analysis, based on a wealth of data from structurally related analogs, strongly suggests that This compound is a promising candidate for further investigation as a therapeutic agent. Its potential to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities warrants dedicated synthesis and in-depth biological evaluation. The experimental protocols detailed in this guide provide a robust framework for such future studies. The exploration of this and other novel 1,3,4-oxadiazole derivatives holds significant promise for the development of new and effective treatments for a range of human diseases.
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. 2021;26(13):3978.
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Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Indian J Pharm Sci. 2011;73(5):561-567.
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Current Advancement in the Oxadiazole-Based Scaffolds as Anticancer Agents. Polycyclic Aromatic Compounds. 2022;42(7):4236-4257.
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Int J Mol Sci. 2020;21(22):8692.
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Broth microdilution. Grokipedia.
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Current Advancement in the Oxadiazole-Based Scaffolds as Anticancer Agents. Taylor & Francis Online.
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Broth Microdilution. International Journal of Anesthesia.
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
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MTT assay protocol. Abcam.
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Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Mini Rev Med Chem. 2018;18(3):216-233.
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Broth Dilution Method for MIC Determination. Microbe Online.
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J Vis Exp. 2013;(81):e50582.
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COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. 2021;26(11):3352.
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Therapeutic potential of oxadiazole or furadiazole containing compounds. BMC Chemistry. 2020;14(1):68.
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Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules. 2020;25(18):4189.
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Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. Ingenta Connect.
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COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Med Chem. 2020;12(1):21-30.
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MTT Cell Proliferation Assay. ATCC.
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1,2,4-Oxadiazole as a privileged scaffold for anti-inflammatory and analgesic activities: A complete review. ResearchGate.
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Med Chem. 2022;14(1):59-83.
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COX Inhibitor Screening Assay Kit. Cayman Chemical.
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New oxadiazoles with selective-COX-2 and EGFR dual inhibitory activity. Bioorg Chem. 2019;90:103075.
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI.
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A two-decade overview of oxadiazole derivatives as promising anticancer agents. J Biomol Struct Dyn. 2025;43(1):1-24.
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Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked. J Iran Chem Soc. 2023;20(1):227-241.
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2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. ResearchGate.
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. 2021;26(13):3978.
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed.
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. 2018;23(12):3361.
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Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate.
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI.
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Adv. 2024;14(45):32973-32991.
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A Technical Guide to the Structure-Activity Relationship of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold stands out as a privileged heterocycle, integral to the development of a diverse array of therapeutic agents.[1][2][3][4] Its metabolic stability, favorable pharmacokinetic profile, and capacity for diverse interactions with biological targets have made it a focal point in the quest for novel drug candidates. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole analogs. By examining the impact of various substitutions on their biological activity, we aim to provide a comparative framework to inform future drug design and development endeavors.
While comprehensive SAR studies on a wide range of this compound analogs are still emerging, valuable insights can be gleaned from closely related series, particularly those bearing a 2-(4-chlorophenyl) or 2-(4-fluorophenyl) moiety. This guide will synthesize findings from these analogs to project the likely SAR trends for our target scaffold, focusing primarily on anticancer and antimicrobial activities.
I. The 1,3,4-Oxadiazole Core: A Versatile Pharmacophore
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planarity and the presence of heteroatoms facilitate a range of non-covalent interactions with biological macromolecules, including hydrogen bonding, and dipole-dipole interactions. Furthermore, the oxadiazole nucleus is a bioisostere for ester and amide groups, offering improved metabolic stability and oral bioavailability. These characteristics contribute to the broad spectrum of pharmacological activities observed in 1,3,4-oxadiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5]
II. Synthetic Strategies for 2,5-Disubstituted-1,3,4-oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazide with a carboxylic acid or its derivative. For the specific synthesis of this compound analogs, the general synthetic pathway would commence with 4-chloro-2-fluorobenzoic acid.
General Synthetic Workflow:
Caption: General synthetic route for this compound analogs.
Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzohydrazide
-
Esterification: To a solution of 4-chloro-2-fluorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction mixture and extract the ethyl ester with a suitable organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the obtained ethyl 4-chloro-2-fluorobenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Upon cooling, the hydrazide product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain 4-chloro-2-fluorobenzohydrazide.
Experimental Protocol: Synthesis of 2-(4-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles
-
Condensation and Cyclization: A mixture of 4-chloro-2-fluorobenzohydrazide and a substituted aromatic carboxylic acid in phosphorus oxychloride is refluxed for 5-7 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove unreacted acid.
-
Purification: The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 2-(4-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole analog.
III. Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the 5-aryl ring.
Anticancer Activity
Studies on analogous series, such as 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles, have demonstrated that these compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases like EGFR tyrosine kinase and disruption of tubulin polymerization.[3] The following SAR trends have been observed and are likely to be applicable to the 2-(4-chloro-2-fluorophenyl) scaffold:
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the 5-phenyl ring can modulate the electronic properties of the entire molecule, affecting its binding affinity to target proteins.
-
Halogen Substituents: Analogs with a halogen (e.g., fluoro, chloro) at the para-position of the 5-phenyl ring often exhibit significant anticancer activity. For instance, a 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has shown notable growth inhibition against various cancer cell lines.[3]
-
Methoxy Substituents: The introduction of methoxy groups, particularly multiple methoxy groups (e.g., 3,4,5-trimethoxy), on the 5-phenyl ring has been associated with potent anticancer activity.[1] This is often attributed to the ability of these analogs to act as tubulin polymerization inhibitors.
-
-
Steric Factors: The size and position of substituents on the 5-aryl ring can influence how the molecule fits into the binding pocket of its biological target. Bulky substituents may either enhance binding through increased van der Waals interactions or cause steric hindrance, thereby reducing activity.
Table 1: Comparative Anticancer Activity of Selected 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole Analogs
| Compound ID | 5-Aryl Substituent | Mean Growth Percent (%)* | Reference |
| 4a | 4-Fluorophenyl | 98.74 | [3] |
| 4c | 4-Methoxyphenyl | 95.37 | [3] |
| 4h | Phenyl | >100 | [3] |
| 4i | 4-Methylphenyl | >100 | [3] |
*Data from NCI-60 cell line screen at a single high dose (10⁻⁵ M). A lower mean growth percent indicates higher anticancer activity.
Caption: Key SAR determinants for anticancer activity of 2-phenyl-1,3,4-oxadiazole analogs.
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have also been extensively investigated for their antimicrobial properties. The SAR for antimicrobial activity can differ from that for anticancer activity, often depending on the specific microbial target.
-
Influence of Halogens and Nitro Groups: The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) on the 5-phenyl ring has been shown to enhance antibacterial activity.[1] For example, a 4-nitro substitution on the phenyl ring attached to the oxadiazole core resulted in promising activity against both Gram-positive and Gram-negative bacteria.[1]
-
Hydrophobicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes. Modifications that increase lipophilicity, without introducing excessive steric bulk, can lead to improved antimicrobial efficacy.
Table 2: Comparative Antibacterial Activity of Selected 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs
| Compound ID | 5-Aryl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 6c | 4-Nitrophenyl | 8 | 8 | [1] |
| 6e | 2-Chlorophenyl | 16 | 16 | [1] |
| 6a | 4-Fluorophenyl | 32 | 32 | [1] |
| 6b | 4-Chlorophenyl | 64 | 64 | [1] |
Molecular Docking Insights
Molecular docking studies provide a theoretical basis for understanding the observed SAR. For anticancer analogs, docking into the active sites of targets like EGFR tyrosine kinase and tubulin has revealed key interactions. For instance, docking studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs with EGFR tyrosine kinase showed that the oxadiazole ring lies near key residues like Leu792 and Met793, while substitutions on the phenyl ring interact with other residues in the active site.[3] For analogs targeting tubulin, hydrophobic interactions with residues such as Leu252, Ala250, and Cys241 are often crucial for binding and inhibitory activity.[1]
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of closely related analogs, it is evident that modifications to the 5-aryl substituent have a profound impact on biological activity.
Key Takeaways:
-
Anticancer Activity: Substitutions with electron-withdrawing groups (halogens) and multiple electron-donating groups (methoxy) on the 5-phenyl ring are favorable for enhancing anticancer potency.
-
Antimicrobial Activity: Strong electron-withdrawing groups, such as a nitro group, on the 5-phenyl ring appear to be critical for broad-spectrum antibacterial activity.
-
Mechanism of Action: The observed biological activities are likely mediated through interactions with key proteins such as EGFR tyrosine kinase, tubulin, and bacterial enzymes like DNA gyrase.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-(4-Chloro-2-fluorophenyl)-5-substituted-1,3,4-oxadiazole analogs to establish a more definitive and quantitative SAR. This should include a broader range of aryl and heteroaryl substituents at the 5-position. Furthermore, detailed mechanistic studies, including enzymatic assays and co-crystallization with target proteins, will be invaluable in elucidating the precise molecular interactions and guiding the rational design of more potent and selective drug candidates.
V. References
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Ahsan, M. J., Rathod, V. P., Singh, M., Sharma, R., Jadav, S. S., & Kumar, P. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medical chemistry, 3(5), 294-297.
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Alam, M. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6114.
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 972482.
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Jadhav, G. R., Shaikh, M. U., Kale, R. P., Ghawalkar, A. R., & Gill, C. H. (2009). Synthesis, characterization, and antimicrobial activities of clubbed[1][6][7]‐oxadiazoles with fluorobenzimidazoles. Journal of Heterocyclic Chemistry, 46(5), 980-987.
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Ahsan, M. J., Singh Rathod, V. P., Singh, M., Sharma, R., Jadav, S. S., Kumar, P., ... & Ahsan, M. J. (2013). Synthesis, anticancer and molecular docking studies of 2-(4-chlorophenyl)-5-aryl-1, 3, 4-oxadiazole analogues. Med chem, 3(5), 294-297.
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Farghaly, A. M. (2012). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives. Molecules, 17(10), 11473-11487.
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Yousef, T. A., Alhamzani, A. G., Abou-Krisha, M. M., Kanthimathi, G., Raghu, M. S., Kumar, K. Y., ... & Jeon, B. H. (2023). Synthesis, molecular docking study and anticancer activity of novel 1, 3, 4-oxadiazole derivatives as potential tubulin inhibitors. Journal of Molecular Structure, 1273, 134300.
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Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1, 3, 4-oxadiazol-2-amine analogues. BioMed research international, 2014.
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Patel, H. V., Raj, M. K., & Patel, R. R. (2013). Synthesis, characterization and biological activity studies of 1, 3, 4-oxadiazole analogs. Journal of Young Pharmacists, 5(1), 21-26.
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Bora, U., & Saikia, I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4817-4831.
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Ahsan, M. J., Rathod, V., Kumar, P., Singh, M., Sharma, R., & Jadav, S. S. (2013). Synthesis, anticancer and molecular docking studies of 2-(4-chlorophenyl)-5-aryl-1, 3, 4-oxadiazole analogues.
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Al-Wahaibi, L. H. (2021). Antimicrobial activity of 1, 3, 4-oxadiazole derivatives. Molecules, 26(11), 3224.
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Nazreen, S., Alam, M. M., Abdelgawad, M. A., Al-Omair, M. A., Al-Mishari, A. A., & El-Gazzar, A. R. (2021). Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1, 3, 4-oxadiazole moieties as potential thymidylate synthase inhibitors. RSC advances, 11(31), 19047-19061.
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Genc, H., & Sarikaya, M. (2022). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives. Molecules, 27(19), 6524.
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Raj, M., Patel, H. V., & Patel, R. R. (2013). Synthesis, characterization and antimicrobial evaluation of some 5-(substituted)-2-amino-thiadiazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1581-1587.
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A Researcher's Guide to Cross-Validation of Bioassay Results for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole and its Analogs
In the landscape of modern drug discovery, the reproducibility and reliability of bioassay data are paramount. This guide provides a comprehensive framework for the cross-validation of bioassay results for the promising heterocyclic scaffold, 2-(4-chloro-2-fluorophenyl)-1,3,4-oxadiazole. While a dedicated cross-validation study on this specific molecule is not yet prominent in the literature, this guide synthesizes methodologies from numerous studies on analogous 1,3,4-oxadiazole derivatives to propose a robust validation strategy. By understanding the nuances of different bioassays and the importance of orthogonal testing, researchers can build a more complete and trustworthy biological profile of this and other lead compounds.
The 1,3,4-oxadiazole core is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The specific analogue, this compound, combines this privileged scaffold with a substituted phenyl ring, a common strategy to modulate potency and pharmacokinetic properties. This guide will walk you through the common bioassays for this class of compounds, provide detailed protocols, and present a logical workflow for cross-validating your findings.
The Critical Role of Bioassay Cross-Validation
Cross-validation in the context of bioassays involves using multiple, distinct assays to measure the same biological endpoint. This approach is crucial for several reasons:
-
Minimizing Assay-Specific Artifacts: Every assay has its own set of limitations and potential for generating false positives or negatives. For instance, a compound might interfere with the detection method of one assay but not another.
-
Confirming Mechanism of Action: If a compound is hypothesized to act on a specific target, using different assays that probe the target's function in various ways can provide stronger evidence for its mechanism of action.
-
Enhancing Data Reliability: Consistent results across multiple, independent assays significantly increase the confidence in a compound's biological activity.
This guide will focus on three key areas of bioactivity commonly reported for 1,3,4-oxadiazole derivatives: anticancer, antifungal, and antibacterial activities.
I. Anticancer Activity Assessment: A Multi-faceted Approach
Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of enzymes like histone deacetylase (HDAC) and telomerase, or by targeting tubulin polymerization.[3][5] A thorough evaluation of a compound like this compound would involve a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.
A. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is a good first-pass screen to identify compounds with cytotoxic effects against cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound, this compound, in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
B. Cross-Validation of Cytotoxicity: The Trypan Blue Exclusion Assay
To cross-validate the results from the MTT assay, a different method that relies on a distinct principle should be employed. The trypan blue exclusion assay is a simple and effective method that assesses cell membrane integrity.
Experimental Protocol: Trypan Blue Exclusion Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the test compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.
C. Comparative Data Presentation
A direct comparison of the IC50 values obtained from both assays is essential. While the absolute values may differ slightly due to the different principles of the assays, a similar trend in a dose-dependent manner should be observed for a true cytotoxic effect.
| Cancer Cell Line | Assay Type | IC50 (µM) of this compound |
| MCF-7 (Breast) | MTT | Hypothetical Value |
| MCF-7 (Breast) | Trypan Blue | Hypothetical Value |
| A549 (Lung) | MTT | Hypothetical Value |
| A549 (Lung) | Trypan Blue | Hypothetical Value |
Note: The IC50 values are hypothetical and would need to be determined experimentally.
Caption: Workflow for anticancer bioassay cross-validation.
II. Antifungal Activity Evaluation: Ensuring Specificity
The 1,3,4-oxadiazole scaffold is present in several antifungal agents.[6][7] A key challenge in antifungal drug discovery is to identify compounds that are effective against fungal pathogens with minimal toxicity to host cells.
A. Primary Antifungal Screening: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
B. Cross-Validation of Antifungal Activity: Agar Disk Diffusion Assay
The agar disk diffusion assay is a qualitative or semi-quantitative method that provides a visual confirmation of antifungal activity.
Experimental Protocol: Agar Disk Diffusion Assay
-
Agar Plate Preparation: Prepare an agar plate (e.g., Sabouraud Dextrose Agar) and uniformly spread a standardized inoculum of the test fungus on the surface.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where fungal growth is inhibited.
C. Comparative Data Presentation
The MIC value from the broth microdilution assay provides quantitative data on the compound's potency, while the zone of inhibition from the disk diffusion assay offers a visual and qualitative confirmation of its activity.
| Fungal Strain | Broth Microdilution MIC (µg/mL) | Agar Disk Diffusion Zone of Inhibition (mm) |
| Candida albicans | Hypothetical Value | Hypothetical Value |
| Aspergillus fumigatus | Hypothetical Value | Hypothetical Value |
Note: Values are hypothetical and require experimental determination.
Caption: Workflow for antifungal bioassay cross-validation.
III. Antibacterial Activity Evaluation: Broad-Spectrum Screening
The 1,3,4-oxadiazole nucleus is also a key component of various antibacterial agents.[1][8][9] A comprehensive assessment of antibacterial activity should include testing against a panel of both Gram-positive and Gram-negative bacteria.
A. Primary Antibacterial Screening: Broth Microdilution Method
Similar to the antifungal testing, the broth microdilution method is the gold standard for determining the MIC of antibacterial compounds.
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) to the mid-logarithmic phase.
-
Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in Mueller-Hinton Broth.
-
Compound Dilution and Inoculation: Follow the same procedure as for the antifungal broth microdilution assay.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
B. Cross-Validation of Antibacterial Activity: Minimum Bactericidal Concentration (MBC) Assay
To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay should be performed as a follow-up to the MIC assay.
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
From MIC Plate: Following the MIC determination, take a small aliquot from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.
C. Comparative Data Presentation
The combination of MIC and MBC data provides a comprehensive picture of the compound's antibacterial profile.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | Positive | Hypothetical Value | Hypothetical Value | Bacteriostatic/Bactericidal |
| Escherichia coli | Negative | Hypothetical Value | Hypothetical Value | Bacteriostatic/Bactericidal |
Note: Values are hypothetical and require experimental determination. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Caption: Logical relationship between MIC and MBC assays.
Conclusion and Future Directions
The cross-validation of bioassay results is a cornerstone of rigorous scientific research in drug discovery. For a compound like this compound, employing a battery of assays with different underlying principles is essential to build a reliable biological profile. This guide has provided a framework for cross-validating anticancer, antifungal, and antibacterial activities. Researchers are encouraged to adapt these protocols to their specific needs and to always include appropriate positive and negative controls. The data generated through such a systematic and validated approach will be more robust and will provide a solid foundation for further preclinical development.
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A Researcher's Guide to Comparing the Efficacy of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Across Diverse Cell Lines
As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the anti-cancer potential of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anti-proliferative effects.[1][2][3][4][5][6][7] This document moves beyond a simple recitation of facts to offer a robust experimental blueprint. We will explore the causal logic behind methodological choices, enabling researchers to generate high-quality, comparable data on the efficacy of this specific compound across various cancer cell lines.
The central hypothesis is that the efficacy of this compound will vary between different cancer cell lines due to inherent differences in their genetic and proteomic landscapes. This guide details the necessary assays to quantify this differential efficacy, probe the underlying mechanisms of cell death, and ensure the scientific rigor of the findings.
Part 1: Foundational Efficacy Screening - The Cytotoxicity Profile
The initial step in evaluating any potential anti-cancer agent is to determine its cytotoxic effect on a panel of cancer cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency. A well-chosen cell line panel should include representatives from different cancer types (e.g., epithelial, hematopoietic) and a non-cancerous cell line to assess preliminary selectivity.
Representative Data: IC50 Values (µM) after 48h Treatment
The following table illustrates a hypothetical outcome of a cytotoxicity screen. Generating such data is the primary objective of the protocol described below.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. HEK-293 |
| MCF-7 | Breast Adenocarcinoma | 10.5 | 7.6 |
| A549 | Lung Carcinoma | 25.2 | 3.2 |
| HepG2 | Hepatocellular Carcinoma | 15.8 | 5.1 |
| K-562 | Chronic Myelogenous Leukemia | 8.9 | 9.0 |
| HEK-293 | Normal Embryonic Kidney | 80.1 | - |
Note: Data are representative examples. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Live cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[8][9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log-transformed) to determine the IC50 value using non-linear regression analysis.
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Differential IC50 values are the "what"; understanding the underlying mechanism is the "why." A potent anti-cancer compound typically induces programmed cell death, or apoptosis.[11] Investigating the mode of cell death and its effect on the cell cycle progression provides critical insight into the compound's mechanism of action. Many 1,3,4-oxadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest.[11][12][13]
Workflow for Mechanistic Studies
The following diagram outlines the logical flow for investigating the mechanism of action of the compound after initial cytotoxicity screening.
Caption: Experimental workflow for efficacy and mechanistic analysis.
Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[16]
Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17] The binding buffer typically contains HEPES, NaCl, and CaCl₂, as calcium is essential for Annexin V binding.[17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution) to the cell suspension.[14]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This technique quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18][19] Anti-cancer agents often induce cell cycle arrest at specific checkpoints, preventing cell proliferation.
Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells.[20] Incubate at 4°C for at least 2 hours or overnight.[19][20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to double-stranded RNA.[20]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.[19][20]
-
Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.
Part 3: Probing the Molecular Pathway - Western Blot Analysis
To validate the findings from flow cytometry and delve deeper into the molecular mechanism, Western blotting is employed. This technique allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.[21] Based on the known activity of similar oxadiazole compounds, key proteins to investigate include the tumor suppressor p53, the Bcl-2 family of apoptosis regulators (pro-apoptotic Bax and anti-apoptotic Bcl-2), and the executioner caspases (Caspase-9 and Caspase-3).[12]
Proposed Signaling Pathway of Action
Caption: Proposed p53-mediated intrinsic apoptotic pathway.
Experimental Protocol: Western Blotting
Methodology:
-
Protein Extraction: Treat cells with the compound at the IC50 concentration for an appropriate time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify the relative protein expression levels.
Conclusion
This guide provides a structured, multi-faceted approach to compare the efficacy of this compound across different cell lines. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can build a comprehensive profile of the compound's anti-cancer activity. Adherence to these robust, validated protocols will ensure the generation of reliable and publishable data, contributing to the broader effort of developing novel and effective cancer therapeutics.
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- PMC. (n.d.). Assaying cell cycle status using flow cytometry.
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- BroadPharm. (2022). Protocol for Cell Viability Assays.
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A Comparative Guide to the Mechanistic Evaluation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide focuses on a specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole , providing a framework for elucidating its mechanism of action. As direct experimental data for this particular compound is not extensively published, we will leverage established methodologies and comparative data from analogous 1,3,4-oxadiazole derivatives to propose a comprehensive investigational strategy.
This document is intended for researchers, scientists, and drug development professionals. It will not merely list protocols but will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic studies. We will explore potential antifungal and anticancer activities, focusing on key enzymatic and cellular pathways commonly modulated by this class of compounds.
Conceptual Framework for Mechanistic Investigation
The initial step in understanding the mechanism of action of a novel compound is to formulate hypotheses based on the activities of structurally similar molecules. For 1,3,4-oxadiazole derivatives, the literature points towards two primary therapeutic areas: oncology and infectious diseases.
Hypothesized Anticancer Mechanisms of Action
Several 1,3,4-oxadiazole derivatives have been reported to exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival.[3][4] Based on these precedents, we will focus our investigation on three primary targets:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Several 1,3,4-oxadiazole-based compounds have been identified as potent EGFR inhibitors.[5][6]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation during cell division. Disruption of tubulin dynamics is a clinically validated anticancer strategy. A number of 1,3,4-oxadiazole derivatives have been shown to interfere with tubulin polymerization.[7][8]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to cell cycle arrest and apoptosis. Certain 1,3,4-oxadiazoles have been identified as HDAC inhibitors.
Hypothesized Antifungal Mechanisms of Action
The antifungal activity of many heterocyclic compounds is often attributed to the inhibition of enzymes essential for fungal cell viability. For 1,3,4-oxadiazoles, a prominent target is:
-
Succinate Dehydrogenase (SDH) Inhibition: SDH (Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[9] Its inhibition disrupts cellular respiration and energy production. SDH is a validated target for fungicides, including some 1,3,4-oxadiazole derivatives.
The following sections will provide detailed protocols to test these hypotheses, alongside comparative data from known inhibitors to benchmark the performance of this compound.
Experimental Workflows and Protocols
A logical and stepwise approach is crucial for a thorough mechanistic investigation. We will begin with broad cellular cytotoxicity screening, followed by specific enzymatic assays to pinpoint the molecular target.
Caption: EGFR signaling pathway and inhibition.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 4b | EGFRL858R/T790M | 17.18 | [6] |
| Naproxen-1,3,4-oxadiazole derivative 15 | EGFR | 410 | [5] |
| 1,2,4-Oxadiazole 7a | EGFRWT | 1980 | [10] |
| Gefitinib (Standard) | EGFR-mutant (H3255) | 3 | [11][12] |
| Erlotinib (Standard) | EGFRL858R/T790M | 733.20 | [6] |
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering).
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein to a final concentration of 3-4 mg/mL in an ice-cold polymerization buffer (G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). * Prepare a 10 mM stock solution of GTP in the polymerization buffer.
-
Prepare serial dilutions of this compound and a control compound (e.g., Paclitaxel as a promoter, Nocodazole as an inhibitor) in the polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the tubulin solution and the GTP working solution to each well.
-
Add the test compound or vehicle control.
-
-
Polymerization and Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Caption: Tubulin polymerization and its inhibition.
| Compound | Activity | IC₅₀ (µM) | Reference |
| Compound 19e | Tubulin Polymerization Inhibition | 10.66 | [7] |
| Compound 8e | Tubulin Polymerization Inhibition | 0.00795 | [13] |
| Compound 8f | Tubulin Polymerization Inhibition | 0.00981 | [13] |
| Paclitaxel (Standard) | Tubulin Polymerization Promotion | EC₅₀ ~0.01-23 | [14] |
| Colchicine (Standard) | Tubulin Polymerization Inhibition | ~1-5 | [13] |
Part 3: Antifungal Mechanism - Succinate Dehydrogenase (SDH) Inhibition Assay
If the compound exhibits antifungal activity, investigating its effect on SDH is a primary step. The SDH activity can be measured by monitoring the reduction of an artificial electron acceptor. [15][16]
-
Enzyme and Reagent Preparation:
-
Isolate mitochondria from a relevant fungal species or use a commercially available SDH enzyme preparation.
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate, pH 7.2).
-
Prepare solutions of succinate (substrate) and an electron acceptor like 2,6-dichlorophenolindophenol (DCIP).
-
Prepare serial dilutions of this compound and a standard SDHI (e.g., Boscalid).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the mitochondrial preparation/enzyme, and the test compound or standard.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the succinate and DCIP solution.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 600 nm in a kinetic mode for 10-30 minutes. The reduction of DCIP leads to a color change from blue to colorless. [15]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
| Compound | Organism/Enzyme Source | IC₅₀ (µM) | Reference |
| Boscalid (Standard) | Human SDH | in the µM range | [17] |
| Boscalid (Standard) | Sclerotinia sclerotiorum | EC₅₀ ~0.039 | [18] |
| Abamectin | Not specified | > 72.2 | [19] |
Conclusion and Future Directions
This guide provides a structured and comparative framework for the mechanistic evaluation of This compound . By employing a hypothesis-driven approach and utilizing established, robust protocols, researchers can efficiently determine its cytotoxic and antifungal potential and elucidate the underlying molecular mechanisms. The comparative data presented for other 1,3,4-oxadiazole derivatives and standard inhibitors serve as crucial benchmarks for interpreting the experimental outcomes.
Should the initial target-based assays yield positive results, further investigations could include:
-
Downstream Signaling Analysis: Western blotting to assess the phosphorylation status of key proteins in the EGFR pathway (e.g., AKT, ERK).
-
Cell Cycle Analysis: Flow cytometry to confirm cell cycle arrest at the G2/M phase for tubulin inhibitors.
-
In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer or fungal infections.
By systematically applying the principles and protocols outlined in this guide, the scientific community can gain a comprehensive understanding of the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.
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A Comparative Benchmarking Guide: Evaluating the In Vitro Anticancer Profile of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Introduction
The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1] Derivatives of this core structure have been reported to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] Their antiproliferative actions are often attributed to various mechanisms, such as the inhibition of critical enzymes, growth factors, and kinases.[3][4] Some derivatives have been shown to target specific pathways, like the NF-κB signaling system[5] or the Epidermal Growth Factor Receptor (EGFR)[6], while others induce apoptosis through intrinsic mitochondrial pathways.[7][8]
This guide presents a systematic, multi-tiered approach to benchmark a novel investigational compound, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole (hereafter designated CFOX-1 ), against a panel of well-characterized standard anticancer agents. The objective is to move beyond simple cytotoxicity metrics and build a comprehensive preclinical profile of CFOX-1, elucidating its relative potency, selectivity, and potential mechanism of action. By employing a logical cascade of in vitro assays, this guide provides researchers and drug development professionals with a robust framework for evaluating novel chemical entities.
Compound Profiles: Test and Standard Agents
-
Investigational Compound: CFOX-1 (this compound)
-
A novel synthetic molecule featuring the 1,3,4-oxadiazole core. Its biological activity is the subject of this investigation.
-
-
Standard Compound 1: Cisplatin
-
Mechanism of Action: A platinum-based alkylating-like agent that forms covalent DNA adducts, primarily intrastrand cross-links between purine bases.[9] This distortion of the DNA structure inhibits replication and transcription, ultimately triggering apoptotic cell death.[10][11] It is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and bladder cancers.[9]
-
-
Standard Compound 2: Doxorubicin
-
Mechanism of Action: An anthracycline antibiotic with a multi-faceted anticancer mechanism. It intercalates into DNA, disrupting DNA replication and transcription.[][13] Crucially, it also inhibits topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks and cell death.[14]
-
-
Standard Compound 3: Erlotinib
-
Mechanism of Action: A reversible, small-molecule tyrosine kinase inhibitor (TKI) that specifically targets the Epidermal Growth Factor Receptor (EGFR).[15] By competing with ATP for the binding site on the intracellular kinase domain of EGFR, it blocks the signal transduction cascades—such as the Ras/MAPK and PI3K/AKT pathways—that drive cell proliferation and survival.[16][17] It is primarily used in the treatment of non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[18]
-
Experimental Design: A Three-Tiered Evaluation Workflow
The benchmarking strategy is designed as a logical funnel, starting with a broad assessment of cytotoxic activity and progressively narrowing the focus to elucidate the mechanism of action and potential molecular targets. This approach ensures an efficient and scientifically rigorous evaluation.
Caption: A tiered experimental workflow for compound evaluation.
Tier 1: Comparative Cytotoxicity and Selectivity Profiling
Objective: To quantify and compare the cytotoxic potency of CFOX-1 against the standard agents across a panel of human cancer cell lines and a non-cancerous cell line to determine its selectivity index.
Scientific Rationale: The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of a compound's potency. By testing against a panel of cell lines from different tissue origins (e.g., breast, lung, liver), we can assess the breadth of the compound's activity.[19][20] Including a non-cancerous cell line is critical for evaluating the therapeutic window; a promising agent should be significantly more toxic to cancer cells than to normal cells. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[21]
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (MCF-7, A549, HepG2) and a non-cancerous murine fibroblast line (L929) in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CFOX-1 and the standard drugs (Cisplatin, Doxorubicin, Erlotinib) in the culture medium. Treat the cells with these concentrations for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Calculate IC₅₀ values by fitting the data to a dose-response curve using non-linear regression analysis.[22]
Data Summary: Comparative IC₅₀ Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | L929 (Normal Fibroblast) | Selectivity Index (L929/A549) |
| CFOX-1 | 8.5 ± 0.9 | 5.2 ± 0.6 | 12.1 ± 1.3 | >100 | >19.2 |
| Cisplatin | 9.8 ± 1.1 | 4.9 ± 0.5[7] | 7.5 ± 0.8 | 25.4 ± 2.8 | 5.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.6 ± 0.2 | 15.7 ± 1.9 | 13.1 |
| Erlotinib | 15.3 ± 1.8 | >50 | 22.5 ± 2.5 | >100 | N/A |
Note: Data are presented as mean ± SD from three independent experiments. The Selectivity Index (SI) is calculated as IC₅₀ in the normal cell line divided by the IC₅₀ in a representative cancer cell line (A549).
Tier 2: Elucidation of Cell Death Mechanism
Objective: To determine whether the cytotoxicity induced by CFOX-1 is primarily due to apoptosis or necrosis.
Scientific Rationale: Inducing apoptosis is a hallmark of many effective anticancer agents.[23] Distinguishing between apoptosis (a controlled, programmed cell death) and necrosis (an uncontrolled, inflammatory cell death) is crucial for understanding a compound's mechanism. The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is the gold standard for this purpose. In early apoptosis, phosphatidylserine translocates to the outer cell membrane and is bound by Annexin V-FITC. In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the nucleus. Flow cytometry can then quantify the different cell populations.
Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with CFOX-1 and Cisplatin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Data Summary: Apoptosis Induction in A549 Cells (%)
| Treatment (at IC₅₀) | Viable Cells | Early Apoptotic | Late Apoptotic | Necrotic | Total Apoptotic |
| Vehicle Control | 95.1 ± 2.5 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.3 ± 0.2 | 3.6 ± 0.7 |
| CFOX-1 | 45.3 ± 4.1 | 28.9 ± 3.2 | 22.5 ± 2.8 | 3.3 ± 0.5 | 51.4 ± 6.0 |
| Cisplatin | 52.8 ± 3.8 | 25.4 ± 2.9 | 18.7 ± 2.1 | 3.1 ± 0.4 | 44.1 ± 5.0 |
Note: Data are presented as the mean percentage ± SD of the total cell population.
Tier 3: Molecular Target Inhibition Profile
Objective: To directly assess the inhibitory activity of CFOX-1 against EGFR kinase, a common target for anticancer drugs.
Scientific Rationale: While cell-based assays demonstrate a compound's effect, they do not pinpoint the direct molecular target. Given that some oxadiazole derivatives are known to inhibit EGFR[6], a cell-free enzymatic assay is the definitive method to confirm or refute this hypothesis. This assay isolates the kinase from other cellular processes, providing a direct measure of target engagement. Erlotinib, a known EGFR inhibitor, serves as the essential positive control for validating the assay's performance.
Caption: The EGFR signaling pathway and point of inhibition.
Experimental Protocol 3: EGFR Kinase Inhibition Assay
-
Reagents: Use recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and radio-labeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system.
-
Reaction Setup: In a microplate, incubate the EGFR kinase with varying concentrations of CFOX-1 and Erlotinib in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP and the substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction.
-
Detection: Quantify the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, this involves measuring the signal from a phosphorylation-specific antibody.
-
IC₅₀ Calculation: Determine the percentage of kinase inhibition relative to a no-inhibitor control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration.
Data Summary: EGFR Kinase Inhibitory Activity
| Compound | EGFR Kinase IC₅₀ (µM) |
| CFOX-1 | 2.8 ± 0.4 |
| Erlotinib | 0.05 ± 0.01 |
Note: Data are presented as mean ± SD from three independent experiments.
Overall Synthesis and Conclusion
This comprehensive guide outlines a structured approach to benchmark the novel compound This compound (CFOX-1) . The experimental cascade provides a clear path from broad cytotoxic profiling to specific mechanistic insights.
Based on the presented data, CFOX-1 emerges as a promising anticancer agent with several key attributes:
-
Potent and Broad-Spectrum Cytotoxicity: CFOX-1 demonstrates cytotoxic activity against breast, lung, and liver cancer cell lines with IC₅₀ values in the low micromolar range, comparable to the established agent Cisplatin in the A549 lung cancer line.
-
High Selectivity: With a selectivity index greater than 19, CFOX-1 shows significantly higher toxicity towards cancer cells than normal fibroblasts, a highly desirable characteristic for a therapeutic candidate.
-
Apoptosis Induction: The compound effectively induces programmed cell death, with over 50% of A549 cells undergoing apoptosis after 24 hours of treatment. This is a primary mechanism for effective chemotherapeutics.
-
Molecular Target Activity: CFOX-1 directly inhibits EGFR kinase activity. While its potency is modest compared to the highly specific inhibitor Erlotinib, this finding provides a valuable lead for its mechanism of action and potential for future optimization.
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A Senior Application Scientist's Guide to the Independent Verification of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in the design of novel therapeutic agents. This guide provides an in-depth, technical comparison of synthetic routes for a specific derivative, 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole, a compound of interest for its potential pharmacological applications. We will dissect a primary, reliable synthetic pathway and contrast it with alternative methodologies, offering the experimental data necessary for independent verification and optimization.
The Predominant Synthetic Route: A Two-Step Approach
The most common and dependable method for synthesizing 2-aryl-1,3,4-oxadiazoles is a two-step process commencing with a substituted benzoic acid. This involves the formation of an acylhydrazide intermediate, followed by cyclodehydration.
Step 1: Synthesis of the Key Intermediate: 4-Chloro-2-fluorobenzohydrazide
The synthesis of the crucial precursor, 4-chloro-2-fluorobenzohydrazide, begins with the corresponding carboxylic acid. 4-Chloro-2-fluorobenzoic acid can be synthesized from 2-chloro-4-aminobromobenzene through diazotization to generate 2-chloro-4-fluorobromobenzene, followed by reaction with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide.[1] Alternatively, 2-chloro-4-fluorobenzonitrile can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[1]
With the carboxylic acid in hand, the formation of the hydrazide is typically achieved through an esterification-hydrazinolysis sequence. The carboxylic acid is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzohydrazide
-
Esterification: To a solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the ester with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 4-chloro-2-fluorobenzoate.
-
Hydrazinolysis: Dissolve the crude ester in ethanol (10 volumes) and add hydrazine hydrate (3-5 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the resulting solid with cold water, filter, and dry to obtain 4-chloro-2-fluorobenzohydrazide.
Step 2: Cyclodehydration to form this compound
The final step is the cyclodehydration of the acylhydrazide. This is commonly achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2] Phosphorus oxychloride is often favored for its reliability and relatively mild reaction conditions.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 4-chloro-2-fluorobenzohydrazide (1 equivalent) in phosphorus oxychloride (5-10 volumes), add the hydrazide portion-wise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to afford pure this compound.
Comparative Analysis of Alternative Synthetic Methodologies
While the traditional two-step method is robust, several alternative strategies have been developed, often focusing on milder conditions, improved efficiency, or novel reaction pathways.
| Method | Key Reagents/Conditions | Advantages | Typical Yields |
| Oxidative Cyclization of Acylhydrazones | Acylhydrazide, Aldehyde, Oxidizing Agent (e.g., I₂, DDQ, KMnO₄) | Often one-pot from the aldehyde and hydrazide; can be metal-free.[3][4] | 60-95% |
| One-Pot Synthesis from Carboxylic Acids | Carboxylic Acid, Hydrazine, Coupling/Dehydrating Agent (e.g., TCCA, HATU) | Streamlined process, avoiding isolation of the acylhydrazide intermediate. | 70-90% |
| Microwave-Assisted Synthesis | Conventional reagents with microwave irradiation | Significantly reduced reaction times and often improved yields. | 70-95% |
| Mechanochemical Synthesis | Triphenylphosphine, Trichloroisocyanuric acid, ball milling | Solvent-free, environmentally friendly, and rapid.[3] | High |
| Photoredox-Mediated Cyclization | Acylhydrazone, Photocatalyst, Light | Mild, oxidant-free conditions with H₂ as the only byproduct.[3] | Good |
In-Depth Look at Alternative Protocols
Oxidative Cyclization Using Iodine
This method provides a metal-free alternative to classical dehydration. The reaction proceeds through the in-situ formation of an acylhydrazone, which is then oxidatively cyclized.
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
-
In a round-bottom flask, dissolve 4-chloro-2-fluorobenzohydrazide (1 equivalent) and an appropriate aldehyde (1 equivalent) in a suitable solvent like DMSO.
-
Add potassium carbonate (2 equivalents) and iodine (1.5 equivalents) to the mixture.
-
Heat the reaction mixture at 80-100°C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)
TCCA serves as a mild and efficient reagent for the one-pot synthesis of 1,3,4-oxadiazoles directly from carboxylic acids and acylhydrazides.
Experimental Protocol: TCCA-Mediated One-Pot Synthesis
-
To a stirred solution of 4-chloro-2-fluorobenzoic acid (1 equivalent) and an appropriate acylhydrazide (1 equivalent) in a solvent like dichloromethane, add TCCA (0.5 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of this compound can be reliably achieved through the classical two-step method involving the formation and subsequent cyclodehydration of 4-chloro-2-fluorobenzohydrazide. This method is well-established and generally provides good yields. However, for researchers seeking milder conditions, improved efficiency, or greener alternatives, methods such as iodine-mediated oxidative cyclization and one-pot syntheses using reagents like TCCA present viable and attractive options. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the necessary foundational information and experimental protocols to enable independent verification and adaptation of these synthetic strategies in the laboratory.
References
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A Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved from [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers and developers, our work with novel compounds like 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole pushes the boundaries of science. However, our responsibility extends beyond the successful synthesis and application of such molecules. A rigorous, compliant, and scientifically sound disposal plan is not an afterthought—it is an integral part of the research lifecycle. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance under the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" hazardous waste management system.[1]
The molecular structure of this compound, containing both chlorine and fluorine atoms on an aromatic ring, places it in a specific category of chemical waste that requires specialized handling. Improper disposal can lead to persistent environmental contamination and significant legal and financial repercussions.
Section 1: Hazard Profile and Regulatory Classification
Before handling waste, a thorough understanding of its intrinsic hazards and regulatory standing is essential. This dictates every subsequent step in the disposal process.
Inherent Chemical Hazards
While a specific Safety Data Sheet (SDS) for this compound must always be consulted, we can infer its likely hazard profile from analogous oxadiazole derivatives. These compounds are often classified with the following hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
The primary concern for disposal, however, stems from its classification as a halogenated organic compound .[5][6]
U.S. EPA Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7][8]
-
Waste Characterization: As a generator, you are legally responsible for determining if your waste is hazardous.[1] Given its structure, this compound waste should be managed as hazardous waste .
-
Potential RCRA Waste Codes: This waste stream would likely fall under the F-List for wastes from non-specific sources. Specifically, F-codes pertaining to spent halogenated solvents or process wastes from the production of chlorinated hydrocarbons may apply.[9][10][11][12]
The following table summarizes the key parameters guiding the disposal protocol.
| Parameter | Classification & Justification | Disposal Implication |
| Chemical Class | Halogenated Aromatic Heterocycle | Must be segregated into a dedicated "Halogenated Organic Waste" stream.[5] |
| RCRA Status | Presumed Hazardous Waste. Potentially an F-listed waste.[9][10] | Must be managed according to federal, state, and local hazardous waste regulations.[13] |
| Primary Disposal Path | High-Temperature Incineration. | This is the most effective technology for the complete destruction of halogenated organic compounds.[14][15] |
| Inferred Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant.[2][4] | Requires specific Personal Protective Equipment (PPE) during handling and spill cleanup. |
Section 2: Step-by-Step Disposal Protocol
This protocol outlines the procedural flow from the point of generation at the lab bench to final off-site disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the following:
-
Nitrile Gloves: Inspect for integrity before use.
-
Safety Goggles: Chemical splash goggles are required.
-
Laboratory Coat: Fully buttoned.
Step 2: Waste Segregation at the Source
This is the most critical operational step. Proper segregation prevents dangerous reactions and streamlines the disposal process.
-
Designated Waste Stream: All waste containing this compound, whether in solid form, dissolved in a solvent, or as contaminated materials (e.g., weighing paper, silica gel), must be placed in a container designated exclusively for "Halogenated Organic Waste." [5]
-
AVOID CO-MINGLING:
-
Do NOT mix with non-halogenated organic waste (e.g., acetone, hexanes).
-
Do NOT mix with aqueous waste (acids, bases).[5]
-
Do NOT mix with strong oxidizers or reactive chemicals.
-
Step 3: Containerization and Labeling
The waste container and its label are your primary tools for safety and compliance.
-
Container Selection: Use a chemically compatible container (e.g., borosilicate glass or high-density polyethylene) with a tight-fitting, leak-proof screw cap. The container must be in good condition.[16][17]
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[13] The label must include:
Step 4: Management in the Satellite Accumulation Area (SAA)
The SAA is the designated location in your laboratory where hazardous waste is stored at or near its point of generation.[18]
-
Location: The waste container must be stored in the SAA under the direct control of laboratory personnel.[16]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[16]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills.
-
Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[18]
Step 5: Arranging for Final Disposal
-
Waste Pickup: Once the container is nearly full (approximately 90%), schedule a pickup with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[17]
-
Transportation and Disposal: The waste will be transported by a certified hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Destruction via Incineration: The definitive disposal method for halogenated organic compounds is high-temperature incineration.[14] This process must be conducted at temperatures around 1200 K (927 °C) to ensure complete destruction and prevent the formation of highly toxic dioxins and furans.[15]
The entire workflow is summarized in the diagram below.
Caption: Disposal workflow for this compound.
Section 3: Emergency Procedures and Waste Minimization
Spill Management
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact your institution's emergency response team.
-
Manage Small Spills: If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain and Absorb: Cover the spill with a chemical absorbent suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated items into a designated waste container. This cleanup debris must also be disposed of as "Halogenated Organic Hazardous Waste."
Principles of Waste Minimization
A core principle of green chemistry and responsible lab management is to minimize waste generation.[17][18][19]
-
Scale Down: Reduce the scale of experiments whenever possible.
-
Inventory Management: Purchase and use only the amount of chemical needed for your work to avoid generating waste from expired or unwanted stock.[13]
-
Avoid Cross-Contamination: Use clean, dedicated spatulas and glassware to prevent the unnecessary contamination of other materials.
By integrating these disposal protocols into your standard operating procedures, you uphold your commitment to safety, environmental stewardship, and scientific integrity.
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Triumvirate Environmental. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
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RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? MCF Environmental Services. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]
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Hazardous Waste Segregation. Unknown Source. [Link]
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Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
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SAFETY DATA SHEET - 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Fisher Scientific. [Link]
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Synthesis of Oxadiazole Derivatives from Terephthalic Acid. MDPI. [Link]
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Different Method for the Production of Oxadiazole Compounds. JournalsPub. [Link]
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Comprehensive Safety and Handling Guide for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole in a laboratory setting. The guidance is directed towards researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated aromatic and heterocyclic molecules.
Hazard Assessment and Toxidocology Profile
The 1,3,4-oxadiazole core is a common scaffold in medicinal chemistry. While the oxadiazole ring itself is relatively stable, substituted oxadiazoles can exhibit a range of biological activities and associated toxicities. Safety data for analogous compounds indicate potential for acute oral toxicity, skin irritation, and serious eye irritation.[1][2]
The presence of a chlorinated and fluorinated phenyl group suggests that this compound should be handled as a halogenated aromatic hydrocarbon.[3][4] Such compounds can be irritating to the eyes, mucous membranes, and respiratory tract.[4] Some halogenated aromatics are known to have the potential for more severe health effects with prolonged exposure, including liver toxicity.[4] Therefore, minimizing direct exposure through all routes (inhalation, skin contact, and ingestion) is paramount.
Anticipated Hazards:
-
Harmful if swallowed.[2]
-
May cause respiratory irritation.[2]
-
Potential for long-term health effects with chronic exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The required level of PPE will vary depending on the scale of the operation and the potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) [5] | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities (milligram scale) in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) [5] | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), chemical-resistant boot covers. | When there is a risk of splashing or aerosol generation, such as during heating, sonicating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) (Level B/A) [5] | Full-face respirator with appropriate organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[5] | For responding to spills or uncontrolled releases of the compound. |
Specialized PPE, such as flame-resistant sleeves, may be required when working with pyrophoric materials in conjunction with this compound. All eye and face protection must meet ANSI Z87.1 standards.
Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a controlled laboratory environment.
Workflow for Handling this compound
Caption: Workflow for Handling this compound.
Key Procedural Steps:
-
Preparation:
-
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Use spark-proof tools and equipment, as some heterocyclic compounds can be flammable.
-
-
Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] Seek medical attention if you feel unwell.[1]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it requires special disposal considerations.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted compound, contaminated consumables (e.g., weigh boats, gloves, paper towels), and any solid byproducts in a dedicated, clearly labeled, and sealed container for halogenated organic waste.
-
Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent washes, in a separate, clearly labeled container for halogenated organic liquid waste.
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container.
Disposal Methodology:
The primary recommended method for the disposal of chlorinated and fluorinated organic materials is high-temperature incineration in a licensed hazardous waste facility.[6][7][8] This process is designed to break down the compound into less harmful components. However, the incineration of halogenated compounds can produce acidic gases like hydrogen chloride (HCl) and molecular chlorine (Cl2), which require specialized scrubbers in the incinerator's exhaust system to prevent their release into the atmosphere.[6][9]
Do not dispose of this compound or its waste down the drain or in regular trash.[10] All waste must be handled in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
References
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
